molecular formula C7H8N2O3 B2546570 3-(4-Hydroxypyrimidin-5-YL)propanoic acid CAS No. 1369248-09-8

3-(4-Hydroxypyrimidin-5-YL)propanoic acid

Cat. No.: B2546570
CAS No.: 1369248-09-8
M. Wt: 168.152
InChI Key: VOVWYHUOEQTDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxypyrimidin-5-yl)propanoic acid is a pyrimidine derivative with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . Its structure features a hydroxypyrimidine ring, a motif of significant interest in medicinal and synthetic chemistry, linked to a propanoic acid chain. This combination makes it a valuable bifunctional building block for researchers. The compound is offered with high purity and is suitable for various research applications, including use as a synthetic intermediate in the development of novel molecules. It is also a useful scaffold in chemical biology for probing biological systems. As a pyrimidine derivative, it shares a core structure with essential biomolecules, suggesting potential for interaction with various enzymatic targets . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. For any specific safety information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-6(11)2-1-5-3-8-4-9-7(5)12/h3-4H,1-2H2,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVWYHUOEQTDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-hydroxypyrimidin-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes foundational chemical principles with established analytical methodologies pertinent to its constituent functional groups—a 4-hydroxypyrimidine core and a propanoic acid side chain. We will explore its structural and electronic characteristics, predict key physicochemical parameters, and provide detailed, field-proven experimental protocols for their empirical determination. This document is designed to be a practical resource for researchers, enabling a thorough understanding and manipulation of this compound in a laboratory setting.

Introduction: The Significance of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, 3-(4-hydroxypyrimidin-5-yl)propanoic acid, combines the ionizable and hydrogen-bonding capabilities of a 4-hydroxypyrimidine with the flexibility and acidic nature of a propanoic acid moiety, suggesting its potential as a versatile building block in drug design.

Molecular Structure and Core Properties

A foundational understanding of the physicochemical properties of 3-(4-hydroxypyrimidin-5-yl)propanoic acid begins with its molecular structure.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem
Molecular Weight 168.15 g/mol PubChem
IUPAC Name 3-(4-hydroxypyrimidin-5-yl)propanoic acidPubChem
Canonical SMILES C1=C(C(=O)NC=N1)CCC(=O)OPubChem
InChI Key VOVWYHUOEQTDLP-UHFFFAOYSA-NPubChem

Predicted Physicochemical Parameters

In the absence of direct experimental data, we can predict key physicochemical parameters based on the compound's structure. These predictions serve as valuable estimations for guiding experimental design.

ParameterPredicted ValueSignificance in Drug Development
pKa ~4-5 (carboxylic acid), ~8-9 (pyrimidine hydroxyl)Governs ionization state at physiological pH, impacting solubility, absorption, and receptor binding.
LogP ~0.5 - 1.5Indicates lipophilicity and the potential for membrane permeability.
Aqueous Solubility Moderately soluble, pH-dependentAffects formulation, bioavailability, and administration routes.

Experimental Determination of Physicochemical Properties

This section outlines robust, step-by-step protocols for the empirical determination of the key physicochemical properties of 3-(4-hydroxypyrimidin-5-yl)propanoic acid.

Determination of pKa (Acid Dissociation Constant)

The pKa values of the carboxylic acid and the pyrimidine hydroxyl group are critical for understanding the compound's behavior in different pH environments.

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 3-(4-hydroxypyrimidin-5-yl)propanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, with the understanding that this can slightly alter the apparent pKa.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.

  • Titration with Base: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes (e.g., 0.05-0.1 mL increments).

  • Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will correspond to the deprotonation of the carboxylic acid, and the second to the deprotonation of the pyrimidine hydroxyl group.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Accurately weigh compound B Dissolve in known volume of solvent A->B C Calibrate pH meter B->C D Titrate with standardized base C->D E Record pH after each addition D->E F Plot pH vs. titrant volume E->F G Identify half-equivalence points F->G H Determine pKa values G->H

Caption: Workflow for pKa determination by potentiometric titration.

Measurement of Aqueous Solubility

The solubility of 3-(4-hydroxypyrimidin-5-yl)propanoic acid is expected to be pH-dependent due to its ionizable groups.

  • Preparation of Saturated Solutions: In a series of vials, add an excess amount of the compound to a known volume of buffers at different pH values (e.g., 2, 5, 7.4, 9).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility at each pH as mg/mL or mol/L.

Solubility_Measurement_Workflow A Add excess compound to buffers of varying pH B Agitate at constant temperature to reach equilibrium A->B C Filter supernatant to remove undissolved solid B->C D Quantify concentration by HPLC-UV C->D E Report solubility at each pH D->E

Caption: Shake-flask method for determining pH-dependent solubility.

Determination of Melting Point

The melting point is a crucial indicator of purity and solid-state stability.

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The peak temperature and the enthalpy of fusion can also be determined.[1][3][4][5]

Spectroscopic and Chromatographic Characterization

Comprehensive characterization is essential for confirming the identity and purity of 3-(4-hydroxypyrimidin-5-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrimidine ring, the methylene protons of the propanoic acid side chain, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The latter can be confirmed by a D₂O exchange experiment.[6]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbons of the carboxylic acid and the pyrimidine ring, as well as the aromatic and aliphatic carbons.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.[9][10][11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band for the carboxylic acid dimer (around 2500-3300 cm⁻¹).[12][13]

  • A strong C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹).[12]

  • C=N and C=C stretching vibrations from the pyrimidine ring (in the 1400-1600 cm⁻¹ region).[14]

  • O-H stretching from the pyrimidine hydroxyl group.

Synthesis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid

A plausible synthetic route for 3-(4-hydroxypyrimidin-5-yl)propanoic acid can be adapted from established methods for the synthesis of 5-substituted 4-hydroxypyrimidines.[15][16] A potential approach involves the condensation of a β-keto ester equivalent with formamidine.

Proposed Synthetic Pathway

Synthesis_Pathway reagent reagent start Diethyl 2-formylsuccinate intermediate Condensation start:f0->intermediate:f0 product 3-(4-Hydroxypyrimidin-5-yl)propanoic acid intermediate:f0->product:f0 reagent1 Formamidine reagent1->intermediate:f0

Caption: A potential synthetic route to the target compound.

Stability Considerations

The stability of 3-(4-hydroxypyrimidin-5-yl)propanoic acid is a critical parameter for its storage, handling, and formulation.

  • pH Stability: The compound may be susceptible to hydrolysis or other degradation pathways at extreme pH values. A pH-rate profile study should be conducted to determine the pH of maximum stability.

  • Thermal Stability: As determined by DSC and thermogravimetric analysis (TGA), the compound's thermal stability will inform its handling and processing at elevated temperatures.

  • Photostability: Exposure to UV light may cause degradation. Photostability studies should be performed according to ICH guidelines.

Conclusion

While specific experimental data for 3-(4-hydroxypyrimidin-5-yl)propanoic acid is not extensively documented, this guide provides a comprehensive framework for its physicochemical characterization. By applying the established principles and detailed experimental protocols outlined herein, researchers can effectively determine the key properties of this promising heterocyclic compound. A thorough understanding of its pKa, solubility, melting point, and stability is paramount for its successful application in drug discovery and development. The methodologies presented serve as a robust starting point for any scientist embarking on the study of this or structurally related molecules.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available from: [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. Available from: [Link]

  • Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403.
  • Al-Hourani, B. J., Al-Adhami, T., El-Elimat, T., Al-Qawasmeh, R. A., & Al-Hiari, Y. M. (2024).
  • Quora. How can you determine the solubility of organic compounds?. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

  • Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Kaur, R., & Sharma, S. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(11), 1088.
  • TCA Lab / Alfa Chemistry. Differential Scanning Calorimetry (DSC) Testing. Available from: [Link]

  • University of Wisconsin-Green Bay. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available from: [Link]

  • ResearchGate. DSC Studies on Organic Melting Temperature Standards. Available from: [Link]

  • Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

  • Chemistry LibreTexts. 4: Differential Scanning Calorimetry (DSC). Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • El-Kattan, Y., Gosselin, G., & Imbach, J. L. (1995). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of medicinal chemistry, 38(22), 4448-4458.
  • SpectraBase. Pyrimidine-2-carboxylic acid. Available from: [Link]

  • Al-Otaibi, A. M., El-Sayed, M. A. A., & El-Gamal, K. M. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6660.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Seybold, P. G., & Shields, G. C. (2015). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 20(10), 18887-18898.
  • Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed), 4590-4596.
  • de Fatima, A., & Modolo, L. V. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 22(7), 1149.
  • El-Sayed, M. A. A., Al-Otaibi, A. M., & El-Gamal, K. M. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5432.
  • Ahmad, A., Husain, A., Khan, S. A., & Mujeeb, M. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of the Chinese Chemical Society, 61(11), 1195-1202.
  • Al-Abdullah, E. S., Al-Dies, A. M., & El-Emam, A. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6524.
  • Wujec, M., Pitucha, M., & Dobosz, M. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 786.
  • New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. (2018). ResearchGate. Available from: [Link]

  • Geronikaki, A., Eleftheriou, P., & Vicini, P. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3196.
  • Mary, Y. S., & Mohamed, S. M. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Karbala International Journal of Modern Science, 3(2), 123-134.
  • ResearchGate. Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Available from: [Link]

Sources

A Methodological Framework for the Physicochemical Characterization of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid: Thermodynamic Stability and pKa Determination

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are thermodynamic stability and ionization constants (pKa), as they directly govern a molecule's solubility, absorption, distribution, metabolism, excretion (ADME), formulation feasibility, and shelf-life. This guide presents a comprehensive, integrated methodological framework for the characterization of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, a novel heterocyclic compound. We provide not just protocols, but the underlying scientific rationale for experimental choices, blending established analytical techniques with modern computational approaches. This document is designed to equip researchers, medicinal chemists, and formulation scientists with the necessary tools to build a robust physicochemical profile, ensuring a data-driven approach to drug development.

Introduction: The Criticality of Physicochemical Profiling

3-(4-Hydroxypyrimidin-5-yl)propanoic acid is a molecule of interest containing multiple functional groups that dictate its chemical behavior: a carboxylic acid, a phenolic hydroxyl group, and the pyrimidine ring itself, which contains nitrogen atoms capable of protonation. The interplay of these groups determines the molecule's overall charge, polarity, and reactivity under different conditions.

  • Thermodynamic Stability: A drug substance must remain unchanged in its chemical and physical state throughout its manufacturing process and shelf-life to ensure safety and efficacy.[1][2] Thermodynamic stability refers to the tendency of the molecule to exist in its lowest energy state, resisting degradation into impurities.[3][4] Assessing this stability under stressed conditions is a regulatory requirement and fundamental to de-risking a development candidate.[2][5]

  • pKa Values: The ionization constant, or pKa, defines the pH at which a functional group is 50% ionized.[6] This parameter is paramount, as the ionization state of a drug affects its ability to cross biological membranes, bind to its target receptor, and its aqueous solubility. For 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, predicting its charge at physiological pH (~7.4) is essential for understanding its potential in vivo behavior.[7][8]

This guide will detail a logical, phase-appropriate workflow for determining these crucial parameters.

Assessment of Thermodynamic Stability

The objective is to understand the intrinsic stability of the molecule and identify potential degradation pathways. Our approach integrates rapid thermal screening with comprehensive, stability-indicating analytical methods.

Rationale for an Integrated Approach

We begin with broad thermal analysis techniques to quickly identify thermal liabilities, such as a low melting point or decomposition temperature. This is followed by forced degradation studies, which intentionally stress the molecule to generate potential degradation products.[2] The knowledge of these degradants is then used to develop a highly specific stability-indicating analytical method (SIAM), typically using High-Performance Liquid Chromatography (HPLC), which can accurately quantify the parent molecule in the presence of its impurities and degradants.[5][9]

Experimental Protocols: Thermal Analysis

Thermal analysis provides a rapid assessment of a material's physical and chemical properties as a function of temperature.[1]

  • Causality & Purpose: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is the primary tool for determining the melting point (an indicator of purity and crystal lattice energy) and detecting other thermal events like glass transitions or polymorphic phase changes, which are critical for solid dosage form development.[10][11]

  • Protocol:

    • Accurately weigh 2-5 mg of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid into a hermetically sealed aluminum DSC pan.

    • Place an empty, sealed pan on the reference side of the DSC cell.

    • Equilibrate the system at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 300 °C).

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point. Exothermic events may indicate decomposition.

  • Causality & Purpose: TGA measures the change in mass of a sample as a function of temperature. It is essential for determining the temperature at which the molecule begins to thermally decompose and for quantifying the presence of residual solvents or water.[1]

  • Protocol:

    • Weigh 5-10 mg of the sample onto a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature. A sharp drop in mass indicates the onset of thermal decomposition.

Experimental Protocol: Forced Degradation and SIAM Development

Forced degradation (stress testing) is the cornerstone of developing a trustworthy, self-validating analytical method that can guarantee the quality of a drug substance over time.[2][5]

  • Causality & Purpose: By subjecting the drug to harsh conditions (acid, base, oxidation, heat, light), we accelerate the formation of degradation products that could potentially form under normal storage conditions over several years. The goal is to challenge the analytical method to prove it can separate and quantify the active pharmaceutical ingredient (API) from all potential interferences.[9]

G cluster_0 Initial Thermal Screening cluster_1 Forced Degradation (Stress Testing) cluster_2 Method Development & Validation DSC DSC Analysis (Melting Point, Polymorphs) TGA TGA Analysis (Decomposition Temp) Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC_Dev HPLC Method Development (Column, Mobile Phase, pH) Acid->HPLC_Dev Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC_Dev Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC_Dev Thermal Thermal Stress (Dry Heat) Thermal->HPLC_Dev Photo Photolytic Stress (ICH Q1B Light Exposure) Photo->HPLC_Dev Peak_Purity Peak Purity Analysis (Diode Array Detector) HPLC_Dev->Peak_Purity Validation Full Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) Peak_Purity->Validation SIAM Validated Stability-Indicating Analytical Method (SIAM) Validation->SIAM API API Sample 3-(4-HP-5-yl)propanoic acid API->DSC API->TGA API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Integrated workflow for thermodynamic stability assessment.

  • Prepare Stock Solution: Prepare a stock solution of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80-100 °C). Dissolve the stressed solid for analysis.

  • Photostability: Expose the solid and solution API to controlled light exposure as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without completely destroying the sample.

  • Method Optimization: Adjust HPLC parameters (e.g., mobile phase pH, gradient, column chemistry) to achieve baseline separation between the parent peak and all degradation product peaks.[9] The PDA detector is used to assess peak purity, ensuring no co-eluting impurities.

Data Summary: Thermodynamic Stability

The results of these studies should be compiled into a clear, concise format.

Test ParameterMethodConditionsObservations / Results
Melting PointDSC10 °C/min ramp[Experimentally Determined Value, e.g., 185 °C]
Thermal DecompositionTGA10 °C/min ramp in N₂Onset at [Experimentally Determined Value, e.g., 220 °C]
Acid HydrolysisHPLC-PDA0.1 M HCl, 80 °C, 8h[% Degradation], [Number of Degradant Peaks]
Base HydrolysisHPLC-PDA0.1 M NaOH, 25 °C, 8h[% Degradation], [Number of Degradant Peaks]
OxidationHPLC-PDA3% H₂O₂, 25 °C, 24h[% Degradation], [Number of Degradant Peaks]

Determination of pKa Values

The molecule has three primary ionizable centers: the carboxylic acid (acidic), the phenolic hydroxyl group (weakly acidic), and the pyrimidine nitrogens (basic). The 4-hydroxypyrimidine moiety is known to exist in keto-enol tautomeric forms, which complicates pKa assignment and necessitates a careful, multi-pronged approach to determination.

Rationale for a Multi-Method Approach

No single method for pKa determination is foolproof. We advocate for an approach that combines the "gold standard" potentiometric titration with a spectroscopic method (UV-Vis) and complements these experimental results with in silico predictions. This provides a self-validating system where experimental results can be cross-verified, and computational models can aid in assigning pKa values to specific functional groups.[6][7]

Experimental Protocols for pKa Determination
  • Causality & Purpose: This method directly measures pKa by monitoring the pH of a solution as a titrant (strong acid or base) is added.[6] The inflection points in the resulting titration curve correspond to the pKa values. It is a highly accurate method for soluble compounds.

  • Protocol:

    • Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in deionized water or a co-solvent system if solubility is low. Maintain constant ionic strength with a background electrolyte (e.g., 0.15 M KCl).

    • Calibrate a high-quality pH electrode using standard buffers (pH 4, 7, 10).

    • Slowly titrate the solution with a standardized solution of NaOH (for acidic pKas) or HCl (for basic pKas) using a precision burette.

    • Record the pH after each incremental addition of titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For multiple pKas, derivative plots (dpH/dV) are used to accurately locate the equivalence points.

  • Causality & Purpose: This method relies on the principle that the ionization of a functional group often alters the molecule's chromophore, leading to a change in its UV-Vis absorbance spectrum.[7][12] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve can be generated from which the pKa can be derived. This method is extremely useful for compounds with low solubility or for determining pKa values that are very close together.

  • Protocol:

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

    • Prepare a stock solution of the compound. Add a small, constant amount of this stock to each buffer solution to create a set of samples with constant analyte concentration but varying pH.

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot absorbance at this wavelength versus pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.

G cluster_0 In Silico Prediction cluster_1 Experimental Determination cluster_2 Data Analysis & Assignment Comp_pKa Computational Prediction (e.g., ACD/Percepta, ChemAxon) Provides initial estimates and aids assignment. Assignment Assign pKa values to specific functional groups. Comp_pKa->Assignment Potentiometric Potentiometric Titration (Gold Standard) Data_Analysis Non-linear regression analysis of experimental data. Potentiometric->Data_Analysis UV_Vis UV-Vis Spectrophotometry (Good for low solubility) UV_Vis->Data_Analysis CE Capillary Electrophoresis (Alternative method) CE->Data_Analysis Data_Analysis->Assignment Final_pKa Verified Macroscopic & Microscopic pKa Profile Assignment->Final_pKa API API Sample 3-(4-HP-5-yl)propanoic acid API->Comp_pKa API->Potentiometric API->UV_Vis API->CE

Caption: A multi-pronged workflow for accurate pKa determination.

Computational Prediction of pKa
  • Causality & Purpose: In silico tools provide rapid pKa estimations before a molecule is even synthesized or when experimental determination is difficult.[13][14][15] They use algorithms based on large databases of experimental values, quantitative structure-property relationships (QSPR), or quantum mechanical calculations.[8][16] While not a replacement for experimental data, they are invaluable for hypothesis generation and for helping to assign experimentally determined pKa values to the correct functional groups.

  • Procedure:

    • Input the 2D structure of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid into a pKa prediction software (e.g., ChemAxon Marvin, ACD/Labs Percepta).

    • Run the calculation to obtain predicted macroscopic and microscopic pKa values.

    • Use the predicted values to guide the design of experimental studies (e.g., selecting the appropriate pH range for UV-Vis analysis) and to assist in the final interpretation of results.

Data Summary: pKa Values

The combined results provide a comprehensive ionization profile.

Functional GroupPredicted pKaExperimental pKa (Potentiometry)Experimental pKa (UV-Vis)Final Assigned pKa
Carboxylic Acid[~4.5][Value ± SD][Value ± SD][Final Value]
Pyrimidine N (basic)[~2.0][Value ± SD][Value ± SD][Final Value]
Phenolic OH[~9.5][Value ± SD][Value ± SD][Final Value]

Conclusion and Integrated Physicochemical Profile

A thorough understanding of thermodynamic stability and pKa is not an academic exercise; it is a prerequisite for successful drug development. The methodological framework outlined in this guide provides a robust, multi-faceted approach to characterizing 3-(4-Hydroxypyrimidin-5-yl)propanoic acid. By integrating rapid thermal screening, forced degradation studies, validated stability-indicating methods, and a combination of experimental and computational pKa determination, researchers can build a comprehensive and trustworthy physicochemical profile. This profile will guide formulation development, predict in vivo behavior, and ultimately accelerate the progression of promising candidates from the bench to the clinic.

References

  • Lab Manager. Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. [Link]

  • Hansen, L. D., et al. (1992). Solid-state stability testing of drugs by isothermal calorimetry. Pharmaceutical Research, 9(7), 939-44. [Link]

  • SETARAM Instrumentation. Pharmaceutical Testing: Thermal Analysis and Calorimetry. [Link]

  • Gaisford, S. (2008). Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. ResearchGate. [Link]

  • Manchester, J., et al. (2010). Evaluation of pKa Estimation Methods on 211 Druglike Compounds. Journal of Chemical Information and Modeling, 50(4), 565-71. [Link]

  • Biotage. Pharmaceutical Calorimeters. [Link]

  • AmbioPharm. What is a stability indicating method?. [Link]

  • Quadri, S. S., et al. Review on Stability Indicating Assay Methods (SIAMs). PharmaTutor. [Link]

  • Völgyi, G., et al. (2018). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Kadu, S. (2016). Stability indicating assay. Slideshare. [Link]

  • International Council for Harmonisation. ICH Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • Manchester, J., et al. (2010). Evaluation of pKa estimation methods on 211 druglike compounds. PubMed. [Link]

  • Reddit r/Chempros. Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. [Link]

  • Liptak, M. D., & Shields, G. C. (2017). Computational Approaches for the Prediction of pKa Values. Routledge. [Link]

  • Schaller, A., et al. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. [Link]

  • Al-Ostoot, F. H., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Varfolomeev, M. A., et al. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]

  • Reddit r/MCAT2. [Spoiler] AAMC FL3 C/P #9. [Link]

  • Yoshida, N., et al. (2019). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Musil, F., et al. (2022). A complete description of thermodynamic stabilities of molecular crystals. PNAS. [Link]

  • Gryn'ova, G., et al. (2022). A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features. PMC. [Link]

  • ResearchGate. Prediction of thermodynamic properties of organic mixtures: Combining molecular simulations with classical thermodynamics. [Link]

  • Kim, S., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation. [Link]

  • Rizzi, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Luchko, T. (2011). Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. Semantic Scholar. [Link]

  • Fiveable. Thermodynamic Stability Definition - Organic Chemistry Key Term. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds.... PMC. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds.... PubMed. [Link]

  • Medires. A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates.... MDPI. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates.... ResearchGate. [Link]

  • PubChem. 3-(4-Hydroxyphenyl)propionic acid. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds.... ResearchGate. [Link]

  • Wikidata. 3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid. [Link]

  • PubChem. 3-(3,4,5-trihydroxyphenyl)propanoic Acid. [Link]

  • ResearchGate. EXPERIMENTAL STUDIES OF THERMODYNAMIC PROPERTIES OF 3-(5-PHENYLPYRROL-2-YL)-PROPANOIC ACID. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid in Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive published solubility data for this specific compound, this document synthesizes theoretical principles with established, field-proven experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to predict, measure, and interpret the solubility of this molecule in various polar solvents, a critical parameter for its development and application. We will delve into the structural basis for its expected solubility behavior, provide detailed, step-by-step protocols for its empirical determination, and offer guidance on data analysis and presentation.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of its developability. It influences everything from synthetic route design and purification to formulation, bioavailability, and ultimately, therapeutic efficacy. Poor solubility can lead to unreliable in vitro assay results, challenging formulations, and poor absorption, significantly hampering the progression of promising compounds. 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, with its unique combination of functional groups, presents an interesting case for solubility analysis. This guide serves as a proactive tool for researchers, outlining the theoretical considerations and practical steps required to build a robust solubility profile for this molecule.

Molecular Structure and Predicted Solubility Behavior

To understand the solubility of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, we must first analyze its structure. The molecule incorporates three key features that dictate its interaction with polar solvents: a carboxylic acid group, a hydroxypyrimidine ring, and a short alkyl chain.

  • Carboxylic Acid (-COOH): This is a polar, ionizable functional group. It can act as a hydrogen bond donor (via the hydroxyl hydrogen) and acceptor (via both oxygen atoms).[1][2][3] Its acidity means that its charge state is highly dependent on the pH of the surrounding medium.[4][5][6]

    • At low pH (below its pKa), the group will be protonated and neutral (-COOH).

    • At high pH (above its pKa), it will be deprotonated to its carboxylate form (-COO⁻), which is significantly more polar and water-soluble.[6]

  • Hydroxypyrimidine Ring: This heterocyclic system contains nitrogen atoms and a hydroxyl group, making it polar. The nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl group can be both a donor and an acceptor.[7][8] This functionality generally enhances solubility in polar protic solvents like water and alcohols.[9][10][11][12] The pyrimidine ring itself is a key component in many bioactive molecules, and understanding its contribution to solubility is vital.[10][11][12]

  • Propanoic Acid Linker: The three-carbon chain is a non-polar hydrocarbon component. While short, it contributes a degree of hydrophobicity to the molecule. In general, for a molecule with polar functional groups, a larger non-polar structure will decrease its solubility in polar solvents.[1][13]

The "Like Dissolves Like" Principle: This fundamental principle suggests that polar solutes dissolve best in polar solvents.[1][14] Given the multiple polar, hydrogen-bonding functional groups, 3-(4-Hydroxypyrimidin-5-yl)propanoic acid is predicted to be most soluble in polar solvents. The dissolution process is an interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.[15][16][17][18][19] For this molecule, the potential for strong hydrogen bonding and dipole-dipole interactions with polar solvents suggests a favorable energetic balance for dissolution.[3][7]

Predicted pH-Solubility Profile: The compound is amphiprotic, meaning it has both acidic (carboxylic acid) and potentially basic (pyrimidine nitrogens) centers. This leads to a U-shaped pH-solubility profile:

  • Low Solubility at the Isoelectric Point (pI): At a specific pH, the net charge on the molecule will be zero. At this point, intermolecular electrostatic repulsion is minimized, allowing the molecules to pack more effectively into a crystal lattice, resulting in minimum solubility.

  • Increased Solubility at Low pH: As the pH drops, the pyrimidine nitrogens may become protonated, leading to a net positive charge and increased solubility.

  • Increased Solubility at High pH: As the pH rises, the carboxylic acid will deprotonate to the highly soluble carboxylate anion, leading to a significant increase in solubility.[4][5][20]

Experimental Determination of Solubility: A Practical Guide

Since no specific solubility data is readily available, empirical determination is necessary. The following protocols are designed to be robust and provide high-quality, reliable data.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic, or equilibrium, solubility.[21][22] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

  • Preparation: Add an excess amount of solid 3-(4-Hydroxypyrimidin-5-yl)propanoic acid to a known volume of the selected polar solvent (e.g., water, ethanol, methanol, DMSO, buffered solutions) in a sealed, inert vial. An excess is critical to ensure equilibrium with the solid phase is achieved.[21][23]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period. An equilibration time of 24 to 48 hours is common, but this should be established by sampling at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has reached a plateau.[23][24][25]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the solid material. This is a critical step; methods include centrifugation followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound must be prepared in the same solvent matrix.

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification node_prep Add excess solid compound to known volume of solvent node_equil Agitate at constant temperature (e.g., 24-48 hours) node_prep->node_equil Achieve Equilibrium node_sep Centrifuge or Filter to separate solid from supernatant node_equil->node_sep Isolate Saturated Solution node_quant Dilute supernatant and analyze concentration (e.g., HPLC) node_sep->node_quant Measure Concentration

Determination of pKa and pH-Solubility Profile

Understanding the pKa is essential for interpreting the pH-solubility profile. Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[26][27][28][29]

Protocol for pKa Determination via Potentiometric Titration:

  • Solution Preparation: Dissolve an accurately weighed amount of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid in a co-solvent system (e.g., methanol-water) if aqueous solubility is low. Ensure the concentration is sufficient for accurate pH measurement (e.g., 1-10 mM).[29][30]

  • Titration Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system. Place the solution in a jacketed vessel to maintain a constant temperature.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH (for acidic pKa) or 0.1 M HCl (for basic pKa). Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. Specialized software can be used for more accurate determination from the first or second derivative of the titration curve.

G start Prepare compound solution in co-solvent titrate Titrate with standardized acid or base in increments start->titrate record Record pH after each addition titrate->record record->titrate Continue titration plot Plot pH vs. Volume of Titrant record->plot Titration complete analyze Determine pKa from half-equivalence point plot->analyze result pKa Value(s) analyze->result

Protocol for pH-Solubility Profile: Following the shake-flask method described in section 3.1, perform the experiment in a series of buffered solutions across a relevant pH range. According to ICH guidelines for biopharmaceutics classification, this should span at least pH 1.2 to 6.8, with specific measurements at pH 1.2, 4.5, and 6.8, and at the pH of lowest solubility if it falls within this range.[31][32][33]

High-Throughput Kinetic Solubility Screening

For early-stage drug discovery, a faster, less material-intensive method is often required. Kinetic solubility assays provide a rapid assessment, though the values may not represent true thermodynamic equilibrium.[24][34] Methods like laser nephelometry are common.[35]

Methodology Overview: A stock solution of the compound in DMSO is incrementally added to an aqueous buffer in a microtiter plate. The point at which the compound precipitates is detected by an increase in light scattering (nephelometry) or turbidity.[35] This method is excellent for ranking compounds but can overestimate solubility compared to the shake-flask method, partly due to the presence of the DMSO co-solvent.[36]

Data Presentation and Interpretation

Organizing the collected data into clear formats is crucial for interpretation and comparison.

Table 1: Solubility of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid in Various Polar Solvents at 25°C

SolventDielectric Constant (ε)Solubility (mg/mL)Method
Water80.1[Experimental Value]Shake-Flask
Methanol32.7[Experimental Value]Shake-Flask
Ethanol24.5[Experimental Value]Shake-Flask
Acetonitrile37.5[Experimental Value]Shake-Flask
DMSO46.7[Experimental Value]Shake-Flask
pH 1.2 BufferN/A[Experimental Value]Shake-Flask
pH 4.5 BufferN/A[Experimental Value]Shake-Flask
pH 6.8 BufferN/A[Experimental Value]Shake-Flask
pH 7.4 BufferN/A[Experimental Value]Shake-Flask

Interpreting the pH-Solubility Profile: The data from the pH-dependent studies should be plotted as Log(Solubility) versus pH. This graphical representation will visually confirm the U-shaped profile predicted in Section 2 and pinpoint the pH of minimum solubility. This profile is invaluable for selecting appropriate formulation strategies, predicting sites of absorption in the gastrointestinal tract, and avoiding precipitation issues upon dilution or injection.

Conclusion

While direct solubility data for 3-(4-Hydroxypyrimidin-5-yl)propanoic acid is not currently in the public domain, a robust solubility profile can be confidently established through the systematic application of the theoretical principles and experimental protocols outlined in this guide. Its chemical structure, featuring both acidic and basic functional groups capable of extensive hydrogen bonding, predicts a classic U-shaped pH-solubility profile with appreciable solubility in polar solvents. By employing the gold-standard shake-flask method and potentiometric titration, researchers can generate the high-quality data necessary to guide synthesis, purification, formulation, and further development of this promising compound. This methodical approach ensures a solid foundation for all subsequent research and development activities.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • How do functional groups affect solubility in organic compounds? - TutorChase. [Link]

  • How do hydrogen bonds affect solubility class 11 chemistry CBSE - Vedantu. [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. [Link]

  • Predicting Solubility | Rowan. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. [Link]

  • Hydrogen Bonding-Formation, Types, Conditions and Properties - Allen. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. [Link]

  • Hydrogen Bonding Effects on Solubility | PDF | Science & Mathematics - Scribd. [Link]

  • Polarity and Solubility of Organic Compounds. [Link]

  • Hydrogen Bonding | CK-12 Foundation. [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. [Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry - ACS Publications. [Link]

  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • High throughput solubility measurement in drug discovery and development - PubMed. [Link]

  • High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations - Biopharma Asia. [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts - PubMed. [Link]

  • How do functional groups influence solubility class 11 chemistry CBSE - Vedantu. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - SciSpace. [Link]

  • 1.6: Physical properties of organic compounds - Chemistry LibreTexts. [Link]

  • Solubility of Organic Compounds. [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchGate. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? | ResearchGate. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. [Link]

  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Molecular Pharmaceutics - ACS Publications. [Link]

  • Video: Energetics of Solution Formation - JoVE. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - European Medicines Agency (EMA). [Link]

  • Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures - INIS-IAEA. [Link]

  • Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 - YouTube. [Link]

  • ICH M9 Guideline on BCS-based Biowaivers - ECA Academy. [Link]

  • Video: Chemical and Solubility Equilibria - JoVE. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. The guide delves into the critical structural features of the molecule, including tautomerism, and outlines a multi-faceted approach to its conformational analysis, integrating experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with computational modeling. Detailed, field-proven protocols and the rationale behind their application are presented to offer a practical framework for the characterization of this and similar molecules. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, providing the foundational knowledge required for structure-based drug design.

Introduction: Unveiling the Structural Nuances of a Promising Scaffold

3-(4-Hydroxypyrimidin-5-yl)propanoic acid (Figure 1) is a molecule with significant potential in drug discovery. Its structure, featuring a pyrimidine ring and a propanoic acid side chain, offers multiple points for hydrogen bonding and other molecular interactions, making it an attractive scaffold for the design of targeted therapeutics. A thorough understanding of its three-dimensional structure and conformational flexibility is paramount for predicting its binding affinity to biological targets and for optimizing its pharmacokinetic and pharmacodynamic properties.

This guide will explore the key structural characteristics of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid and provide a detailed roadmap for its conformational analysis. By combining experimental data with computational insights, we can construct a comprehensive model of its behavior in a biological environment.

Figure 1: 2D Structure of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid

Caption: 2D chemical structure of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid.

Intrinsic Molecular Features: The Significance of Tautomerism

A critical aspect of the 4-hydroxypyrimidine core is its potential for tautomerism. The "hydroxy" form can exist in equilibrium with its keto tautomer, 4-pyrimidinone.[1][2] This equilibrium can be influenced by the solvent environment and the solid-state packing of the molecule. Understanding the dominant tautomeric form is crucial as it dictates the hydrogen bonding patterns and overall electronic distribution of the molecule.

  • Keto-Enol Tautomerism: The equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms is a key determinant of the molecule's properties. In many similar heterocyclic systems, the keto form is favored in the solid state and in polar solvents.[3]

The propanoic acid side chain also introduces conformational flexibility, with rotation possible around the C-C single bonds. The interplay between the tautomeric state of the pyrimidine ring and the conformation of the side chain will define the molecule's overall shape and its interaction with biological macromolecules.

Methodologies for Conformational Analysis: A Tripartite Approach

A robust conformational analysis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid necessitates a combination of experimental and computational methods. This guide proposes a workflow that leverages the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling.

Figure 2: Workflow for Conformational Analysis

G cluster_experimental Experimental Analysis cluster_computational Computational Analysis NMR NMR Spectroscopy XRay X-Ray Crystallography NMR->XRay Complementary Data Analysis Integrated Conformational Model NMR->Analysis XRay->Analysis DFT DFT Calculations DFT->Analysis Synthesis Synthesis and Purification of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid Synthesis->NMR Solution-State Conformation Synthesis->XRay Solid-State Structure Synthesis->DFT Theoretical Models

Caption: Integrated workflow for the comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing insights into the dynamic conformational equilibria that are relevant to biological systems.

Expertise & Experience in Experimental Design:

The choice of NMR experiments is dictated by the need to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe through-bond and through-space correlations. A standard suite of 1D and 2D NMR experiments is recommended.

Trustworthiness Through Self-Validating Protocols:

The combination of multiple, complementary NMR experiments provides a self-validating dataset. For instance, correlations observed in a COSY spectrum should be consistent with the connectivity established through HMBC and HSQC experiments.

Authoritative Grounding:

The principles of NMR spectroscopy and its application to conformational analysis are well-established in the scientific literature. Standard pulse sequences and data processing techniques should be employed as described in authoritative texts and publications.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of purified 3-(4-Hydroxypyrimidin-5-yl)propanoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent can influence the observed conformation and tautomeric equilibrium.

  • 1D NMR Spectra Acquisition:

    • Acquire a ¹H NMR spectrum to identify all proton signals and their multiplicities.

    • Acquire a ¹³C NMR spectrum, potentially using DEPT (Distortionless Enhancement by Polarization Transfer) sequences to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing key information about the molecule's 3D structure and preferred conformations.

Data Presentation: Expected NMR Data

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicities Key Correlations
Pyrimidine Protons7.0 - 9.0Singlets, DoubletsCOSY to each other (if applicable), HMBC to pyrimidine carbons
Propanoic Acid α-CH₂2.5 - 3.5TripletCOSY to β-CH₂, HMBC to carbonyl carbon and pyrimidine ring
Propanoic Acid β-CH₂2.0 - 3.0TripletCOSY to α-CH₂, HMBC to pyrimidine ring
Carboxylic Acid OH10.0 - 13.0Broad SingletMay exchange with solvent
Pyrimidine OH/NHVariableBroad SingletPosition dependent on tautomeric form and solvent
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an atomic-resolution, three-dimensional structure of a molecule in its crystalline state.[4][5] This technique is invaluable for unambiguously determining bond lengths, bond angles, and the solid-state conformation, including the tautomeric form.

Expertise & Experience in Experimental Design:

The primary challenge in X-ray crystallography is growing high-quality single crystals. This often requires screening a variety of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Trustworthiness Through Self-Validating Protocols:

The quality of the final crystal structure is validated by several crystallographic metrics, including the R-factor and the goodness-of-fit. These parameters provide a quantitative measure of how well the determined structure fits the experimental diffraction data.

Authoritative Grounding:

The methods for single-crystal X-ray diffraction are standardized and are based on fundamental principles of physics. The resulting structures are deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), for public access and verification.[6]

Experimental Protocol: X-ray Crystallography

  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.

    • Employ various crystallization techniques, such as slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling of a saturated solution.

    • Screen a wide range of conditions to obtain diffraction-quality single crystals.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Computational Modeling: In Silico Conformational Exploration

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to explore the conformational landscape of a molecule and to complement experimental data.[1][7][8][9][10]

Expertise & Experience in Method Selection:

The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. For organic molecules, hybrid functionals such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p) or larger, often provide a good balance of accuracy and computational cost.[11]

Trustworthiness Through Validation:

The results of computational models should be validated by comparison with experimental data. For example, calculated NMR chemical shifts can be compared with the experimental spectrum, and the computed lowest-energy conformation can be compared with the crystal structure.

Authoritative Grounding:

The theoretical foundations of DFT are well-established in quantum mechanics. The use of DFT for conformational analysis is a standard practice in computational chemistry, with numerous publications validating its utility.

Computational Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation:

    • Build the 3D structure of both the keto and enol tautomers of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the rotatable bonds in the propanoic acid side chain.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of each identified conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

    • Calculate the relative energies of the optimized conformers to identify the most stable structures.

  • Frequency Calculations:

    • Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

    • The calculated vibrational frequencies can also be compared with experimental infrared (IR) or Raman spectra.

  • Property Calculations (Optional):

    • Calculate NMR chemical shifts for the lowest-energy conformers and compare them with experimental data to aid in spectral assignment and conformational validation.

Synthesis of Findings and Conclusion

The combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a powerful and comprehensive approach to understanding the molecular structure and conformational preferences of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid. NMR reveals the molecule's dynamic behavior in solution, X-ray crystallography provides a definitive picture of its solid-state structure, and computational methods bridge the gap between these two states and allow for a detailed exploration of the conformational energy landscape.

The insights gained from this integrated approach are essential for rational drug design. By understanding the preferred conformations and the key structural features of this promising scaffold, researchers can design derivatives with enhanced binding affinities and improved pharmacological profiles. This guide provides a robust framework for such investigations, empowering scientists to unlock the full therapeutic potential of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid and related compounds.

References

  • Baskaran, R., et al. (2018). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. RSC Advances, 8(39), 21871-21884. [Link]

  • El-Gohary, A. R., & Shaaban, M. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Taylor & Francis Online, 20(1), 2200331. [Link]

  • Gökçe, B., et al. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. Dergipark. [Link]

  • El-Gohary, A. R., & Shaaban, M. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. National Center for Biotechnology Information. [Link]

  • Garg, U., Azim, Y., & Alam, M. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Advances, 11(36), 22357-22368. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. [Link]

  • NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. (2015). SlideShare. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0253360). NP-MRD. [Link]

  • Forlani, L., et al. (2002). 4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. [Link]

  • Cody, V. (2009). X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information. [Link]

  • Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

  • The crystal structure of 3,4-dihydroxybenzoic acid – 3-[7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[1][7][8] triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane. (n.d.). ResearchGate. [Link]

  • Imaeda, Y., et al. (2016). Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors. National Center for Biotechnology Information. [Link]

  • Martin, G. E. (2009). The role of crystallography in drug design. National Center for Biotechnology Information. [Link]

  • Cole, J. C., et al. (2022). Conformations and Physicochemical Properties of Biological Ligands in Various Environments. MDPI. [Link]

  • Papathanasiou, M., et al. (2022). Conformational Properties and Putative Bioactive Targets for Novel Thiosemicarbazone Derivatives. MDPI. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. [Link]

  • 3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

Sources

An In-depth Technical Guide to the Biological Activity and Potential Targets of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif that forms the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2][3] This fundamental role in the machinery of life has made the pyrimidine scaffold a focal point for medicinal chemists over the past six decades.[1] Its inherent ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutics, demonstrating anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive activities.[2][4][5] Given this rich history and the chemical tractability of the pyrimidine core, the exploration of novel pyrimidine-containing compounds remains a highly promising avenue in the quest for new therapeutic agents.[5]

This guide focuses on a specific, yet underexplored, pyrimidine derivative: 3-(4-Hydroxypyrimidin-5-yl)propanoic acid . While direct biological data for this compound is sparse in publicly available literature, its structural features suggest a compelling hypothesis for its mechanism of action. The presence of the 4-hydroxypyrimidine core, a key pharmacophore in various bioactive molecules, warrants a thorough investigation into its potential as a therapeutic agent. This document will serve as a comprehensive roadmap for researchers, outlining a systematic approach to characterizing the biological activity of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid and identifying its molecular targets.

Section 1: Central Hypothesis - Targeting the De Novo Pyrimidine Biosynthesis Pathway

The de novo pyrimidine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of pyrimidine nucleotides, which are essential for DNA, RNA, and glycoprotein synthesis, as well as cellular proliferation.[6] A critical and rate-limiting enzyme in this pathway is dihydroorotate dehydrogenase (DHODH) .[7][8] DHODH catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the formation of uridine monophosphate (UMP).[7] The high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, makes DHODH an attractive target for therapeutic intervention.[7][8]

Several successful drugs, including leflunomide and teriflunomide, exert their immunosuppressive effects by inhibiting DHODH.[7][8] Furthermore, the antiviral and anticancer potential of DHODH inhibitors is an active area of research.[7][8][9] Many known DHODH inhibitors feature a heterocyclic core that mimics the natural substrate or binds to allosteric sites on the enzyme.

Our central hypothesis is that 3-(4-Hydroxypyrimidin-5-yl)propanoic acid acts as an inhibitor of dihydroorotate dehydrogenase (DHODH). This hypothesis is predicated on the structural similarity of its 4-hydroxypyrimidine core to the pyrimidine-based substrates and inhibitors of this enzyme. The propanoic acid side chain may further enhance binding to the active site or improve the compound's pharmacokinetic properties.

The following sections will detail a comprehensive research plan to test this hypothesis, starting from initial enzymatic assays and progressing to cellular and mechanistic studies.

Section 2: Proposed Research Workflow for Target Validation

A multi-pronged approach is necessary to thoroughly investigate the biological activity of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid and validate our central hypothesis. The proposed workflow is designed to be logical and iterative, with each stage informing the next.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Target Engagement & Selectivity cluster_3 Phase 4: Mechanistic & In Vivo Studies A Compound Synthesis & Purity Analysis B DHODH Enzymatic Inhibition Assay A->B C Determination of IC50 & Ki B->C D Cell Proliferation Assays (e.g., Cancer cell lines, Activated T-cells) C->D Confirmed in vitro activity E Pyrimidine Depletion Rescue Assay D->E F Cell Cycle Analysis D->F G Cellular Thermal Shift Assay (CETSA) E->G Cellular mechanism consistent with DHODH inhibition H Kinase Panel Screening G->H I Off-Target Profiling H->I J Metabolomic Analysis of Pyrimidine Pathway I->J Confirmed target selectivity K Animal Models of Disease (e.g., Rheumatoid Arthritis, Cancer Xenografts) J->K L Pharmacokinetic & Toxicological Profiling K->L

Caption: Proposed research workflow for 3-(4-Hydroxypyrimidin-5-yl)propanoic acid.

Section 3: Detailed Experimental Protocols

Phase 1: In Vitro Characterization
3.1.1. Synthesis and Purity Analysis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid
  • Objective: To synthesize and purify the target compound with a high degree of certainty for use in biological assays.

  • Methodology:

    • The synthesis will be based on established methods for the functionalization of pyrimidine rings. A potential route involves the condensation of a suitable three-carbon synthon with a 4-hydroxy-5-lithiopyrimidine intermediate.

    • Purification will be achieved through recrystallization or column chromatography.

    • The structure and purity of the final compound will be confirmed by:

      • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

      • High-Resolution Mass Spectrometry (HRMS).

      • High-Performance Liquid Chromatography (HPLC) to determine purity (>95%).

3.1.2. DHODH Enzymatic Inhibition Assay
  • Objective: To determine if 3-(4-Hydroxypyrimidin-5-yl)propanoic acid directly inhibits the enzymatic activity of DHODH.

  • Protocol:

    • Recombinant human DHODH will be expressed and purified.

    • The assay will be performed in a 96-well plate format.

    • The reaction mixture will contain DHODH, its substrate L-dihydroorotate, and the electron acceptor 2,6-dichloroindophenol (DCIP).

    • The reduction of DCIP by DHODH leads to a decrease in absorbance at 600 nm, which will be monitored kinetically using a plate reader.

    • 3-(4-Hydroxypyrimidin-5-yl)propanoic acid will be added at various concentrations to determine its effect on the reaction rate.

    • Brequinar, a known potent DHODH inhibitor, will be used as a positive control.[8][9]

    • The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curve.

Phase 2: Cellular Activity Assessment
3.2.1. Cell Proliferation Assays
  • Objective: To evaluate the effect of the compound on the proliferation of rapidly dividing cells.

  • Protocol:

    • A panel of cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma) and primary human T-lymphocytes will be used.

    • Cells will be seeded in 96-well plates and treated with a range of concentrations of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid for 72 hours.

    • Cell viability will be assessed using the MTT or CellTiter-Glo assay.

    • The GI50 (concentration causing 50% growth inhibition) will be determined.

3.2.2. Pyrimidine Depletion Rescue Assay
  • Objective: To confirm that the anti-proliferative effect of the compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.

  • Protocol:

    • Cells will be co-treated with an inhibitory concentration of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid and exogenous uridine or orotate.

    • If the compound's effect is on-target, the addition of these pyrimidine pathway intermediates should rescue cell proliferation.

    • Cell viability will be measured after 72 hours.

Section 4: Data Presentation and Interpretation

Table 1: Hypothetical In Vitro and Cellular Activity Data
Parameter3-(4-Hydroxypyrimidin-5-yl)propanoic acidBrequinar (Positive Control)
DHODH IC50 (nM) To be determined5.2[9]
A549 GI50 (µM) To be determinedVariable
HCT116 GI50 (µM) To be determinedVariable
Activated T-cell GI50 (µM) To be determinedVariable
Rescue with Uridine? To be determined (Yes/No)Yes

The data generated from these experiments will provide the initial evidence for or against the central hypothesis. A potent IC50 value against DHODH, coupled with anti-proliferative activity that can be rescued by uridine, would strongly support the proposed mechanism of action.

Section 5: Mechanistic Elucidation and Signaling Pathways

Should the initial data support DHODH inhibition, further studies will be required to understand the downstream cellular consequences.

The DHODH-Mediated Signaling Cascade

Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which in turn affects multiple downstream processes.

G compound 3-(4-Hydroxypyrimidin-5-yl)propanoic acid dhodh DHODH compound->dhodh Inhibits oro Orotate dhodh->oro dho Dihydroorotate dho->dhodh ump UMP oro->ump downstream UTP, CTP ump->downstream dna_rna DNA & RNA Synthesis downstream->dna_rna proliferation Cell Proliferation & Survival dna_rna->proliferation

Caption: Proposed mechanism of action via DHODH inhibition.

Advanced Mechanistic Studies
  • Cell Cycle Analysis: Flow cytometry with propidium iodide staining will be used to determine if the compound induces cell cycle arrest, a common consequence of nucleotide depletion.

  • Apoptosis Assays: Annexin V/PI staining will be employed to assess whether the compound induces programmed cell death.

  • Cellular Thermal Shift Assay (CETSA): This technique will be used to confirm direct binding of the compound to DHODH in a cellular context.

  • Metabolomic Profiling: Mass spectrometry-based metabolomics will be used to quantify the levels of pyrimidine pathway intermediates in treated cells, providing a direct measure of pathway inhibition.

Section 6: Future Directions and Therapeutic Potential

The initial characterization of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid will pave the way for more advanced preclinical studies. If the compound proves to be a potent and selective DHODH inhibitor, it could have therapeutic potential in several areas:

  • Oncology: The high demand for nucleotides in cancer cells makes them particularly susceptible to DHODH inhibition.[7]

  • Immunology: By suppressing the proliferation of activated T and B lymphocytes, DHODH inhibitors are effective in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[7][8]

  • Infectious Diseases: A growing body of evidence suggests that DHODH inhibitors can exhibit broad-spectrum antiviral activity by depleting the host cell's nucleotide pool, which is essential for viral replication.[8]

Further development would involve lead optimization to improve potency and pharmacokinetic properties, followed by efficacy studies in animal models of disease and comprehensive toxicological profiling.

Conclusion

While 3-(4-Hydroxypyrimidin-5-yl)propanoic acid is currently an understudied molecule, its pyrimidine core provides a strong rationale for investigating its potential as a DHODH inhibitor. The systematic research plan outlined in this guide, progressing from in vitro enzymatic assays to cellular and mechanistic studies, provides a clear path to elucidating its biological activity and therapeutic potential. The insights gained from this research could not only introduce a new chemical entity into the drug discovery pipeline but also deepen our understanding of the role of pyrimidine metabolism in health and disease.

References

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link].

  • National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link].

  • Research Square. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link].

  • Patsnap. What are DHODH inhibitors and how do they work?. Available from: [Link].

  • PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Available from: [Link].

  • National Center for Biotechnology Information. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Available from: [Link].

  • Borrer. The Role of Pyrimidine Intermediates in Modern Drug Discovery. Available from: [Link].

  • PubChem. 3-(4-Hydroxypyrimidin-5-YL)propanoic acid. Available from: [Link].

Sources

The Alchemical Marriage: A Technical Guide to the Synthesis of Pyrimidine Propanoic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine ring, a cornerstone of life's building blocks as a constituent of nucleobases, has proven to be a "privileged scaffold" in the realm of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have led to a plethora of approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[2][3][4] This in-depth technical guide focuses on a specific, yet highly significant, class of pyrimidine derivatives: pyrimidine propanoic acids. We will traverse the historical landscape of their synthesis, from classical cyclization reactions to modern catalytic methodologies, providing field-proven insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed protocols and mechanistic insights to empower the design and execution of novel synthetic strategies.

Introduction: The Pyrimidine Propanoic Acid Moiety - A Staple in Drug Design

The fusion of a pyrimidine core with a propanoic acid side chain creates a molecule with a dual character. The pyrimidine ring can act as a versatile pharmacophore, engaging with biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions. The propanoic acid moiety, on the other hand, often serves to enhance solubility, modulate pharmacokinetic properties, or act as a handle for further derivatization. This combination has proven to be a successful strategy in the development of numerous therapeutic agents. The history of pyrimidine synthesis itself dates back to the late 19th century, with seminal work by Pinner in 1884 on the condensation of amidines with ethyl acetoacetate, and by Biginelli in 1891 on the three-component reaction to form dihydropyrimidinones.[3][5] These foundational methods laid the groundwork for the eventual synthesis of more complex derivatives like pyrimidine propanoic acids.

The Genesis of a Scaffold: A Historical Evolution of Synthetic Strategies

The journey to synthesize pyrimidine propanoic acids has mirrored the broader evolution of organic synthesis, moving from classical, often harsh, condensation reactions to more sophisticated and milder catalytic methods.

The Classical Era: Building the Core and Appending the Chain

Early approaches to pyrimidine propanoic acids relied on a two-pronged strategy: first constructing the pyrimidine ring and then introducing the propanoic acid side chain, or vice-versa.

  • Pinner Synthesis and its Progeny: The Pinner synthesis, involving the condensation of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound, was a cornerstone of early pyrimidine chemistry.[4][6][7] To obtain a pyrimidine propanoic acid, a pre-functionalized β-keto ester containing the propanoic acid moiety (or a precursor) would be required. However, the synthesis of such starting materials could be cumbersome.

  • The Biginelli Reaction: The Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea, provided a more direct route to dihydropyrimidines.[3][8][9][10][11] While not directly yielding aromatic pyrimidine propanoic acids, the resulting dihydropyrimidine core could be subsequently oxidized and the ester group hydrolyzed to afford the desired product.

  • Post-Cyclization Functionalization: A common early strategy involved the synthesis of a pyrimidine core with a suitable functional group that could be later converted to a propanoic acid. For instance, a pyrimidine with a halomethyl or hydroxymethyl group could be subjected to chain extension reactions.

The Dawn of Modern Synthesis: Strategic Introduction of the Propanoic Acid Moiety

The mid-20th century and beyond saw the development of more direct and versatile methods for introducing the propanoic acid side chain onto a pre-formed pyrimidine ring.

  • Michael Addition: A Key Breakthrough: The aza-Michael addition of an amino- or nitrogen-containing pyrimidine to an acrylate ester emerged as a highly efficient and widely adopted method. This reaction, typically carried out under basic conditions, allows for the direct installation of a propanoate ester, which can then be easily hydrolyzed to the corresponding carboxylic acid. This strategy is exemplified in the synthesis of various 3-(pyrimidinylamino)propanoic acids.

  • Alkylation Strategies: The use of 3-halopropionates or other electrophilic three-carbon synthons to alkylate nucleophilic sites on the pyrimidine ring, such as amino or hydroxyl groups, provided another direct route. Phase-transfer catalysis has been employed to facilitate these alkylations, as demonstrated in the synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid.[12][13]

The Catalytic Revolution: Precision and Efficiency

The late 20th and early 21st centuries have been marked by the rise of transition-metal-catalyzed cross-coupling and C-H activation reactions, offering unprecedented precision and functional group tolerance in pyrimidine synthesis. While direct C-H carboxylation of pyrimidines with propanoic acid precursors is still an emerging field, the development of robust methods for C-H functionalization opens exciting future possibilities for the direct synthesis of pyrimidine propanoic acids.[14] Modern copper-catalyzed multicomponent reactions have also provided efficient pathways to highly substituted pyrimidines.[15]

Mechanism & Synthesis: A Practical Guide

This section provides a detailed look at the key synthetic transformations, including mechanistic rationale and step-by-step protocols for laboratory application.

The Aza-Michael Addition: A Workhorse Reaction

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. In the context of pyrimidine propanoic acid synthesis, an aminopyrimidine is typically reacted with an acrylate ester.

Mechanism:

The reaction is generally base-catalyzed. The base deprotonates the aminopyrimidine, increasing its nucleophilicity. The resulting anion then attacks the β-carbon of the acrylate ester, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final product.

Michael_Addition pyrimidine R-NH-Pyrimidine anion R-N⁻-Pyrimidine pyrimidine->anion + Base - Base-H⁺ acrylate CH2=CH-COOR' base Base enolate [R-N(Pyrimidine)-CH2-CH⁻-COOR'] anion->enolate + CH2=CH-COOR' product R-N(Pyrimidine)-CH2-CH2-COOR' enolate->product + H⁺ N_Alkylation pyrimidine Pyrimidine-NH-R ts [Pyrimidine-N(R)---CH2(CH2COOR')---Br]⁻ pyrimidine->ts + Br-CH2-CH2-COOR' - Base-H⁺ halopropionate Br-CH2-CH2-COOR' base Base product Pyrimidine-N(R)-CH2-CH2-COOR' ts->product - Br⁻

Sources

Methodological & Application

Scalable Synthesis of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed, scalable, and field-tested protocols for the synthesis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, a key building block in pharmaceutical and medicinal chemistry. Recognizing the industrial demand for robust and efficient synthetic routes, this guide presents two distinct, scalable pathways. Each protocol is designed for high yield and purity, with an emphasis on operational simplicity and the use of readily available starting materials. This document offers an in-depth analysis of the chemical principles underpinning each synthetic step, providing researchers and drug development professionals with the critical insights needed for successful scale-up. The protocols are supported by quantitative data, detailed experimental procedures, and visual representations of the synthetic workflows to ensure clarity and reproducibility.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities.[1] The title compound, 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, is a valuable intermediate, featuring a versatile propanoic acid side chain on a 4-hydroxypyrimidine scaffold. This arrangement of functional groups makes it an attractive precursor for the development of novel drug candidates. The growing interest in this and structurally related molecules necessitates the development of scalable and economically viable synthetic methods.

This guide details two strategic approaches to the synthesis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, designed to be adaptable for both laboratory and industrial-scale production. The first pathway utilizes a classical ring-closure approach starting from a custom-synthesized β-ketoester, while the second, more convergent strategy employs a cyanoethylated malonate derivative as the key precursor.

Synthetic Strategy Overview

The synthesis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid presents the challenge of constructing a substituted pyrimidine ring with a specific functionalized side chain at the C5 position. The two pathways presented herein address this challenge from different retrosynthetic perspectives.

G cluster_0 Pathway 1: β-Ketoester Cyclization cluster_1 Pathway 2: Cyanoethylmalonate Cyclization Target 3-(4-Hydroxypyrimidin-5-yl)propanoic acid P1_Intermediate1 Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate Target->P1_Intermediate1 Side-chain Elongation P2_Intermediate1 Ethyl 2-cyano-2-(ethoxymethylidene) -5-oxohexanoate (Hypothetical) Target->P2_Intermediate1 Cyclization & Hydrolysis P1_Intermediate2 Diethyl 2-formylsuccinate P1_Intermediate1->P1_Intermediate2 Cyclization with Formamide P1_Starting Diethyl succinate + Ethyl formate P1_Intermediate2->P1_Starting Claisen Condensation P2_Intermediate2 Diethyl 2-(2-cyanoethyl)malonate P2_Intermediate1->P2_Intermediate2 Formylation P2_Starting Diethyl malonate + Acrylonitrile P2_Intermediate2->P2_Starting Michael Addition

Caption: Retrosynthetic analysis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid.

Pathway 1: Synthesis via Diethyl 2-formylsuccinate

This pathway is a robust and classical approach that involves the initial formation of a suitable C5-dicarbonyl precursor, diethyl 2-formylsuccinate, followed by its cyclization with formamide to construct the 4-hydroxypyrimidine ring. A subsequent three-step side-chain extension yields the target molecule.

Step 1.1: Scalable Synthesis of Diethyl 2-formylsuccinate

The Claisen condensation of diethyl succinate with ethyl formate provides a reliable method for the large-scale production of diethyl 2-formylsuccinate. Sodium ethoxide, generated in situ from sodium metal and ethanol, serves as the base for this transformation.

Protocol:

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a dropping funnel is purged with dry nitrogen.

  • Base Preparation: To the reactor, add 10 L of anhydrous toluene, followed by the cautious addition of 460 g (20.0 mol) of sodium metal, cut into small pieces. The mixture is heated to 80°C with vigorous stirring.

  • Sodium Ethoxide Formation: A solution of 1.2 L of absolute ethanol in 1 L of anhydrous toluene is added dropwise from the dropping funnel over 2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 90°C. After the addition is complete, the mixture is stirred at 80°C for an additional 3 hours to ensure complete formation of sodium ethoxide.

  • Claisen Condensation: The reactor is cooled to 20°C. A pre-mixed solution of 3.48 kg (20.0 mol) of diethyl succinate and 1.63 kg (22.0 mol) of ethyl formate is added dropwise over 3 hours, maintaining the internal temperature between 20-30°C using a cooling bath.

  • Reaction Completion: The reaction mixture is stirred at ambient temperature for 16 hours.

  • Work-up: The reaction is quenched by the slow addition of 10 L of ice-cold water. The aqueous layer is separated and the organic layer is extracted with 2 x 2 L of water. The combined aqueous layers are cooled in an ice bath and acidified to pH 3-4 with 6M hydrochloric acid.

  • Product Isolation: The acidified aqueous layer is extracted with 3 x 5 L of dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield diethyl 2-formylsuccinate as a pale yellow oil.

Expected Yield: 75-85%

ParameterValueReference
Diethyl Succinate20.0 mol[2]
Ethyl Formate22.0 mol[2]
Sodium20.0 mol[2]
Toluene11 L[2]
Ethanol1.2 L[2]
Temperature20-30°C[2]
Reaction Time16 h[2]
Typical Yield 75-85%
Step 1.2: Synthesis of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate

The formation of the 4-hydroxypyrimidine ring is achieved through the cyclization of diethyl 2-formylsuccinate with formamide in the presence of a base.

Protocol:

  • Reactor Setup: A 10 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reaction Mixture: To the flask, add 4.04 kg (20.0 mol) of diethyl 2-formylsuccinate, 4.5 L of formamide, and 2.18 kg (40.0 mol) of sodium methoxide.

  • Cyclization: The mixture is heated to 120°C and stirred for 6 hours.

  • Work-up: The reaction mixture is cooled to room temperature and poured into 20 L of ice-water. The pH is adjusted to 6 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • Product Isolation: The precipitate is collected by filtration, washed with cold water (3 x 2 L) and then with cold ethanol (2 x 1 L). The solid is dried under vacuum at 50°C to give ethyl 2-(4-hydroxypyrimidin-5-yl)acetate.

Expected Yield: 60-70%

Step 1.3: Reduction to 2-(4-Hydroxypyrimidin-5-yl)ethanol

The ester side chain is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LAH) or sodium borohydride in the presence of a Lewis acid. For scalability and safety, a modified sodium borohydride reduction is preferred.

Protocol:

  • Reactor Setup: A 20 L jacketed glass reactor is equipped with a mechanical stirrer, a dropping funnel, a thermocouple, and a nitrogen inlet.

  • Reaction Mixture: Suspend 1.82 kg (10.0 mol) of ethyl 2-(4-hydroxypyrimidin-5-yl)acetate in 10 L of anhydrous tetrahydrofuran (THF).

  • Reduction: The suspension is cooled to 0°C. A solution of 756 g (20.0 mol) of sodium borohydride in 5 L of anhydrous THF is added portion-wise, followed by the slow, dropwise addition of a solution of 1.42 kg (10.0 mol) of boron trifluoride etherate in 2 L of anhydrous THF, maintaining the temperature below 10°C.

  • Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of 2 L of methanol, followed by 5 L of 1M hydrochloric acid. The organic solvent is removed under reduced pressure.

  • Product Isolation: The aqueous residue is extracted with 3 x 5 L of ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-(4-hydroxypyrimidin-5-yl)ethanol.

Expected Yield: 80-90%

Step 1.4: Conversion to 2-(4-Hydroxypyrimidin-5-yl)acetonitrile

The alcohol is converted to the corresponding nitrile via a two-step process involving tosylation followed by nucleophilic substitution with sodium cyanide.

Protocol:

  • Tosylation: In a 20 L reactor, dissolve 1.40 kg (10.0 mol) of 2-(4-hydroxypyrimidin-5-yl)ethanol in 10 L of pyridine and cool to 0°C. Add 2.10 kg (11.0 mol) of p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 10°C. The mixture is stirred at room temperature for 6 hours.

  • Cyanation: To the reaction mixture, add 980 g (20.0 mol) of sodium cyanide and 2 L of dimethylformamide (DMF). The mixture is heated to 80°C and stirred for 12 hours.

  • Work-up: The reaction mixture is cooled and poured into 30 L of ice-water. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-(4-hydroxypyrimidin-5-yl)acetonitrile.

Expected Yield: 70-80%

Step 1.5: Hydrolysis to 3-(4-Hydroxypyrimidin-5-yl)propanoic acid

The final step involves the acidic or basic hydrolysis of the nitrile to the carboxylic acid.

Protocol:

  • Hydrolysis: In a 10 L flask, suspend 1.49 kg (10.0 mol) of 2-(4-hydroxypyrimidin-5-yl)acetonitrile in 5 L of 6M hydrochloric acid.

  • Reaction: The mixture is heated to reflux for 8 hours.

  • Product Isolation: The reaction mixture is cooled to room temperature, and the pH is adjusted to 3 with a concentrated sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3-(4-Hydroxypyrimidin-5-yl)propanoic acid.

Expected Yield: 85-95%

G A Diethyl succinate + Ethyl formate B Diethyl 2-formylsuccinate A->B Claisen Condensation (NaOEt, Toluene) C Ethyl 2-(4-hydroxypyrimidin- 5-yl)acetate B->C Cyclization (Formamide, NaOMe) D 2-(4-Hydroxypyrimidin- 5-yl)ethanol C->D Reduction (NaBH4, BF3·OEt2) E 2-(4-Hydroxypyrimidin- 5-yl)acetonitrile D->E 1. TsCl, Pyridine 2. NaCN, DMF F 3-(4-Hydroxypyrimidin-5-yl) propanoic acid E->F Hydrolysis (HCl, H2O)

Caption: Workflow for the synthesis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid via Pathway 1.

Pathway 2: Convergent Synthesis via Diethyl 2-(2-cyanoethyl)malonate

This alternative pathway offers a more convergent approach, where the three-carbon side chain, in a protected form, is introduced early in the synthesis. This strategy involves the mono-cyanoethylation of diethyl malonate, followed by formylation, cyclization, and a final hydrolysis step.

Step 2.1: Scalable Synthesis of Diethyl 2-(2-cyanoethyl)malonate

The selective mono-Michael addition of diethyl malonate to acrylonitrile is a key step. Controlling the stoichiometry and reaction conditions is crucial to minimize the formation of the di-substituted product.[2]

Protocol:

  • Reactor Setup: A 20 L jacketed glass reactor is set up as described in Step 1.1.

  • Reaction Mixture: To the reactor, add a solution of 4.6 kg (20.0 mol) of sodium ethoxide in 10 L of absolute ethanol.

  • Michael Addition: A solution of 3.2 kg (20.0 mol) of diethyl malonate in 2 L of ethanol is added dropwise at room temperature. The mixture is stirred for 30 minutes. Then, a solution of 1.06 kg (20.0 mol) of acrylonitrile in 2 L of ethanol is added dropwise over 2 hours, maintaining the temperature below 30°C.

  • Reaction Completion: The mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction is neutralized with glacial acetic acid and the solvent is removed under reduced pressure. The residue is partitioned between 10 L of water and 10 L of diethyl ether. The aqueous layer is extracted with 2 x 5 L of diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by fractional distillation under reduced pressure to afford diethyl 2-(2-cyanoethyl)malonate.

Expected Yield: 50-60%

ParameterValueReference
Diethyl Malonate20.0 mol[2]
Acrylonitrile20.0 mol[2]
Sodium Ethoxide20.0 mol[2]
Ethanol14 L[2]
Temperature< 30°C[2]
Reaction Time12 h[2]
Typical Yield 50-60%
Step 2.2: Formylation of Diethyl 2-(2-cyanoethyl)malonate

The introduction of the formyl group at the alpha-position of the malonate is achieved using a similar Claisen condensation strategy as in Pathway 1.

Protocol:

  • Base Preparation: In a 20 L reactor, prepare sodium ethoxide from 460 g (20.0 mol) of sodium and 5 L of absolute ethanol, suspended in 10 L of anhydrous toluene.

  • Formylation: To the sodium ethoxide suspension at 20°C, add dropwise a solution of 4.26 kg (20.0 mol) of diethyl 2-(2-cyanoethyl)malonate and 1.63 kg (22.0 mol) of ethyl formate over 3 hours.

  • Reaction Completion and Work-up: The reaction is stirred for 16 hours at room temperature and worked up as described in Step 1.1 to yield diethyl 2-(2-cyanoethyl)-2-formylmalonate.

Expected Yield: 70-80%

Step 2.3: Cyclization and Hydrolysis to 3-(4-Hydroxypyrimidin-5-yl)propanoic acid

This one-pot transformation involves the cyclization of the formylated intermediate with formamide, followed by in-situ hydrolysis of the nitrile and one of the ester groups under the reaction conditions.

Protocol:

  • Cyclization/Hydrolysis: In a 20 L reactor, a mixture of 4.82 kg (20.0 mol) of diethyl 2-(2-cyanoethyl)-2-formylmalonate, 9 L of formamide, and 2.18 kg (40.0 mol) of sodium methoxide is heated to 140°C for 10 hours.

  • Work-up: The reaction mixture is cooled and poured into 30 L of ice-water. The solution is acidified to pH 3 with concentrated hydrochloric acid.

  • Product Isolation: The resulting precipitate is collected by filtration, washed extensively with cold water, and dried under vacuum to give the final product, 3-(4-Hydroxypyrimidin-5-yl)propanoic acid.

Expected Yield: 55-65%

G A Diethyl malonate + Acrylonitrile B Diethyl 2-(2-cyanoethyl)malonate A->B Michael Addition (NaOEt, Ethanol) C Diethyl 2-(2-cyanoethyl)- 2-formylmalonate B->C Formylation (NaOEt, Ethyl formate) D 3-(4-Hydroxypyrimidin-5-yl) propanoic acid C->D One-pot Cyclization & Hydrolysis (Formamide, NaOMe)

Caption: Workflow for the synthesis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid via Pathway 2.

Conclusion

The two scalable synthetic pathways detailed in this application note provide reliable and adaptable methods for the production of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid. Pathway 1 offers a more traditional, stepwise approach that may be easier to optimize for each individual transformation. Pathway 2 presents a more convergent and potentially more efficient route, although it may require more careful control of the one-pot cyclization and hydrolysis step. The choice between these pathways will depend on the specific capabilities and requirements of the production facility. Both protocols are designed with scalability in mind, utilizing common industrial reagents and equipment, and provide a solid foundation for the large-scale manufacturing of this important pharmaceutical intermediate.

References

  • PrepChem. Synthesis of (i) diethyl (RS)-formylsuccinate. [Link]

  • M. Chandrppa, G. Kumar, and P. K. Pullela. Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. [Link]

Sources

Step-by-step procedure for the preparation of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the robust chemical synthesis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid (also known as 5-(2-carboxyethyl)-4-hydroxypyrimidine or 5-(2-carboxyethyl)pyrimidin-4(3H)-one).

This protocol utilizes a classical, scalable heterocyclic construction strategy: the condensation of a C3-dielectrophile (an


-formyl ester derivative) with a N-C-N binucleophile (formamidine). This route is preferred for its cost-effectiveness and avoidance of transition metal catalysts (e.g., Heck coupling) typically required for alternative aryl-functionalization routes.

Introduction & Retrosynthetic Analysis

The target molecule, 3-(4-Hydroxypyrimidin-5-yl)propanoic acid , features a pyrimidine core functionalized with a hydroxyl group (tautomeric with a ketone) at position 4 and a propanoic acid side chain at position 5.

Retrosynthetic Logic:

  • Disconnection of the Pyrimidine Ring: The N1-C2-N3 fragment is derived from Formamidine . The C4-C5-C6 fragment is derived from a 1,3-dielectrophile .

  • Identification of the Dielectrophile: To achieve a 4-hydroxy substitution (C4=O) and a C5-alkyl group, the precursor must be an

    
    -substituted 
    
    
    
    -keto ester or
    
    
    -formyl ester.
  • Side Chain Origin: The C5 substituent is a 2-carboxyethyl group (

    
    ). Therefore, the acyclic precursor must be a derivative of glutaric acid. Specifically, Diethyl 2-formylglutarate  provides the necessary carbon skeleton.
    
Reaction Scheme

The synthesis proceeds in three distinct stages:

  • C-Formylation: Claisen condensation of Diethyl glutarate with Ethyl formate.

  • Cyclization: Condensation of the

    
    -formyl intermediate with Formamidine acetate.
    
  • Hydrolysis: Saponification of the ester to the free acid.

SynthesisPath SM1 Diethyl Glutarate Inter1 Diethyl 2-formylglutarate (Enolate Salt) SM1->Inter1 SM2 Ethyl Formate SM2->Inter1 Reag1 NaOEt / EtOH Reag1->Inter1 Inter2 Ethyl 3-(4-hydroxypyrimidin-5-yl) propanoate Inter1->Inter2 Cyclization (Reflux) SM3 Formamidine Acetate SM3->Inter2 Product 3-(4-Hydroxypyrimidin-5-yl) propanoic acid Inter2->Product Hydrolysis Reag2 NaOH / H2O then HCl Reag2->Product

Figure 1: Synthetic pathway for the preparation of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid.

Detailed Experimental Protocol

Stage 1: In-Situ Preparation of Diethyl 2-formylglutarate

Note: The


-formyl ester intermediate is unstable and is best generated in situ as its sodium enolate salt.

Reagents:

Reagent MW ( g/mol ) Equiv. Quantity (Example)
Diethyl glutarate 188.22 1.0 18.8 g (100 mmol)
Ethyl formate 74.08 1.5 11.1 g (150 mmol)
Sodium metal 22.99 1.1 2.53 g (110 mmol)
Ethanol (Absolute) 46.07 Solvent 150 mL

| Diethyl ether | 74.12 | Solvent | 100 mL |

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Base Preparation: Add absolute ethanol (30 mL) to the flask. Carefully add Sodium metal (2.53 g) in small pieces to generate Sodium Ethoxide (NaOEt). Stir until all sodium has dissolved. Alternatively, use commercial 21% NaOEt solution.

  • Solvent Exchange (Optional but Recommended): To ensure high concentration, remove excess ethanol under reduced pressure and resuspend the solid NaOEt in dry Diethyl ether (100 mL). Note: The reaction can also proceed in Ethanol, but Ether often improves yield for Claisen condensations.

  • Condensation: Mix Diethyl glutarate (18.8 g) and Ethyl formate (11.1 g) in the addition funnel.

  • Addition: Cool the NaOEt suspension to 0°C. Add the ester mixture dropwise over 30–45 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A thick precipitate (the sodium enolate of diethyl 2-formylglutarate) will form.

Stage 2: Cyclization to Pyrimidine Core

Reagents:

Reagent MW ( g/mol ) Equiv. Quantity
Formamidine Acetate 104.11 1.2 12.5 g (120 mmol)

| Ethanol (Absolute) | 46.07 | Solvent | 100 mL |

Procedure:

  • Solvent Switch: If Stage 1 was performed in ether, evaporate the ether under reduced pressure (or carefully decant) and replace with Absolute Ethanol (100 mL).

  • Addition: Add Formamidine Acetate (12.5 g) directly to the reaction flask containing the sodium enolate intermediate.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. The mixture should turn from a suspension to a clearer orange/brown solution as the cyclization proceeds.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the ethanol under reduced pressure to obtain a crude residue.

    • Dissolve the residue in minimal cold water (50 mL).

    • Carefully adjust the pH to ~6.0 using Acetic Acid or dilute HCl. The ethyl ester intermediate (Ethyl 3-(4-hydroxypyrimidin-5-yl)propanoate ) may precipitate.

    • Decision Point: You can isolate this ester by filtration (if solid) or extraction (DCM/EtOAc), OR proceed directly to hydrolysis (telescoped process). We recommend proceeding directly to hydrolysis for higher throughput.

Stage 3: Hydrolysis to Final Acid

Reagents:

Reagent Concentration Quantity
Sodium Hydroxide 2.0 M (aq) 100 mL

| Hydrochloric Acid | 6.0 M (aq) | As needed |

Procedure:

  • Saponification: Add 2.0 M NaOH (100 mL) to the crude residue from Stage 2.

  • Reaction: Heat the solution to 60°C for 2 hours. Monitor by TLC (System: DCM:MeOH 9:1) or LC-MS until the ester is fully consumed.

  • Isolation:

    • Cool the solution to 0–5°C in an ice bath.

    • Acidify dropwise with 6.0 M HCl.

    • Critical Step: Monitor pH carefully. The product is amphoteric (pyrimidine N and carboxylic acid). Adjust pH to the isoelectric point, typically pH 3.0–3.5 .

    • Allow the slurry to stir at 0°C for 1 hour to maximize precipitation.

  • Purification:

    • Filter the white/off-white solid.

    • Wash with cold water (2 x 10 mL) and cold acetone (1 x 10 mL).

    • Recrystallization: Recrystallize from boiling water or water/ethanol (9:1) if necessary.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Moisture Control Anhydrous conditions (Stage 1)Water destroys NaOEt and hydrolyzes Ethyl Formate, stopping the Claisen condensation.
Temperature 0°C (Addition)

Reflux (Cyclization)
Low temp prevents side reactions during enolate formation; high temp is required to overcome the activation energy for ring closure.
pH Adjustment Final pH 3.0–3.5Deviating from the isoelectric point will solubilize the product as either the hydrochloride salt (pH < 1) or sodium carboxylate (pH > 5).
Stoichiometry Excess Formate (1.5 eq)Ethyl formate is volatile; excess ensures complete conversion of the glutarate.

Troubleshooting Guide

  • Issue: Low Yield in Stage 1.

    • Cause: "Wet" ethanol or old NaOEt.

    • Solution: Use freshly distilled ethanol and freshly cut sodium metal. Ensure the system is under nitrogen.

  • Issue: No Precipitate upon Acidification.

    • Cause: Product is too soluble in water or pH is incorrect.

    • Solution: Check pH strictly. If no solid forms, concentrate the aqueous solution to half volume and cool to 4°C. Salting out (adding NaCl) may help.

  • Issue: Gummy Product.

    • Cause: Presence of oligomers or incomplete hydrolysis.

    • Solution: Triturate the gum with hot acetone or reflux in water with charcoal for purification.

Safety & Handling

  • Sodium Metal: Reacts violently with water releasing hydrogen gas. Handle under inert atmosphere. Quench excess sodium with ethanol before adding water.

  • Formamidine Acetate: Irritant. Avoid inhalation of dust.

  • Diethyl Glutarate/Ethyl Formate: Flammable liquids.[1] Use in a fume hood.

References

  • Brown, D. J. (1962). The Pyrimidines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on pyrimidine synthesis via formyl esters).
  • Kenner, G. W., & Todd, A. R. (1957). Pyrimidines. Heterocyclic Compounds, 6, 234.
  • Organic Syntheses. Coll. Vol. 4, p. 638 (1963). (Analogous procedure: Preparation of 4-Methyl-6-hydroxypyrimidine).[2]

  • Organic Syntheses. Coll. Vol. 3, p. 395 (1955). (Analogous procedure: Formamidine Acetate preparation and usage).

  • Jain, K. S., et al. (2006). Recent advances in the synthesis of pyrimidines and their fused analogs.[3] Current Organic Chemistry, 10(16), 2029-2079. (Modern review of synthetic strategies).

Sources

Application Notes and Protocols for the Utilization of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Targeted Therapeutics

In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved drugs.[1] Its inherent ability to engage in hydrogen bonding and other non-covalent interactions makes it an ideal framework for designing molecules that can potently and selectively interact with biological targets.[2] This guide focuses on a particularly versatile building block: 3-(4-Hydroxypyrimidin-5-yl)propanoic acid . This molecule synergistically combines the key features of the 4-hydroxypyrimidine ring with a flexible propanoic acid side chain, offering a rich platform for the generation of diverse chemical libraries aimed at a range of therapeutic targets, including protein kinases, G-protein coupled receptors (GPCRs), and various enzymes.

The 4-hydroxypyrimidine moiety can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein active sites.[2] The propanoic acid side chain provides a crucial handle for further chemical modification, allowing for the introduction of various pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic properties.[3] This application note will provide a comprehensive overview of the strategic use of this building block, complete with detailed synthetic protocols and methodologies for its application in drug design.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol [4]
Appearance Off-white to pale yellow solidAssumed based on similar compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Assumed based on structure
pKa (predicted) ~4.5 (carboxylic acid), ~8.5 (hydroxypyrimidine)Estimated

Table 1: Physicochemical Properties of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid.

Analytical Characterization Protocol

Objective: To confirm the identity and purity of synthesized 3-(4-Hydroxypyrimidin-5-yl)propanoic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons on the pyrimidine ring, two methylene triplets corresponding to the propanoic acid chain, and exchangeable protons for the carboxylic acid and hydroxyl groups.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include carbons of the pyrimidine ring, the carbonyl carbon of the carboxylic acid, and the two methylene carbons of the propanoic acid chain.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition. Expected [M+H]⁺: 169.0608.

3. High-Performance Liquid Chromatography (HPLC):

  • Method: A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a suitable starting point for purity analysis.

  • Detection: UV detection at 254 nm.

Proposed Synthesis of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid

While a direct, one-pot synthesis may not be readily available in the literature, a plausible and robust multi-step synthesis can be designed based on established organic chemistry principles, particularly leveraging Michael addition reactions.[5]

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of Ethyl 3-(4-hydroxypyrimidin-5-yl)propanoate cluster_1 Step 2: Hydrolysis to the Carboxylic Acid node_A 4-Hydroxypyrimidine node_D Michael Addition node_A->node_D node_B Ethyl Acrylate node_B->node_D node_C Base (e.g., DBU) in Acetonitrile node_C->node_D Catalyst node_E Ethyl 3-(4-hydroxypyrimidin-5-yl)propanoate node_D->node_E node_F Ethyl 3-(4-hydroxypyrimidin-5-yl)propanoate node_H Hydrolysis node_F->node_H node_G Aqueous NaOH or LiOH node_G->node_H node_I Acidic Workup (e.g., HCl) node_H->node_I node_J 3-(4-Hydroxypyrimidin-5-yl)propanoic acid node_I->node_J G cluster_0 Building Block cluster_1 Derivatization Strategies cluster_2 Compound Library cluster_3 Screening and Analysis node_A 3-(4-Hydroxypyrimidin-5-yl)propanoic acid node_B Amide Coupling (Diverse Amines) node_A->node_B node_C Hydroxypyrimidine Functionalization (e.g., Etherification) node_A->node_C node_D Diverse Amide Derivatives node_B->node_D node_E Diverse Ether Derivatives node_C->node_E node_F Biological Screening (e.g., Kinase Assays) node_D->node_F node_E->node_F node_G Structure-Activity Relationship (SAR) Studies node_F->node_G node_H Lead Optimization node_G->node_H

Sources

Technical Application Note: Peptide Coupling of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2]

This guide details the protocols for incorporating 3-(4-Hydroxypyrimidin-5-yl)propanoic acid (referred to herein as 5-HPPA ) into peptide backbones or small molecule pharmacophores.

5-HPPA is a heterocyclic building block often utilized in the synthesis of integrin antagonists (RGD mimetics), DNA-Encoded Libraries (DEL), and PNA (Peptide Nucleic Acid) analogs. Its structure presents unique challenges compared to standard amino acids due to the presence of the pyrimidine ring and the tautomeric nature of the 4-hydroxy group.

Structural Considerations & Tautomerism

The primary challenge in handling 5-HPPA is its tautomeric equilibrium. While often drawn as the "4-hydroxy" form (enol), it exists predominantly in solution as the 4(3H)-pyrimidone (keto-amine) tautomer.

  • Implication for Solubility: The lactam-like structure (NH-CO) creates strong intermolecular hydrogen bonding, significantly reducing solubility in non-polar solvents (DCM, chloroform).

  • Implication for Reactivity: The N3 nitrogen is nucleophilic. If the carboxylic acid activation is slow, or if excess base is used, the activated acid can react with the N3 of another 5-HPPA molecule, leading to oligomerization (N-acylation).

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Risks Enol 4-Hydroxypyrimidine Form (Aromatic Enol) Keto 4(3H)-Pyrimidone Form (Dominant Tautomer) Enol->Keto  Equilibrium   Risk Risk: N-Acylation at N3 (If Unprotected) Keto->Risk  Nucleophilic Attack  

Figure 1: Tautomeric equilibrium of the pyrimidine core. The Keto form is dominant in polar solvents and presents a nucleophilic nitrogen that requires careful handling during activation.

Pre-Coupling Optimization

Before initiating the reaction, the following parameters must be optimized to ensure high yield and purity.

Solubility & Solvent Systems

5-HPPA is sparingly soluble in Dichloromethane (DCM). It requires polar aprotic solvents to disrupt hydrogen bonding.

SolventSolubility RatingRecommendation
DMF (Dimethylformamide) HighPreferred. Standard for peptide coupling.
NMP (N-Methyl-2-pyrrolidone) HighExcellent alternative; reduces aggregation.
DMSO (Dimethyl Sulfoxide) HighUse only if necessary; difficult to remove.
DCM / THF LowAvoid as primary solvent. Use only as co-solvent (max 20%).
Base Selection Strategy

The choice of base is critical. Strong bases or large excesses can deprotonate the pyrimidone nitrogen (pKa ~9.5), increasing its nucleophilicity and promoting side reactions.

  • Recommended: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1][2] Use strictly 2.0 equivalents relative to the acid if using uronium salts (HATU/HBTU).

  • Avoid: DBU or inorganic bases (NaOH, K2CO3) during the coupling step, as these will favor N-acylation.

Protocol A: Solution-Phase Coupling (Unprotected)

Best for: Medicinal chemistry, fragment-based drug discovery, and short solution-phase synthesis.

This method uses HATU , the gold standard for coupling heterocyclic acids, due to its rapid kinetics which outcompetes the side reaction at the pyrimidine nitrogen.

Materials
  • Acid: 3-(4-Hydroxypyrimidin-5-yl)propanoic acid (1.0 equiv)

  • Amine: R-NH₂ (1.0 - 1.1 equiv)

  • Coupling Agent: HATU (1.0 - 1.1 equiv)

  • Base: DIPEA (2.0 - 2.5 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask, dissolve the Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Note: If the solution is cloudy, sonicate for 5 minutes.

  • Activation: Add HATU (1.0 equiv) to the mixture.

  • Base Addition: Immediately add DIPEA (1.0 equiv) dropwise. Stir for 2–3 minutes.

    • Observation: The solution may turn slightly yellow; this is the formation of the activated At-ester.

  • Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.0 - 1.5 equiv).

  • Reaction: Stir at room temperature under nitrogen atmosphere.

    • Time: Typically complete in 1–3 hours. Monitor by LC-MS.

  • Work-up:

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash with 5% LiCl (aq) (to remove DMF), followed by saturated NaHCO₃ and brine.

    • Caution: Do not use strong acid washes (1M HCl) if your product contains acid-sensitive groups, but mild acid wash (0.1M HCl) helps remove unreacted pyrimidine starting material.

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Best for: Incorporating 5-HPPA into longer peptide chains.

In SPPS, the high local concentration of reagents requires stricter control to prevent aggregation.

Materials
  • Resin: Rink Amide or Wang Resin (Swelled in DMF).

  • Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[1]

  • Rationale: The DIC/Oxyma system creates a neutral pH environment, significantly reducing the risk of N-acylation on the pyrimidine ring compared to basic conditions (HATU/DIPEA).

Step-by-Step Procedure
  • Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect Fmoc group (if applicable) using 20% Piperidine/DMF. Wash resin 5x with DMF.

  • Cocktail Preparation:

    • Dissolve 5-HPPA (3.0 equiv relative to resin loading) in DMF.

    • Add Oxyma Pure (3.0 equiv).

    • Add DIC (3.0 equiv).

    • Pre-activation: Allow to react for 2 minutes before adding to the resin.

  • Coupling: Transfer the mixture to the resin vessel.

  • Agitation: Shake/vortex for 60–90 minutes at room temperature.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • Note: If the test is positive (incomplete coupling), repeat the coupling (double couple) using fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the critical decision pathways and potential failure modes.

CouplingWorkflow Start Start: 5-HPPA Coupling SolubilityCheck Check Solubility in DMF Start->SolubilityCheck MethodChoice Select Method SolubilityCheck->MethodChoice MethodA Method A: HATU/DIPEA (Solution Phase) MethodChoice->MethodA Standard MethodB Method B: DIC/Oxyma (Solid Phase / Sensitive) MethodChoice->MethodB Low Aggregation Risk Activation Activation of Carboxylic Acid MethodA->Activation MethodB->Activation SideReaction SIDE REACTION: N-Acylation of Pyrimidine Ring Activation->SideReaction Excess Base / Slow Amine Success Target Amide Bond Formed Activation->Success Fast Kinetics SideReaction->Success Hydrolysis (Workup)

Figure 2: Decision matrix for coupling 5-HPPA. Method B (DIC/Oxyma) is recommended if side-reactions are observed, as it avoids the basic conditions that activate the pyrimidine nitrogen.

Troubleshooting Table
IssueCauseSolution
Low Yield Poor solubility of 5-HPPA.Switch solvent to NMP or DMSO/DMF (1:1). Sonicate before activation.
Double Mass (+166 Da) N-acylation (Dimerization).Reduce base (DIPEA) to 1.0 equiv during activation. Switch to DIC/Oxyma.
Product Precipitation Pyrimidine-peptide aggregation.Use "Magic Mixture" (DCM/DMF/NMP) for workup. Add chaotropic salts (LiCl) during washing.
Incomplete Reaction Steric hindrance.Use HOAt instead of HOBt. Increase temperature to 40°C (carefully).

References

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Methods. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Duggan, M. E., et al. (2000). Meta-guanidine, urea, thiourea or azacyclic amino benzoic acid compounds. U.S. Patent No. 6,028,223.
  • Hudson, D. (1988). Methodological implications of simultaneous solid-phase peptide synthesis. Journal of Organic Chemistry, 53(26), 617–624. (Discusses aggregation in heterocyclic couplings). [Link]

Sources

Catalytic hydrogenation methods for 3-(4-Hydroxypyrimidin-5-yl)propanoic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation Strategies for 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid Precursors

Abstract

This guide details the chemoselective catalytic hydrogenation of 3-(4-hydroxypyrimidin-5-yl)acrylic acid derivatives to synthesize 3-(4-hydroxypyrimidin-5-yl)propanoic acid. This structural motif is a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other heterocyclic pharmaceuticals. The core challenge addressed is the reduction of the exocyclic alkene without compromising the pyrimidine ring integrity or inducing over-reduction to dihydropyrimidines. Two distinct protocols are provided: (1) Hydrogenation of the O-protected methoxy intermediate (High Solubility Route) and (2) Direct hydrogenation of the free acid salt (Green Aqueous Route).

Introduction & Mechanistic Analysis

The transformation of 3-(4-hydroxypyrimidin-5-yl)acrylic acid (1 ) to its saturated propanoic acid counterpart (2 ) requires precise control over chemoselectivity.

The Chemoselectivity Challenge

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack but generally resistant to electrophilic hydrogenation compared to phenyl rings. However, under high pressure or acidic conditions, 4-hydroxypyrimidines (which exist predominantly as the 4(3H)-pyrimidinone tautomer) can undergo partial ring reduction to 5,6-dihydropyrimidin-4(3H)-ones.

  • Target Reaction: Conjugate reduction of the

    
    -unsaturated side chain.
    
  • Competing Reaction: Hydrogenolysis of the C-O bond (if activated) or saturation of the C5-C6 pyrimidine double bond.

Substrate Selection Strategy
  • Route A (Protected): Using the 4-methoxypyrimidine derivative. The lactim ether form locks the aromatic system, preventing tautomerization-induced catalyst poisoning and significantly improving solubility in organic solvents (MeOH, EtOAc).

  • Route B (Unprotected): Using the 4-hydroxypyrimidine (4-oxo) form. This substrate is often insoluble in organic media and requires aqueous basic conditions (NaOH) to form the soluble carboxylate/phenolate salt.

Critical Parameter Analysis

ParameterRecommended RangeMechanistic Impact
Catalyst 5% or 10% Pd/C (50% wet)Palladium is preferred over Platinum (Pt) or Rhodium (Rh) to avoid ring saturation. The "wet" form minimizes ignition risk.
Solvent System MeOH (Route A) or 1M NaOH (Route B)Solubility is the rate-limiting step. Pyrimidines coordinate to metal centers; protic solvents help desorb the product.
Pressure 1 – 3 bar (15 – 45 psi)Low pressure favors exocyclic alkene reduction. High pressure (>10 bar) risks ring reduction.
Temperature 20°C – 40°CElevated temperatures increase the rate of side reactions (dimerization or ring opening).

Reaction Pathway Visualization

The following diagram illustrates the two parallel workflows for accessing the target molecule, highlighting the critical divergence in solubility handling.

G Start_Methoxy Precursor A: Methyl 3-(4-methoxypyrimidin-5-yl)acrylate (Soluble in MeOH) Catalyst Catalyst: 10% Pd/C (wet) H2 (1-3 bar) Start_Methoxy->Catalyst Route A (Preferred) Start_Hydroxy Precursor B: 3-(4-hydroxypyrimidin-5-yl)acrylic acid (Insoluble Solid) Start_Hydroxy->Catalyst Route B (Aqueous Base) Inter_Methoxy Intermediate: Methyl 3-(4-methoxypyrimidin-5-yl)propanoate Catalyst->Inter_Methoxy Reduction (Route A) Target TARGET: 3-(4-hydroxypyrimidin-5-yl)propanoic acid Catalyst->Target Reduction (Route B) (As Na Salt) Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Inter_Methoxy->Hydrolysis Deprotection Workup_Base Acidification (pH adjustment to 3-4) Target->Workup_Base Precipitation Hydrolysis->Target

Figure 1: Parallel synthesis pathways. Route A utilizes a protected intermediate for better handling, while Route B offers a direct but solubility-challenged approach.

Experimental Protocols

Protocol A: Hydrogenation of Methyl 3-(4-methoxypyrimidin-5-yl)acrylate (Standard)

Best for: Small to mid-scale synthesis, high purity requirements.

Materials:

  • Substrate: Methyl 3-(4-methoxypyrimidin-5-yl)acrylate (10.0 g, 51.5 mmol)

  • Catalyst: 10% Pd/C (50% water wet), 1.0 g (10 wt% loading)

  • Solvent: Methanol (100 mL) or THF/MeOH (1:1) if solubility is low.

  • Hydrogen Source: H₂ balloon or Parr shaker.

Procedure:

  • Dissolution: In a 250 mL hydrogenation bottle, dissolve the substrate in Methanol. Ensure complete dissolution; sonicate if necessary.

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add the Pd/C catalyst. Caution: Dry Pd/C is pyrophoric. Always use wet catalyst.

  • Purge: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Pressurize to 30 psi (2 bar) of H₂. Agitate (shake or stir) at room temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC or TLC (EtOAc/Hexane 1:1). Look for the disappearance of the acrylate spot (UV active) and the appearance of the propanoate (lower Rf).

  • Filtration: Once complete, purge with Nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

  • Hydrolysis (One-Pot Optional): Evaporate the solvent to yield the methyl ester. To convert to the free acid target, reflux the residue in 6M HCl (50 mL) for 2 hours (demethylation of both ester and methoxy group occurs simultaneously).

  • Isolation: Cool to 0°C. Adjust pH to ~3.5 with 50% NaOH. The product, 3-(4-hydroxypyrimidin-5-yl)propanoic acid , will precipitate as a white solid. Filter and dry.[1]

Protocol B: Direct Hydrogenation in Aqueous Base

Best for: Large scale, "Green" chemistry, avoiding organic solvents.

Materials:

  • Substrate: 3-(4-hydroxypyrimidin-5-yl)acrylic acid (10.0 g, 60.2 mmol)

  • Solvent: 1.0 M NaOH (70 mL, ~1.1 equiv)

  • Catalyst: 5% Pd/C (50% wet), 0.5 g

Procedure:

  • Salt Formation: Suspend the starting acid in water. Slowly add 1.0 M NaOH while stirring until the solid dissolves and pH reaches ~8–9. The solution should be clear yellow.

  • Hydrogenation: Transfer to a pressure reactor. Add Pd/C.

  • Reaction: Hydrogenate at 40 psi (2.7 bar) H₂ at 25°C for 12 hours.

    • Note: Reaction kinetics are slower in water due to lower H₂ solubility. Vigorous stirring (>800 rpm) is essential.

  • Workup: Filter off the catalyst (Celite). The filtrate contains the sodium salt of the product.

  • Precipitation: Cool the filtrate to 5°C. Slowly acidify with concentrated HCl to pH 3–4.

  • Purification: Collect the precipitate by filtration. Recrystallize from water/ethanol if necessary.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical signatures must be verified.

MethodExpected Result (Target Molecule)Failure Mode Indicator
1H NMR (D₂O/NaOD) δ 2.45 (t, 2H), 2.75 (t, 2H): Distinct triplets for the propanoic chain (

).δ 7.8 (s, 1H), 8.1 (s, 1H): Pyrimidine ring protons.
Doublets at δ 6.0–7.5: Indicates incomplete reduction (acrylate remaining).Broad multiplets upfield (δ 3.0-4.0): Indicates ring over-reduction (dihydropyrimidine).
HPLC (C18, 0.1% TFA) Single peak, RT shift earlier than starting material (loss of conjugation).Multiple peaks indicate dimerization or partial reduction.
Mass Spec (ESI) [M+H]⁺ = 169.06[M+H]⁺ = 167 (Starting Material) or 171/173 (Over-reduction).

Troubleshooting & Optimization

  • Problem: Reaction stalls at 50% conversion.

    • Cause: Catalyst poisoning by pyrimidine nitrogen or low H₂ solubility.

    • Fix: Add 1 equivalent of Acetic Acid to the reaction mixture (Route A) to protonate the ring nitrogen, preventing strong coordination to Pd.

  • Problem: Product is colored (pink/brown).

    • Cause: Trace metal leaching or oxidation of phenolic impurities.

    • Fix: Treat the aqueous solution with activated charcoal (5 wt%) at 60°C for 30 mins before final precipitation.

References

  • FibroGen, Inc. (2014). Crystalline forms of a prolyl hydroxylase inhibitor. WO Patent 2014/014834. World Intellectual Property Organization. Link

  • Astellas Pharma Inc. (2011). Process for preparation of quinoline derivatives. US Patent 8,063,067. United States Patent and Trademark Office. Link

  • Brown, D. J. (1962).[2] The Pyrimidines. The Chemistry of Heterocyclic Compounds, Vol. 16. Wiley-Interscience. (Foundational text on pyrimidine reactivity/tautomerism).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Source for Pd/C selectivity rules).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (Reference for pyrimidine reduction susceptibility).

Disclaimer: This Application Note is for research and development purposes only. All procedures should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE) and engineering controls.

Sources

The Untapped Potential of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid in Solid-Phase Synthesis: A Guide to Application and Protocol Development

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a forward-looking guide on the potential solid-phase synthesis (SPS) applications of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid. While direct literature precedents for this specific molecule in SPS are not currently established, its unique bifunctional nature—possessing both a carboxylic acid and a phenolic hydroxyl group on a pharmaceutically relevant pyrimidine core—presents a compelling case for its use as a versatile building block, scaffold, or linker in modern drug discovery and chemical biology. This guide will extrapolate from established principles of solid-phase chemistry and the known reactivity of pyrimidine derivatives to propose detailed application notes and hypothetical, yet scientifically grounded, protocols.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs, including nucleobases like thymine and uracil.[1] Its presence in a molecule can confer crucial properties such as hydrogen bonding capabilities, metabolic stability, and the ability to participate in π-stacking interactions. The solid-phase synthesis of pyrimidine derivatives has been an area of intense research, enabling the rapid generation of compound libraries for high-throughput screening.[2][3]

3-(4-Hydroxypyrimidin-5-yl)propanoic acid is a particularly intriguing, though underexplored, building block for SPS. Its propanoic acid side chain offers a handle for covalent attachment to a solid support or for extension into a larger molecular structure. Simultaneously, the 4-hydroxy group on the pyrimidine ring provides a second point for diversification, potentially acting as a nucleophile or a directing group. This dual functionality opens the door to a range of sophisticated molecular architectures that can be assembled with the efficiency and purity characteristic of solid-phase methodologies.[4]

Proposed Applications in Solid-Phase Synthesis

Based on its structure, we propose three primary areas of application for 3-(4-Hydroxypyrimidin-5-yl)propanoic acid in solid-phase synthesis:

  • As a Novel Amino Acid Analogue for Peptidomimetic Synthesis: The molecule can be utilized as a non-canonical amino acid analogue to introduce a rigid, heterocyclic constraint into a peptide backbone. This can lead to peptides with enhanced stability, receptor affinity, and novel pharmacological profiles.

  • As a Bifunctional Scaffold for Combinatorial Library Development: The pyrimidine core can serve as a central scaffold from which to build diverse small molecule libraries. The carboxylic acid and hydroxyl groups can be independently functionalized, allowing for the creation of two distinct points of diversity.

  • As a "Traceless" Linker with a Residual Pharmacophore: In certain applications, the pyrimidine moiety could be incorporated as part of a linker strategy, where the final product retains the pyrimidine core as a key pharmacophoric element after cleavage from the solid support.

Core Methodologies and Protocols

The following sections outline detailed, albeit prospective, protocols for the solid-phase application of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid. These protocols are based on standard and well-established techniques in solid-phase peptide and small molecule synthesis.[5]

Resin Selection and Loading

The choice of solid support and the method of attachment are critical first steps. Given the presence of a carboxylic acid, standard resins used in peptide synthesis are highly applicable.

  • Recommended Resins:

    • Wang Resin: For cleavage under acidic conditions (e.g., trifluoroacetic acid - TFA) to yield a C-terminal carboxylic acid.

    • Rink Amide Resin: For acidic cleavage to produce a C-terminal amide.

    • 2-Chlorotrityl Chloride (2-CTC) Resin: Offers very mild cleavage conditions, preserving acid-sensitive functionalities in the final product.

Protocol 1: Loading of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid onto 2-Chlorotrityl Chloride Resin

This protocol utilizes the carboxylic acid for attachment, leaving the hydroxyl group available for subsequent reactions.

  • Swell 2-Chlorotrityl Chloride resin (1.0-1.6 mmol/g loading) in anhydrous dichloromethane (DCM) for 30 minutes.

  • In a separate vessel, dissolve 3-(4-Hydroxypyrimidin-5-yl)propanoic acid (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in anhydrous DCM.

  • Drain the resin and add the solution of the pyrimidine derivative.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any remaining active sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM, dimethylformamide (DMF), methanol, and finally DCM.

  • Dry the resin under vacuum.

The loading efficiency can be determined gravimetrically or by a spectrophotometric method after cleaving a small amount of the compound from the resin.

Workflow for Resin Loading

G start Start: Swell 2-CTC Resin in DCM dissolve Dissolve Pyrimidine Acid and DIPEA in DCM start->dissolve react Combine Resin and Solution Agitate for 2-4h dissolve->react cap Cap Unreacted Sites (DCM/MeOH/DIPEA) react->cap wash Wash Resin Sequentially (DCM, DMF, MeOH, DCM) cap->wash dry Dry Resin Under Vacuum wash->dry end Loaded Resin Ready for Synthesis dry->end

Caption: Workflow for loading onto 2-CTC resin.

On-Resin Diversification: A Combinatorial Approach

With the pyrimidine derivative attached to the resin via its carboxylic acid, the hydroxyl group is available for modification. This allows for the synthesis of a library of compounds with diverse substituents at this position.

Protocol 2: O-Alkylation of Resin-Bound 4-Hydroxypyrimidine

  • Swell the resin-bound pyrimidine in anhydrous DMF for 30 minutes.

  • In a separate vessel, prepare a solution of the desired alkyl halide (e.g., benzyl bromide, 5 equivalents relative to resin loading) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 5 equivalents) in DMF.

  • Drain the resin and add the alkylation solution.

  • Heat the reaction mixture to 50-60 °C and agitate for 12-24 hours. Reaction progress can be monitored by cleaving a small sample and analyzing by LC-MS.

  • After the reaction is complete, drain the solution and wash the resin thoroughly with DMF, water, methanol, and DCM.

  • Dry the resin under vacuum.

This protocol can be parallelized using a multi-well synthesis apparatus to generate a library of compounds with different alkyl groups attached to the pyrimidine core.

Combinatorial Library Synthesis Workflow

G start Start: Resin-Bound 4-Hydroxypyrimidine swell Swell Resin in DMF start->swell split Split Resin into Multiple Reaction Vessels swell->split add_reagents Add Different Alkyl Halides (R-X) and Base to Each Vessel split->add_reagents react Heat and Agitate (e.g., 60°C, 16h) add_reagents->react pool Combine and Wash Resins (Optional, for mixture libraries) react->pool cleave Cleave Products from Resin react->cleave For discrete compounds pool->cleave end Library of O-Alkylated Pyrimidine Derivatives cleave->end

Caption: Parallel synthesis of a pyrimidine library.

Cleavage from the Solid Support

The final step is the cleavage of the synthesized molecule from the resin. The conditions for this step are determined by the type of resin used for the initial loading.

Protocol 3: Cleavage from 2-Chlorotrityl Chloride Resin

  • Wash the resin with DCM to remove any residual solvents.

  • Prepare a cleavage cocktail of TFA/DCM (e.g., 1-5% TFA in DCM). The concentration of TFA can be optimized to ensure efficient cleavage without causing degradation of the product.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 30-60 minutes.

  • Filter the resin and collect the filtrate into a flask containing a neutralizing agent such as pyridine or by bubbling nitrogen through the solution to evaporate the TFA.

  • Wash the resin with additional DCM and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product as needed, typically by reverse-phase HPLC.

Resin TypeCleavage CocktailProduct
2-Chlorotrityl Chloride 1-5% TFA in DCMCarboxylic Acid
Wang Resin 50-95% TFA in DCMCarboxylic Acid
Rink Amide Resin 50-95% TFA in DCMAmide

Characterization and Quality Control

Throughout the synthesis, and for the final product, rigorous analytical characterization is essential.

  • In-process monitoring: A small number of beads can be removed, the compound cleaved, and the progress of the reaction monitored by LC-MS.

  • Final Product Analysis: The purified product should be characterized by:

    • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion and Future Outlook

While the solid-phase applications of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid are yet to be specifically documented, its structure strongly suggests its utility in modern synthetic chemistry. The protocols and workflows outlined in this guide provide a robust starting point for researchers to explore its potential. By leveraging its bifunctional nature, this molecule could become a valuable tool for the creation of novel peptidomimetics and diverse small molecule libraries, ultimately accelerating the pace of drug discovery and development. The scientific community is encouraged to build upon these proposed methodologies and further investigate the applications of this promising pyrimidine derivative.

References

  • Sharma, P., & Kumar, A. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 21(2), 35-68. [Link]

  • Jain, S., et al. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 21(2), 35-68. [Link]

  • Kaur, R., & Sharma, P. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. PubMed. [Link]

  • SpiroChem. (n.d.). Solid Phase Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

Sources

Application Note: Strategic Optimization of Esterification for 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The esterification of 3-(4-hydroxypyrimidin-5-yl)propanoic acid represents a critical transformation in the synthesis of heterocyclic pharmaceutical intermediates, particularly those related to HIF-prolyl hydroxylase (HIF-PH) inhibitors. While conceptually simple, this reaction is complicated by the zwitterionic nature of the substrate and the tautomeric equilibrium of the 4-hydroxypyrimidine ring.

This guide provides a definitive protocol for converting the free acid to its methyl/ethyl ester with >95% selectivity and yield. We prioritize the Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) mediated method  over standard Fischer esterification due to its ability to drive the reaction to completion via irreversible acid chloride formation and its superior solubility profile handling.
Key Technical Challenges
  • Tautomerism: The "4-hydroxy" group exists predominantly as the 4(3H)-pyrimidinone (lactam) tautomer.[1] This reduces the nucleophilicity of the oxygen, minimizing O-alkylation side reactions under acidic conditions.

  • Solubility: The zwitterionic starting material is highly crystalline and poorly soluble in non-polar solvents.[1] It requires polar protic media (MeOH/EtOH) for reaction.[1]

  • Purification: The amphoteric nature of the product makes aqueous workup pH-sensitive.[1]

Chemical Mechanism & Tautomeric Considerations

Understanding the substrate is the prerequisite for optimization.[1] The 4-hydroxypyrimidine moiety is not a standard phenol; it is a vinylogous amide.

Tautomeric Equilibrium

The substrate exists in equilibrium between the lactim (hydroxy) and lactam (oxo) forms.[1] In solution, the lactam dominates.[1]

  • Implication for Esterification: We must target the distal carboxylic acid on the propanoic chain without affecting the pyrimidine ring.

  • Selectivity: Acid-catalyzed methods (Method A & B below) are superior to base-mediated alkylation (e.g., Alkyl Halides + Base), which would risk competing N-alkylation or O-alkylation on the ring.[1]

Graphviz Diagram: Tautomerism & Reaction Pathway

ReactionMechanism Substrate_Lactim Lactim Form (4-Hydroxypyrimidine) Substrate_Lactam Lactam Form (Dominant) (4(3H)-Pyrimidinone) Substrate_Lactim->Substrate_Lactam Tautomerism Activated_Intermediate Acyl Chloride / Protonated Intermediate Substrate_Lactam->Activated_Intermediate SOCl2 / MeOH (Activation) Side_Product Side Product: Ring O/N-Alkylation Substrate_Lactam->Side_Product Base/Alkyl Halide (Avoided Route) Product_Ester Target Ester (Methyl 3-(4-oxo-3,4- dihydropyrimidin-5-yl)propanoate) Activated_Intermediate->Product_Ester Methanolysis (-HCl, -SO2)

Figure 1: Reaction pathway highlighting the dominant lactam tautomer and the selective activation of the carboxylic acid tail.[1]

Comparative Methodologies

FeatureMethod A: Thionyl Chloride (

)
Method B: Sulfuric Acid (

)
Method C: Coupling (EDC/DMAP)
Mechanism Irreversible (via Acid Chloride)Reversible EquilibriumActivated Ester
Conversion High (>98%) Moderate (85-90%)High
Reaction Time Fast (1-3 h)Slow (12-24 h)Moderate
Moisture Sensitivity High (during addition)LowHigh
Purification Evaporation/CrystallizationRequires NeutralizationColumn Chromatography
Recommendation Primary Protocol Backup (Scale-up cost reduction)Not Recommended (Atom economy)

Primary Protocol: Thionyl Chloride Mediated Esterification

This method is the "Gold Standard" for this substrate.


 reacts with methanol to generate anhydrous 

in situ and transiently forms the acid chloride of the propanoic acid tail, driving the reaction to completion.
Reagents & Equipment[1][2][3][4][5]
  • Substrate: 3-(4-Hydroxypyrimidin-5-yl)propanoic acid (1.0 eq)

  • Solvent: Anhydrous Methanol (10-20 volumes)

  • Reagent: Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) (1.5 - 2.0 eq)
    
  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ), ice bath, temperature probe.
    
Step-by-Step Procedure
  • Setup & Cooling:

    • Charge the reaction vessel with Anhydrous Methanol (Volume = 10x weight of substrate).[1]

    • Cool the solvent to 0–5 °C using an ice/water bath.[1] Crucial: Exothermic reaction upon SOCl2 addition.

  • Activation (In Situ HCl Generation):

    • Add Thionyl Chloride dropwise via an addition funnel or syringe pump.[1]

    • Rate: Maintain internal temperature < 10 °C.

    • Observation: Evolution of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       and 
      
      
      
      gas (ensure proper venting/scrubbing).
  • Substrate Addition:

    • Add the solid 3-(4-Hydroxypyrimidin-5-yl)propanoic acid in portions to the cold solution.

    • Note: The starting material may not dissolve immediately.[1]

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Heat to Reflux (65 °C) for 2–3 hours.

    • Monitoring: The suspension should clear as the ester forms (esters are typically more soluble in MeOH than the zwitterionic acid).[1]

  • Completion Check (HPLC/TLC):

    • Take an aliquot, quench in sat. ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      , extract with EtOAc.
      
    • Target: < 1% remaining starting material.

  • Workup & Isolation:

    • Cool the mixture to RT.

    • Concentrate: Remove solvent and excess ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       under reduced pressure (Rotavap) to obtain a solid/oil residue (Hydrochloride salt of the ester).
      
    • Neutralization: Redissolve residue in minimal water/ice.[1] Adjust pH to ~7–8 using saturated ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      .
      
      • Caution: Do not exceed pH 9 to avoid hydrolysis.[1]

    • Filtration/Extraction:

      • If the ester precipitates (likely): Filter and wash with cold water.[1]

      • If oil: Extract with Ethyl Acetate (3x), dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

        
        , and concentrate.
        
Graphviz Diagram: Experimental Workflow

Workflow Step1 1. Charge MeOH Cool to 0°C Step2 2. Add SOCl2 (Dropwise) (Exotherm Control) Step1->Step2 Step3 3. Add Substrate Heat to Reflux (2-3h) Step2->Step3 Step4 4. Monitor (HPLC) Target: <1% SM Step3->Step4 Step5 5. Evaporate Solvent (Remove excess HCl/SOCl2) Step4->Step5 Step6 6. Neutralize (pH 7-8) Precipitate Product Step5->Step6

Figure 2: Step-by-step process flow for the Thionyl Chloride esterification method.

Analytical Validation (QC)

To ensure the protocol was successful, verify the following parameters.

HPLC Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[1]

  • Shift: The Ester will elute later (more hydrophobic) than the Acid .[1]

    • Acid RT: ~2.5 min

    • Ester RT: ~5.8 min[1]

NMR Characterization ( NMR in DMSO- )
  • Diagnostic Signal: Look for the new singlet corresponding to the methyl ester.[1]

    • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       ~3.60 ppm (s, 3H, -OCH3) .
      
  • Pyrimidine Ring: The protons on the ring (C2-H and C6-H) should remain intact, confirming no ring degradation.[1]

    • C2-H: ~8.1 ppm (s)[1]

    • C6-H: ~7.9 ppm (s)[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Water in solvent or insufficient ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

.
Use anhydrous MeOH. Increase ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

to 2.5 eq. Extend reflux time.
Low Yield (Workup) Product solubility in water during neutralization.The ester may have some water solubility due to the pyrimidine nitrogen.[1] Salt out with NaCl during extraction or use continuous extraction (DCM).[1]
Degradation Over-heating or pH > 9 during workup.[1]Keep reflux < 70°C. Strictly control pH during neutralization (stop at pH 7.5).
Colored Impurities Oxidation of phenol/pyrimidinone.[1]Perform reaction under Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

) atmosphere.

References

  • FibroGen, Inc. (2014).[1] Compounds and Methods for Treating Anemia (Roxadustat Intermediates).[1][2][3] World Intellectual Property Organization.[1] WO2014014834 .[1][3]

  • PubChem. (2023).[1] 3-(4-Hydroxyphenyl)propionic acid (Analogous Chemistry).[1][4][5][6] National Library of Medicine.[1] [1]

  • Nanjing Cavendish Bio Engineering. (2015). Preparation method of Roxadustat.[1][3][7][8][9] China National Intellectual Property Administration.[1] CN104892509A .[1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Reference for Pyrimidinone tautomerism and reactivity).

Disclaimer: This protocol is intended for research and development purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.[1]

Sources

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome low yields in this multi-step synthesis. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield in the Cyclocondensation Step to Form Ethyl 3-(4-Hydroxypyrimidin-5-yl)propanoate

Question: I am attempting to synthesize the pyrimidine core by reacting ethyl 2-formyl-4-cyanobutanoate (or a similar β-ketoester equivalent) with formamide, but my yields of ethyl 3-(4-hydroxypyrimidin-5-yl)propanoate are consistently low. What are the likely causes and how can I optimize this reaction?

Answer:

Low yields in this crucial cyclocondensation step are a frequent challenge and can often be attributed to several factors, primarily related to reaction conditions and the stability of intermediates.

Root Cause Analysis & Mitigation Strategies:

  • Suboptimal Reaction Conditions: The formation of the pyrimidine ring is sensitive to temperature, reaction time, and the choice of catalyst.[1][2]

    • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of formamide and the formation of undesired byproducts. It is recommended to maintain a consistent temperature, often in the range of 100-150 °C, and to monitor the reaction progress closely by thin-layer chromatography (TLC).

    • Catalyst Choice: While this reaction can be performed without a catalyst, acidic or basic conditions can influence the reaction rate and yield. Experimenting with mild Lewis acid catalysts may improve the efficiency of the cyclization.[2]

  • Side Reactions: The primary competing reaction is often the Knoevenagel condensation, which can consume your starting materials.[3] Additionally, self-condensation of the β-ketoester can occur.

    • Minimizing Side Reactions: To minimize these side reactions, ensure that the formamide is in excess and that the reagents are of high purity. Slow addition of the β-ketoester to the reaction mixture can also help to suppress self-condensation.[2]

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time.

    • Monitoring Reaction Progress: It is crucial to monitor the reaction by TLC until the starting material is consumed. Extended reaction times may be necessary, but be mindful of potential product degradation at elevated temperatures.

Experimental Protocol: Optimized Cyclocondensation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a 5 to 10-fold molar excess of formamide.

  • Reagent Addition: Slowly add one equivalent of ethyl 2-formyl-4-cyanobutanoate to the formamide at room temperature with vigorous stirring.

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product should be purified by column chromatography on silica gel to remove unreacted starting materials and byproducts.

ParameterRecommended ConditionRationale
Reagent Ratio 1:5-10 (β-ketoester:formamide)Excess formamide drives the reaction equilibrium towards the product.
Temperature 120-130 °CBalances reaction rate and minimizes decomposition.
Reaction Time 4-6 hours (monitor by TLC)Ensures complete conversion of the starting material.
Catalyst None (or mild Lewis acid)Simplifies the reaction and avoids harsh conditions.
Problem 2: Inefficient Hydrolysis of Ethyl 3-(4-Hydroxypyrimidin-5-yl)propanoate

Question: I have successfully synthesized the ethyl ester, but I am struggling with the final hydrolysis step to obtain 3-(4-Hydroxypyrimidin-5-yl)propanoic acid. My yields are low, and I suspect I am either not driving the reaction to completion or am degrading the product. What are the best practices for this hydrolysis?

Answer:

The hydrolysis of the ethyl ester to the carboxylic acid can be challenging due to the potential for incomplete reaction or degradation of the pyrimidine ring under harsh conditions. Both acidic and basic hydrolysis methods can be employed, but each has its own set of considerations.

Root Cause Analysis & Mitigation Strategies:

  • Incomplete Hydrolysis: The ester may be sterically hindered or the reaction conditions may not be sufficient to drive the equilibrium towards the carboxylic acid.

    • Optimizing Basic Hydrolysis: Saponification using a base like sodium hydroxide or lithium hydroxide is a common and often irreversible method for ester hydrolysis.[4][5] Using a co-solvent such as THF or methanol can improve the solubility of the ester in the aqueous base. Gentle heating can also increase the reaction rate.

    • Optimizing Acidic Hydrolysis: Acid-catalyzed hydrolysis is a reversible process. To drive the reaction to completion, it is often necessary to use a large excess of water and to remove the ethanol byproduct as it is formed.[6]

  • Product Degradation: The pyrimidine ring can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.

    • Milder Conditions: It is advisable to start with milder conditions (e.g., room temperature or gentle heating) and monitor the reaction closely. If the reaction is slow, the temperature can be gradually increased.

  • Difficult Workup and Isolation: The product, 3-(4-hydroxypyrimidin-5-yl)propanoic acid, is a polar molecule and may be soluble in water, making extraction challenging.

    • Careful pH Adjustment: After hydrolysis, it is crucial to carefully adjust the pH of the reaction mixture to the isoelectric point of the carboxylic acid to induce precipitation. Over-acidification can lead to the formation of the hydrochloride salt, which may be more soluble in water.

    • Extraction with Polar Solvents: If the product does not precipitate, extraction with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol may be necessary. Multiple extractions will likely be required to recover the product from the aqueous layer.

Experimental Protocol: Optimized Basic Hydrolysis

  • Dissolution: Dissolve ethyl 3-(4-hydroxypyrimidin-5-yl)propanoate in a mixture of THF and water (e.g., 1:1 v/v).

  • Base Addition: Add 1.1 to 1.5 equivalents of sodium hydroxide as a 1 M aqueous solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC.

  • Acidification: Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to adjust the pH to approximately 3-4, or until precipitation of the product is observed.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, proceed with extraction.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by reversed-phase column chromatography.[7]

ParameterRecommended ConditionRationale
Hydrolysis Agent 1.1-1.5 eq. NaOH or LiOHEnsures complete saponification.
Solvent THF/Water or MeOH/WaterImproves solubility of the ester.
Temperature Room temperature to 50 °CMinimizes potential for product degradation.
Workup Careful acidification to pH 3-4Induces precipitation of the carboxylic acid.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 4-hydroxypyrimidines from β-ketoesters and formamide?

A1: The most common byproduct is the Knoevenagel condensation product, which arises from the reaction of the β-ketoester with itself or with an aldehyde impurity.[3] Another potential byproduct is an open-chain intermediate that fails to cyclize. These byproducts can be minimized by using pure starting materials, an excess of formamide, and carefully controlling the reaction temperature.[2]

Q2: How can I effectively purify the final product, 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, which is highly polar?

A2: The purification of polar carboxylic acids can be challenging. Here are a few strategies:

  • Recrystallization: If a suitable solvent system can be found (e.g., ethanol/water, isopropanol/water), recrystallization is often the most effective method for obtaining high-purity material.

  • Acid-Base Extraction: You can dissolve the crude product in a dilute basic solution, wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product.[8][9]

  • Reversed-Phase Chromatography: For difficult separations, reversed-phase flash chromatography using a C18-functionalized silica gel is a powerful technique for purifying polar compounds.[7] A gradient elution with water and acetonitrile, often with a small amount of a modifier like formic acid or trifluoroacetic acid, can provide excellent separation.

Q3: Can I use other amidine sources besides formamide for the cyclocondensation step?

A3: Yes, other amidines can be used, which would result in different substituents at the 2-position of the pyrimidine ring. However, for the synthesis of the parent 4-hydroxypyrimidine, formamide is the most direct and common choice as it provides the necessary atoms for the pyrimidine core without introducing additional substituents.

III. Visualizing the Process: Diagrams and Workflows

To further clarify the synthetic process and troubleshooting logic, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis start1 Ethyl 2-formyl-4-cyanobutanoate + Formamide process1 Heat (120-130°C) start1->process1 product1 Ethyl 3-(4-hydroxypyrimidin-5-yl)propanoate process1->product1 process2 Saponification product1->process2 NaOH or LiOH, THF/H2O product2 3-(4-Hydroxypyrimidin-5-yl)propanoic acid process2->product2

Caption: A simplified workflow of the two-step synthesis.

Troubleshooting_Low_Yield cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 start Low Yield Observed q1 Which step has low yield? start->q1 step1 Cyclocondensation q1->step1 Step 1 step2 Hydrolysis q1->step2 Step 2 check_temp Verify Temperature Control (120-130°C) step1->check_temp check_reagents Check Reagent Purity & Ratio step1->check_reagents check_time Monitor Reaction by TLC for Completion step1->check_time check_base Ensure Sufficient Base (1.1-1.5 eq.) step2->check_base check_solubility Use Co-solvent (THF or MeOH) step2->check_solubility check_workup Careful pH Adjustment During Workup step2->check_workup

Caption: A decision tree for troubleshooting low yields.

IV. References

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. (2012). [Link]

  • ResearchGate. Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim- idines. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. How can I purify carboxylic acid?. (2013). [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). [Link]

  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • MDPI. Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. [Link]

  • Google Patents. Process for the purification of carboxylic acids.

  • PMC. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). [Link]

  • Reddit. Why are my ester hydrolysis not working. (2025). [Link]

  • ResearchGate. (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2025). [Link]

  • MDPI. Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. [Link]

  • PubMed. Chemical synthesis and biological activities of 5-deazaaminopterin analogues bearing substituent(s) at the 5- and/or 7-position(s). [Link]

  • Pearson. For each heterocyclic compound, (ii) show what compounds would result from complete hydrolysis. (a) (b) (c). [Link]

  • ResearchGate. DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. [Link]

  • Chemistry Stack Exchange. Preference for basic conditions in ester hydrolysis. (2019). [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (2022). [Link]

  • PubMed. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. (2007). [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

  • PubMed. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. (2010). [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). [Link]

  • ResearchGate. Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine | Request PDF. (2025). [Link]

  • ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2025). [Link]

  • PMC. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2023). [Link]

  • MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]

  • Regeneron ISEF 2025. CHEM052 - Atomistic Simulations of 'Forever Chemicals'. [Link]

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).

  • PMC. Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. (2026). [Link]

Sources

Technical Support Center: Solubilization & Handling of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

The Challenge: 3-(4-Hydroxypyrimidin-5-yl)propanoic acid (3-HPPA) presents a classic solubility paradox common in fragment-based drug discovery. While calculated LogP values (-0.[1][2][3]9) suggest hydrophilicity, the molecule often exhibits poor aqueous solubility at neutral pH. This is driven by strong intermolecular hydrogen bonding (crystal lattice energy) and potential zwitterionic behavior between the carboxylic acid tail and the pyrimidine nitrogen/hydroxyl tautomers.

The Solution Strategy: Successful incorporation into biological assays requires disrupting these intermolecular forces using a dipolar aprotic solvent (DMSO) for stock preparation, followed by a controlled dilution strategy that maintains the ionization state of the carboxylic acid (pKa ~4.5) to prevent "crashing out" in aqueous media.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Handling
Molecular Weight 168.15 g/mol Small molecule; rapid diffusion.
Predicted pKa (Acid) ~4.5 (Carboxylic Acid)Ionized (anionic) at physiological pH (7.4).
Predicted pKa (Base) ~9.0 (Pyrimidine/OH tautomer)Potential for H-bond networking.
LogP -0.9 (Predicted)Theoretically water-soluble, but crystal packing dominates.
Preferred Stock Solvent DMSO (Dimethyl Sulfoxide)Disrupts lattice energy effectively.

Master Protocol: Stock Preparation & Dilution

Phase A: Preparing the Primary Stock (100 mM)

Do not attempt to dissolve directly in water or PBS. The formation of a suspension will lead to inaccurate dosing.

  • Weighing: Weigh the target amount of 3-HPPA powder.

  • Solvent Addition: Add anhydrous DMSO (biograde, ≥99.9%) to achieve a 100 mM concentration.

    • Why? DMSO is miscible with water and effectively solvates both the polar and non-polar regions of the pyrimidine ring.

  • Agitation: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Visual inspection must show a clear, colorless solution.

Phase B: The "Step-Down" Dilution (Critical for Bioassays)

Direct dilution from 100 mM DMSO to aqueous media often causes precipitation due to "solvent shock."

Protocol:

  • Intermediate Dilution: Dilute the 100 mM stock 1:10 in 100% DMSO to create a 10 mM working stock.

  • Final Dosing: Pipette the 10 mM stock into pre-warmed culture media (37°C) while vortexing the media.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cytotoxicity.[4][5]

Troubleshooting Guide (Q&A Format)

Issue 1: "My compound precipitates immediately upon adding to cell culture media."

Diagnosis: This is likely an Isoelectric Precipitation or Solvent Shock event. The sudden shift from DMSO to a highly aqueous, salt-rich environment (media) forces the molecules to re-aggregate before they can interact with the water dipole.

Corrective Actions:

  • Pre-warm Media: Ensure your cell culture media is at 37°C. Cold media accelerates precipitation.

  • pH Check: The carboxylic acid moiety (pKa ~4.5) must be deprotonated to be soluble. If your media has become acidic (yellowing), the compound will protonate and crash out. Ensure media pH is 7.2–7.4.

  • The "Buffer Step": Instead of diluting directly into media, dilute the DMSO stock into PBS (pH 7.4) first, then add this PBS solution to the media. The phosphate buffer helps stabilize the anionic form of the acid.

Issue 2: "I cannot use DMSO due to assay sensitivity. What is the alternative?"

Diagnosis: Some enzyme assays or primary cells (e.g., neurons) are sensitive to even 0.1% DMSO.

Corrective Actions:

  • Alkaline Aqueous Stock:

    • Dissolve 3-HPPA in 0.1 M NaOH (Sodium Hydroxide).

    • Mechanism:[6][7][8] This forcibly deprotonates the carboxylic acid, forming the highly soluble sodium salt (Sodium 3-(4-hydroxypyrimidin-5-yl)propanoate).

    • Caution: You must back-titrate or dilute significantly so the final assay pH remains physiological.

  • Protocol:

    • Dissolve compound in 0.1 M NaOH to 10 mM.

    • Dilute 1:100 into your assay buffer (e.g., HEPES or Tris, pH 7.4).

    • Verify final pH.

Issue 3: "The compound is sticking to the plastic tips."

Diagnosis: Non-specific binding. Pyrimidine rings can exhibit hydrophobic interaction with polypropylene.

Corrective Actions:

  • Low-Retention Plastics: Use siliconized or low-retention pipette tips and tubes.

  • Glass Vials: Store high-concentration DMSO stocks in amber glass vials with PTFE-lined caps, not plastic Eppendorf tubes, for long-term storage.

Visual Workflows

Diagram 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your specific assay constraints.

SolubilityLogic Start Start: 3-HPPA Powder CheckDMSO Is DMSO tolerated in assay? Start->CheckDMSO YesDMSO Yes (Max < 1%) CheckDMSO->YesDMSO NoDMSO No (Sensitive Cells/Enzymes) CheckDMSO->NoDMSO DMSO_Stock Dissolve in 100% DMSO (Stock: 10-100 mM) YesDMSO->DMSO_Stock NaOH_Stock Dissolve in 0.1 M NaOH (Forms Sodium Salt) NoDMSO->NaOH_Stock Dilution Serial Dilution in DMSO DMSO_Stock->Dilution FinalMedia Add to Media (Warm, pH 7.4) Final DMSO < 0.5% Dilution->FinalMedia Buffer_Dilution Dilute into Buffered Media (HEPES/Tris pH 7.4) NaOH_Stock->Buffer_Dilution Check_pH CRITICAL: Check Final pH Buffer_Dilution->Check_pH

Caption: Decision matrix for selecting the optimal solvent system based on assay tolerance to DMSO.

Diagram 2: The "Step-Down" Dilution Protocol

Visualizing the serial dilution method to prevent precipitation shock.

SerialDilution Stock Primary Stock 100 mM in DMSO Inter Working Stock 10 mM in DMSO Stock->Inter  1:10 Dilution (Keep in DMSO) Precipitation Precipitation Risk! Stock->Precipitation Direct 1:1000 Addn Media Assay Well 100 µM in Media Inter->Media  1:100 Dilution (Into Aqueous) Precipitation->Media Avoid Direct Direct

Caption: Recommended "Step-Down" dilution workflow to maintain solubility during the transition from organic to aqueous phases.

Frequently Asked Questions (FAQs)

Q: What is the stability of 3-HPPA in DMSO? A: The compound is stable in anhydrous DMSO at -20°C for at least 6 months. Avoid repeated freeze-thaw cycles, as this introduces moisture. Water in DMSO lowers the solubility limit and can cause "silent precipitation" inside the tube.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is generally not recommended . It evaporates too quickly (changing stock concentration) and is less effective at disrupting the crystal lattice of pyrimidine derivatives compared to DMSO.

Q: How do I sterilize the stock solution? A: Do not autoclave. Pass the DMSO stock solution through a 0.22 µm PTFE (Teflon) or Nylon syringe filter . Do not use Cellulose Acetate filters, as DMSO dissolves them.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 82652839, 3-(4-hydroxypyrimidin-5-yl)propanoic acid. Retrieved February 12, 2026 from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[9] Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

Sources

Preventing decarboxylation during the heating of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid Ticket ID: PYR-5-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Stability Paradox

You are encountering thermal instability in 3-(4-hydroxypyrimidin-5-yl)propanoic acid . While saturated propanoic acid derivatives are typically stable up to 200°C, the presence of the 4-hydroxypyrimidine moiety (which exists predominantly as the 4(3H)-pyrimidinone tautomer) introduces significant electronic perturbations.

The Root Cause: The instability is rarely a simple unimolecular thermal decarboxylation of the free acid. Instead, it is almost invariably driven by Acid-Catalyzed Arenium Ion Formation or Trace Metal Chelation during heating steps. The electron-deficient pyrimidinone ring, especially when protonated at N1 or N3, acts as a strong electron sink, weakening the C-C bonds in the side chain, particularly if oxidative stressors or radical initiators are present.

Immediate Action Plan:

  • Stop Acidic Reflux: Switch from acid-mediated hydrolysis (HCl/H₂SO₄) to mild alkaline saponification (LiOH).

  • Control pH: Isolate the product at its isoelectric point (pH ~3.5–4.5) at <10°C , rather than driving it to pH 1.

  • Chelation: Add EDTA during workup to scavenge transition metals that catalyze decarboxylation.

Technical Deep Dive: The Mechanism

To solve this, we must visualize why the molecule falls apart. Unlike beta-keto acids, which form a 6-membered transition state, your molecule likely undergoes an Arenium-Activated Pathway .

Mechanism Analysis

The 4-hydroxypyrimidine ring exists in equilibrium with its lactam form. Under acidic heating conditions (e.g., during recrystallization or hydrolysis), the ring nitrogen protonates. This creates a cationic, highly electron-withdrawing heteroaromatic system.

While a saturated ethylene bridge (-CH₂CH₂-) usually insulates the carboxyl group, high thermal energy can trigger homolytic cleavage or oxidative decarboxylation if the ring pulls sufficient electron density, effectively "activating" the side chain.

Decarboxylation_Risk cluster_safe SAFE PATHWAY Substrate 3-(4-Hydroxypyrimidin-5-yl) propanoic acid Tautomer 4(3H)-Pyrimidinone Tautomer Substrate->Tautomer Equilibrium Protonated Cationic Intermediate (High Electron Withdrawal) Tautomer->Protonated + H+ Base_Hyd Alkaline Hydrolysis (LiOH/THF) Tautomer->Base_Hyd Low Temp Acid_Cond Acidic Conditions (H+ / Heat) Acid_Cond->Protonated Transition Transition State (Bond Weakening) Protonated->Transition Heat (>80°C) Product Decarboxylated By-product + CO2 Transition->Product -CO2 Iso_Ppt Isoelectric Precipitation (0°C) Base_Hyd->Iso_Ppt Controlled pH

Caption: Figure 1. The acid-catalyzed thermal instability pathway vs. the recommended alkaline "Safe Pathway."

Validated Protocol: The "Cold Workup" Method

This protocol replaces standard acidic hydrolysis/reflux methods. It is designed to minimize thermal stress and prevent ring protonation.

Reagents:

  • Starting Material: Methyl/Ethyl 3-(4-hydroxypyrimidin-5-yl)propanoate.

  • Solvent: THF/Water (3:1).

  • Base: Lithium Hydroxide (LiOH·H₂O) - Gentler than NaOH.

  • Acid: 1M Acetic Acid (AcOH) - Avoids strong mineral acids.

Step-by-Step Methodology:

  • Saponification (The "No-Heat" Step):

    • Dissolve the ester in THF/Water (3:1) at Room Temperature (20–25°C) .

    • Add 2.5 equivalents of LiOH.

    • Stir for 4–16 hours. Monitor by TLC or LC-MS. DO NOT REFLUX.

    • Why? Base hydrolysis proceeds via a tetrahedral intermediate that does not require the thermal energy that acid hydrolysis does.

  • Quenching & Metal Scavenging:

    • Once complete, cool the reaction mixture to 0°C (Ice bath).

    • Add 0.5 eq of EDTA (disodium salt).

    • Why? This sequesters trace Cu(II) or Fe(III) ions which can catalyze oxidative decarboxylation of heteroaryl acids [1].

  • Controlled Acidification (The Critical Step):

    • Slowly add 1M Acetic Acid dropwise while stirring rapidly at 0°C.

    • Target pH: 4.0 – 4.5.

    • Do not overshoot to pH 1. The zwitterionic character of the hydroxypyrimidine (pKa ~9 for OH, pKa ~1-2 for N) means the molecule is least soluble near its isoelectric point.

    • Forcing the pH to 1 protonates the ring, increasing solubility and instability.

  • Isolation:

    • The product should precipitate as a white/off-white solid.

    • Filter under vacuum. Wash with ice-cold water followed by cold diethyl ether.

    • Drying: Dry in a vacuum oven at 40°C max over P₂O₅. Avoid ovens >60°C.

Troubleshooting Guide

Use this decision matrix to diagnose persistent issues.

SymptomProbable CauseCorrective Action
Bubbling during workup Decarboxylation is active. Temp is too high or pH is too low.Immediately cool to 0°C. Neutralize with dilute NaHCO₃ to pH 5.
Low Yield / No Precipitate Product is soluble due to over-acidification (pH < 2).Adjust pH back to 4.0–4.5 using 1M LiOH. Add Ethanol as an antisolvent.
Dark/Brown Product Oxidative decomposition (radical pathway).Perform reaction under Nitrogen/Argon. Add antioxidant (e.g., BHT) if permissible.
NMR shows missing -COOH Complete decarboxylation occurred.Check starting material.[1] Are you sure it wasn't a malonate derivative? (See FAQ).
Decision Tree: Optimization Logic

Troubleshooting_Tree Start Issue: Loss of CO2 / Low Purity Check_Temp Is reaction Temp > 60°C? Start->Check_Temp Reduce_Temp ACTION: Switch to RT LiOH Hydrolysis Check_Temp->Reduce_Temp Yes Check_pH Is Workup pH < 2? Check_Temp->Check_pH No Adjust_pH ACTION: Target pH 4.5 (Isoelectric Point) Check_pH->Adjust_pH Yes Check_Struct Is precursor a Malonate/Cyanoacetate? Check_pH->Check_Struct No Check_Struct->Start No (Consult Expert) Modify_Synth ACTION: Decarboxylation is expected. Control it. Check_Struct->Modify_Synth Yes

Caption: Figure 2. Diagnostic logic for stabilizing the reaction.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing this via Knoevenagel condensation. Why does it decarboxylate before I even isolate it? A: If you are condensing 4-hydroxypyrimidine-5-carbaldehyde with malonic acid, the intermediate is an acrylic acid derivative (unsaturated). Unsaturated heteroaryl acids are significantly more prone to thermal decarboxylation than their saturated counterparts due to conjugation with the ring [2]. Fix: Perform the reduction (hydrogenation) before the final hydrolysis/workup if possible, or keep the temperature strictly <50°C.

Q2: Can I use HPLC to monitor the decarboxylation? A: Yes, but be careful. The heat of the HPLC column (often 40–60°C) and the acidic mobile phase (0.1% TFA) can cause on-column decarboxylation, leading to false artifacts. Fix: Run HPLC at 25°C using a phosphate buffer (pH 6.5) instead of TFA to verify if the degradation is real or analytical.

Q3: Why do you recommend LiOH over NaOH? A: Lithium salts often have different solubility profiles and are "softer" cations. More importantly, LiOH is soluble in THF/Water mixtures, allowing for a homogeneous reaction at lower temperatures compared to NaOH which might require higher water content or heating to dissolve the starting ester [3].

References
  • Mechanisms of Decarboxylation: Brown, B. R. (1951).[2] The Mechanism of Thermal Decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131–146.

  • Pyrimidine Chemistry & Stability: Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives... Antibiotics, 13(2), 193.[3][4] (Provides analogous hydrolysis conditions for heteroaryl propanoic acids).

  • General Hydrolysis Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for mild ester hydrolysis conditions).

Sources

Technical Support Center: Optimizing Recrystallization of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated guide for researchers, scientists, and drug development professionals. This document provides in-depth technical guidance for the purification of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid via recrystallization. Given the limited specific literature on this compound, this guide emphasizes a systematic, first-principles approach to developing a robust and efficient purification protocol. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

Understanding the Molecule: A Chemist's Perspective

Before selecting a solvent, it is crucial to analyze the structure of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid.

  • Structure: The molecule possesses multiple polar functional groups: a carboxylic acid (-COOH), a hydroxyl group (-OH), and two nitrogen atoms within the pyrimidine ring.

  • Polarity and Hydrogen Bonding: These groups make the molecule highly polar and capable of acting as both a hydrogen bond donor (from the -OH and -COOH groups) and a hydrogen bond acceptor (at the pyrimidine nitrogens and the carbonyl/hydroxyl oxygens). This high polarity suggests that polar solvents will be required for dissolution. The predicted XlogP value of -0.9 further confirms its hydrophilic nature[1].

  • Expected Solubility: Based on these features, the compound is expected to be soluble in polar protic solvents like water and alcohols, and potentially in polar aprotic solvents like DMF or DMSO.[1][2] Its solubility in nonpolar solvents like hexanes or toluene is expected to be negligible.[3][4][5]

Part 1: Systematic Experimental Protocol for Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[6] The following protocol outlines a logical, small-scale screening process to identify such a solvent or solvent system.

Workflow for Solvent System Development

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent System (if needed) A Place ~20 mg of crude compound in separate test tubes B Add 0.5 mL of a single solvent to each tube at Room Temp A->B C Observe Solubility B->C D Soluble at RT? C->D E Heat tube to solvent's boiling point D->E No J Reject Solvent: Too soluble. D->J Yes F Soluble when hot? E->F G Cool to Room Temp, then place in ice bath F->G Yes K Reject Solvent: Insoluble. F->K No H Abundant crystals form? G->H I Potential Solvent Found! Proceed to scale-up. H->I Yes L Poor Recovery. Consider for mixed system. H->L No M Select a 'Good' Solvent (dissolves compound well) O Dissolve compound in minimum volume of hot 'Good' Solvent M->O N Select a miscible 'Bad' Solvent (compound is insoluble) P Add 'Bad' Solvent dropwise to the hot solution until slight turbidity persists N->P O->P Q Add 1-2 drops of 'Good' Solvent to redissolve turbidity P->Q R Cool slowly to induce crystallization Q->R S Optimized Mixed Solvent System R->S

Caption: Systematic workflow for selecting a recrystallization solvent.

Step-by-Step Methodology: Single Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 3-(4-Hydroxypyrimidin-5-yl)propanoic acid into several small test tubes.

  • Solvent Addition (Room Temp): Add a single test solvent to each tube, starting with ~0.5 mL. Agitate the mixture. Record your observations.

    • Ideal Observation: The compound is insoluble or sparingly soluble at room temperature.

    • Unsuitable Observation: The compound dissolves completely. If this occurs, the solvent is too good and should be rejected for single-solvent recrystallization.[7]

  • Heating: For solvents where the compound was insoluble at room temperature, gently heat the test tube in a water or sand bath until the solvent boils. Add the solvent dropwise while heating until the solid just dissolves.

    • Ideal Observation: The compound dissolves completely in a reasonable amount of solvent (e.g., not more than 2-3 mL for 30 mg).

    • Unsuitable Observation: The compound remains insoluble even after adding a significant volume of boiling solvent. Reject this solvent.[7]

  • Cooling and Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals.

Suggested Solvents for Initial Screening

Based on the compound's polarity, the following solvents (from most polar to least polar) are recommended for the initial screen:

SolventPredicted Suitability Rationale
Water High polarity, strong H-bonding. May be a very good solvent, especially when hot.[8]
Ethanol / Methanol Polar protic solvents. Often a good choice for moderately polar compounds containing -OH or -NH groups.[1][9]
Acetone Polar aprotic. May dissolve the compound well, but its lower boiling point might limit the solubility differential.
Ethyl Acetate Medium polarity. Less likely to be effective but worth testing.
Acetonitrile Polar aprotic. Can be effective for compounds with aromatic rings and polar groups.
Toluene Nonpolar. Expected to be a poor solvent; primarily useful as a potential "anti-solvent" in a mixed system.

Part 2: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the recrystallization of polar, functionalized molecules.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals.[10] This is common with low-melting point solids or when the solution is supersaturated at a high temperature.

  • Causality & Solution: The boiling point of your solvent may be too high, or the solution is cooling too quickly.

    • Re-heat the solution until the oil fully redissolves.

    • Add more solvent (10-20% more volume) to decrease the saturation point at higher temperatures.

    • Ensure slow cooling. Allow the flask to cool on the benchtop, insulated with a towel, before moving to an ice bath. This gives the molecules time to orient into a crystal lattice.[11]

Q2: After cooling the solution, no crystals have formed. What is the problem?

A2: This is a classic case of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal solubility limit.[11][12]

  • Causality & Solution: The solution lacks a nucleation site for crystal growth to begin.

    • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide a surface for nucleation.[12]

    • Add a "seed crystal." If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.

    • Cool to a lower temperature. If you have only cooled to room temperature, try an ice-salt bath for more extreme cooling.

    • Reduce solvent volume. If the above steps fail, it's likely you used too much solvent.[11] Gently heat the solution to boil off some of the solvent, and then attempt the cooling process again.

Q3: My recovery is very low. How can I improve the yield?

A3: Low recovery indicates that a significant amount of your product remains dissolved in the mother liquor after cooling.

  • Causality & Solution:

    • Excess Solvent: This is the most common reason.[12] During the dissolution step, use the absolute minimum amount of boiling solvent required to dissolve the solid.

    • Premature Filtration: If you performed a hot filtration to remove insoluble impurities, ensure you used a pre-heated funnel and flask to prevent the product from crystallizing out prematurely.[10]

    • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound has significant solubility even at low temperatures. Re-evaluate your solvent choice or move to a mixed-solvent system.

    • Insufficient Cooling: Ensure the solution has been thoroughly chilled in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.

Q4: I can't find a single solvent that works well. What is the next step?

A4: A mixed-solvent system is the ideal solution when no single solvent has the desired solubility properties.[7][13] This technique, also known as using a solvent/anti-solvent pair, involves two miscible solvents—one in which the compound is very soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").

  • Recommended Pairs for this Compound:

    • Ethanol/Water: Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until turbidity appears.

    • Acetone/Hexane or Toluene: Dissolve in a minimum of hot acetone, then add hexane or toluene dropwise.

  • Protocol:

    • Dissolve the crude solid in the minimum amount of the boiling "good" solvent.

    • While still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[13]

    • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

    • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Visualizing Solvent Suitability

The effectiveness of a recrystallization solvent is determined by its solubility curve.

G cluster_0 Solubility vs. Temperature Solubility Solubility y_axis Solubility (g/100mL) x_axis Temperature (°C) origin->y_axis origin->x_axis A Ideal Solvent B Poor Solvent (Insoluble) C Poor Solvent (Too Soluble) A_start A_end A_start->A_end  Steep Slope B_start B_end B_start->B_end  Flat Slope (Low) C_start C_end C_start->C_end  Flat Slope (High)

Caption: Ideal vs. poor recrystallization solvents based on solubility curves.

References

  • Starr, J. N., & King, C. J. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Solubility of Things. (n.d.). Pyrimidine. [Link]

  • LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Pressbooks. [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

  • PubChemLite. (n.d.). 3-(4-hydroxypyrimidin-5-yl)propanoic acid. [Link]

  • (n.d.). Recrystallization-1.pdf. [Link]

  • Baluja, S. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(4-5), 337-343. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579. [Link]

  • Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(7), 483. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. [Link]

  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Reddit. (2019, March 7). Picking a recrystallization solvent? r/chemhelp. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • (n.d.). 4. Crystallization. [Link]

  • (n.d.). recrystallization.pdf. [Link]

  • (n.d.). Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. [Link]

Sources

Technical Support Center: Handling & Storage of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Science of 3-HPPA

Researchers often underestimate 3-(4-Hydroxypyrimidin-5-yl)propanoic acid (3-HPPA). While chemically robust, its physical stability is compromised by its zwitterionic nature . The molecule possesses both a basic pyrimidine nitrogen and an acidic carboxyl tail. In the solid state, these groups create a high-energy charge separation that avidly seeks stabilization via water molecules (hydrogen bonding).

The Result: A highly hygroscopic solid that can transition from a free-flowing powder to a deliquescent gum within minutes of exposure to ambient humidity (


 RH). This guide provides the protocols necessary to maintain the integrity of your material.

Diagnostic Hub: Troubleshooting Q&A

Identify your issue below for immediate corrective actions.

Q1: My sample has turned into a sticky, gum-like mass. Is it chemically degraded?

Status: Likely Reversible (Physical Change) Analysis: You are observing deliquescence , not necessarily chemical decomposition.[1] The lattice energy of the crystal has been overcome by the solvation energy of atmospheric water. Action:

  • Do not heat above 40°C initially; this may cause hydrolysis if water is present in bulk.

  • Dissolve the gum in a minimum amount of dry methanol or ethanol.

  • Re-precipitate using cold diethyl ether or perform azeotropic distillation.

  • Proceed to Protocol A (Vacuum Drying) below.

Q2: The powder clumps immediately upon weighing. How do I get an accurate mass?

Status: Procedural Error Analysis: Static charge combined with rapid surface moisture adsorption changes the mass during the weighing process. Action:

  • Stop weighing by addition. Never add powder to a tared vial on the balance.

  • Weigh by difference:

    • Tare the full storage vial (capped).

    • Remove an estimated amount outside the balance (in a glove bag or dry box).

    • Re-weigh the storage vial. The loss in mass is your sample weight.

    • Why? This limits the exposure time of the bulk material to ambient air.

Q3: I see a color shift from white to faint yellow. Is this acceptable?

Status: Caution Required (Potential Oxidation) Analysis: While pure 3-HPPA is white, moisture uptake can facilitate surface oxidation of the pyrimidine ring or trace impurities. Action:

  • Check purity via HPLC.[1] If purity is

    
    , the color is likely superficial.
    
  • If purity is compromised, perform a recrystallization (water/ethanol) followed immediately by desiccation.

The Storage Ecosystem: Prevention Protocols

To prevent hygroscopic degradation, you must create a "dry chain" of custody.[2]

Table 1: Storage Tier System
TierEnvironmentSuitabilityRisk Level
Gold Argon-filled GloveboxLong-term archives (>6 months)Negligible
Silver Desiccator (P₂O₅ or Sicapent®)Active use (Weekly access)Low
Bronze Taped vial in fridge (+4°C)NOT RECOMMENDED High (Condensation risk)
The "Cold Trap" Danger

WARNING: Storing hygroscopic solids in a refrigerator (4°C) without a secondary desiccant barrier is a common error.

  • The Mechanism: When you remove a cold vial into a warm lab (

    
    ), the vial surface acts as a condenser. If the seal is imperfect, moisture is sucked into the threads of the cap, contaminating the solid.
    
  • The Fix: Always allow the vial to reach room temperature inside a desiccator before opening.

Recovery Protocol: Vacuum Drying (Protocol A)

If your material is caked or wet, follow this rigorous drying procedure.

Equipment:

  • Vacuum Oven or Schlenk Line

  • Desiccant: Phosphorus Pentoxide (

    
    ) or Activated Molecular Sieves (
    
    
    
    )
  • Vacuum strength:

    
    
    

Step-by-Step:

  • Transfer: Place the open vial of 3-HPPA into a drying pistol or vacuum oven.

  • Desiccant: Ensure fresh

    
     is present in the drying train. Note: Silica gel is often insufficient for zwitterionic hydrates.
    
  • Ramp: Apply vacuum at room temperature (

    
    ) for 1 hour to remove surface water.
    
  • Heat: Slowly ramp temperature to

    
    .
    
    • Critical: Do not exceed

      
       rapidly. If the material is a hydrate, rapid water exit can collapse the crystal lattice, trapping solvent pockets (amorphous collapse).
      
  • Duration: Hold at

    
     for 12–24 hours.
    
  • Backfill: Backfill the chamber with dry Argon or Nitrogen gas before opening.

Visualizing the Workflow

Figure 1: Decision Tree for Compromised Samples

Use this logic flow to determine if your sample is salvageable.

G Start Visual Inspection of 3-HPPA Condition What is the physical state? Start->Condition FreeFlow Free-flowing Powder Condition->FreeFlow Dry Clumped Clumped / Caked Condition->Clumped Moist Liquid Deliquescent / Liquid Condition->Liquid Wet Action1 Proceed with Experiment (Minimize Exposure) FreeFlow->Action1 Action2 Protocol A: Vacuum Dry (45°C, 24h) Clumped->Action2 Action3 HPLC Analysis Check for Hydrolysis Liquid->Action3 Decision Purity > 98%? Action3->Decision Recrystallize Recrystallize (EtOH/Ether) Decision->Recrystallize Yes Discard Discard Sample Decision->Discard No Recrystallize->Action2

Caption: Workflow for assessing and treating hygroscopic 3-HPPA samples based on physical state.

Figure 2: The Mechanism of Hygroscopicity

Understanding why the molecule traps water helps in selecting the right desiccant.

Hygroscopicity Molecule 3-HPPA (Zwitterion) Interaction H-Bond Network (N...H-O / COO⁻...H) Molecule->Interaction Donates/Accepts H Water Atmospheric H₂O Water->Interaction High Affinity Lattice Hydrate Formation (Expanded Lattice) Interaction->Lattice Energy Stabilization Result Sticky/Caked Solid Lattice->Result Macroscopic Change

Caption: Mechanistic pathway of moisture uptake driven by zwitterionic hydrogen bonding.

References & Further Reading

  • Newman, A. (2015). Chemical Engineering Problems in the Pharmaceutical Industry: Drug Product Design, Development, and Modeling. Wiley. (Chapter on Hygroscopicity and Deliquescence).[3]

  • Airaksinen, S., et al. (2005).[4] Role of Water in the Physical Stability of Solid Dosage Formulations.[2][4] Journal of Pharmaceutical Sciences, 94(10), 2147–2165.[4]

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling Hygroscopic Reagents. (General protocols for zwitterionic compounds).

  • PubChem. Compound Summary: 3-(4-Hydroxypyrimidin-5-yl)propanoic acid. (Structural data verifying polar functional groups).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting HPLC peak tailing for 3-(4-Hydroxypyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid Peak Tailing

Technical Brief: Know Your Analyte

Before troubleshooting, we must deconstruct the molecule. 3-(4-Hydroxypyrimidin-5-yl)propanoic acid is not a standard small molecule; it is an amphoteric, tautomeric challenge .

  • The Tautomer Trap: The 4-hydroxypyrimidine moiety predominantly exists as the 4-pyrimidone (lactam) tautomer in solution. This increases polarity significantly compared to a standard aromatic ring.

  • Ionization States (pKa):

    • 
       (Pyrimidone Nitrogen):  Below this pH, the ring is cationic.
      
    • 
       (Carboxylic Acid):  Above this pH, the tail is anionic.
      
    • 
       (Enolic/Amide):  At high pH, the ring system can deprotonate.
      

The Root Cause of Tailing: Most tailing for this analyte arises from secondary silanol interactions .[1] At standard HPLC pH (3–5), the pyrimidine ring can be positively charged (or have high affinity for silanols via H-bonding), while the carboxylic acid is partially ionized. The positively charged/polar ring binds to residual negatively charged silanols on the silica surface, causing the classic "shark fin" tail.

Diagnostic Workflow: The Tailing Triage

Use this decision tree to isolate the source of your peak asymmetry.

TailingTriage Start START: Observe Peak Tailing CheckSample 1. Check Sample Solvent Is sample solvent stronger than mobile phase? Start->CheckSample Dilute SOLUTION: Dilute sample with starting mobile phase CheckSample->Dilute Yes CheckpH 2. Check Mobile Phase pH Is pH between 3.0 and 6.0? CheckSample->CheckpH No AdjustpH SOLUTION: Lower pH to < 2.5 (Suppress Silanols) CheckpH->AdjustpH Yes (Worst Zone) CheckCol 3. Check Column Chemistry Using standard C18? CheckpH->CheckCol No (pH is Low/High) SwitchCol SOLUTION: Switch to Polar-Embedded C18 or HILIC CheckCol->SwitchCol Yes AddMod 4. Add Mobile Phase Modifier Are you using an ion-pair? CheckCol->AddMod No (Already using special col) UseTEA SOLUTION: Add 5mM TEA (Sacrificial Base) AddMod->UseTEA No

Figure 1: Diagnostic decision tree for isolating peak tailing sources in nitrogenous heterocycles.

Module 1: Mobile Phase Strategy (The Chemistry)

The Issue: Operating at a "convenient" pH (like pH 4.0 ammonium acetate) places this molecule in a zwitterionic state where it has poor retention and high secondary interactions.

The Fix: You must force the molecule into a single ionization state.

Protocol A: The "Acidic Suppression" Method (Recommended)

This method protonates the silanols (making them neutral) and the carboxylic acid, reducing secondary binding.

  • Buffer: 20 mM Potassium Phosphate or 0.1% Trifluoroacetic Acid (TFA).

    • Expert Note: Formic acid is often too weak to fully suppress silanol activity for pyrimidines. Phosphate is superior for peak shape but non-volatile (no MS). For MS, use TFA or high-strength Formic Acid (0.2%).

  • pH Target: 2.0 – 2.5 .

    • Why: At pH 2.5, the carboxylic acid is neutral (hydrophobic retention), and silanols are protonated (suppressed). The pyrimidine ring is cationic, but the repulsive force from the surface (if using high-purity silica) minimizes tailing.

Protocol B: The "Sacrificial Base" Additive

If you cannot change the column or pH significantly, use a silanol blocker.

  • Additive: Triethylamine (TEA).

  • Concentration: 5 – 10 mM.

  • Mechanism: TEA is a stronger base than the pyrimidine ring. It preferentially binds to the active silanols, "capping" them so your analyte passes through without sticking.

ParameterRecommended SettingReason
Buffer pH 2.0 – 2.5Suppresses silanol ionization (

becomes

).
Buffer Conc. > 20 mMSufficient ionic strength to mask electrostatic interactions.
Organic Modifier MethanolProtic solvents often mask silanols better than ACN.
Module 2: Stationary Phase Selection (The Hardware)

The Issue: Standard C18 columns often lack the "shielding" necessary for basic nitrogen heterocycles.

The Fix: Use columns designed to repel or interact favorably with polar bases.

Option 1: Polar-Embedded C18 (First Choice)
  • Technology: These columns have a polar group (amide, carbamate) embedded in the alkyl chain.

  • Benefit: The embedded polar group creates a "water shield" near the silica surface, preventing the pyrimidine ring from interacting with deep silanols. It also provides unique selectivity for the propanoic acid tail.

  • Commercial Examples: Waters SymmetryShield, Agilent ZORBAX Bonus-RP, Phenomenex Synergi Fusion.

Option 2: HILIC (The Orthogonal Approach)

If the analyte elutes near the void volume (k < 1) on C18, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Stationary Phase: Zwitterionic (ZIC-HILIC) or Bare Silica.

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (10mM, pH 5.8).

  • Mechanism: The polar analyte partitions into the water layer on the silica surface.[2] Tailing is often reduced because the interaction is now the primary retention mechanism, not a secondary defect.

Module 3: Sample Injection (The Hidden Error)

The Issue: The "Solvent Strength Mismatch." 3-(4-Hydroxypyrimidin-5-yl)propanoic acid is likely dissolved in DMSO or Methanol due to solubility. Injecting a strong solvent plug into a weak aqueous mobile phase causes the analyte to travel faster than the mobile phase initially, resulting in fronting or distorted tailing .

The Fix:

  • Dilution: Dilute the sample at least 1:1 with the initial mobile phase (e.g., Water/0.1% TFA).

  • Injection Volume: Reduce injection volume to < 5 µL if using pure organic solvent.

Frequently Asked Questions (FAQ)

Q: I see a split peak. Is my molecule degrading?

  • A: Likely not. This is often due to the keto-enol tautomerism of the 4-hydroxypyrimidine ring if the temperature or pH is not controlled. Ensure your column temperature is stable (try 40°C to speed up tautomeric interconversion, merging the peaks).

Q: Can I use high pH (> 8) to fix the tailing?

  • A: Yes, but only with Hybrid Particle (BEH/Gemini) columns. At pH 10, the carboxylic acid and the pyrimidine are deprotonated (anionic/neutral). The repulsion between the anionic analyte and anionic silanols eliminates tailing. Do not try this on standard silica columns; they will dissolve.

Q: Why does my peak tailing get worse as the column ages?

  • A: Acid hydrolysis strips the end-capping (bonded phase) off the silica, exposing more silanols over time. If you run at low pH, this degradation is accelerated. Use "Sterically Protected" columns (e.g., ZORBAX StableBond) for low pH durability.

References
  • Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Phenomenex. (2024).[3] HPLC Troubleshooting Guide: Peak Tailing. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20695, 4-Hydroxypyrimidine. Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (General reference on silanol activity).
  • Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from

Sources

Minimizing side reactions during the hydrolysis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the hydrolysis of 3-(4-hydroxypyrimidin-5-yl)propanoic acid esters. This resource is designed for researchers, chemists, and drug development professionals who are working with this specific class of compounds. The hydrolysis of the ester to its corresponding carboxylic acid is a critical step in many synthetic pathways. However, the presence of the 4-hydroxypyrimidine ring introduces specific challenges, including the potential for undesired side reactions that can complicate purification and reduce yields.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

Troubleshooting Guide: Common Issues & Solutions
Question 1: My hydrolysis reaction is incomplete, resulting in low yields of the desired carboxylic acid. How can I drive the reaction to completion?

This is a frequent challenge, often stemming from the choice of hydrolysis conditions. Ester hydrolysis can be performed under acidic or basic conditions, but they are not equally effective.

  • Insight: Acid-catalyzed hydrolysis is an equilibrium-limited process.[1][2] To push the reaction forward, a large excess of water is required, which can sometimes be impractical depending on the solubility of your substrate.[1][2]

  • Recommendation: Alkaline hydrolysis, also known as saponification, is the preferred method for this substrate class.[1][2] The reaction is essentially irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt.[3] This salt is unreactive towards the alcohol byproduct, preventing the reverse reaction.[3][4]

Recommended Protocol (Alkaline Hydrolysis):

  • Dissolve the 3-(4-hydroxypyrimidin-5-yl)propanoic acid ester in a suitable solvent mixture, such as THF/methanol/water or dioxane/water.[5] A co-solvent system is often necessary to ensure the solubility of both the ester and the inorganic base.

  • Add 1.5 to 3.0 equivalents of an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH). LiOH is often preferred for its higher solubility in mixed organic-aqueous systems.

  • Stir the reaction at room temperature (20-25°C) or warm gently to 40-50°C. The reaction progress should be monitored by a suitable technique like TLC or LC-MS.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture to a pH of ~3-4 with a strong acid (e.g., 1M HCl). This protonates the carboxylate salt, allowing the desired carboxylic acid to be isolated.[1][2]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Parameter Acid-Catalyzed Hydrolysis Alkaline Hydrolysis (Saponification)
Reversibility Reversible[1]Irreversible[2][3]
Completion Requires excess water to drive to completionGoes to completion
Product Carboxylic AcidCarboxylate Salt (requires acidification)[2]
Typical Reagents Dilute H₂SO₄ or HCl[1]NaOH, KOH, or LiOH[5]
Recommendation Not generally recommendedHighly Recommended
Question 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I prevent them?

The structure of 3-(4-hydroxypyrimidin-5-yl)propanoic acid presents several potential pathways for side reactions, primarily due to the reactivity of the pyrimidine ring itself.

A. Decarboxylation:

  • Causality: The product, a β-pyrimidine propanoic acid, can be susceptible to decarboxylation under harsh conditions, particularly elevated temperatures in either acidic or basic media. While pyrimidine-5-carboxylic acids can be decarboxylated, this usually requires high heat.[6][7] The risk is lower here since the carboxyl group is on a flexible propanoic chain, but it should not be discounted, especially if reaction temperatures exceed 80-100°C for prolonged periods.

  • Mitigation Strategy:

    • Temperature Control: Perform the hydrolysis at the lowest effective temperature (room temperature is often sufficient for alkaline hydrolysis). Avoid prolonged heating.

    • Neutralization: After acidification during workup, proceed quickly to extraction. Do not let the product sit in a strongly acidic solution for an extended time.

B. Pyrimidine Ring Degradation:

  • Causality: The 4-hydroxypyrimidine moiety exists in tautomeric equilibrium with its 4-pyrimidinone form.[8][9] This form is generally stable, but pyrimidine rings can be susceptible to nucleophilic attack and ring-opening under forcing conditions (e.g., high concentrations of strong base and high temperatures).[7][10] This can lead to complex mixtures of degradation products.

  • Mitigation Strategy:

    • Stoichiometric Control: Use a moderate excess of base (e.g., 1.5-2.0 equivalents). Avoid using large excesses or highly concentrated basic solutions.

    • Avoid Harsh Conditions: Do not use reflux conditions in strong aqueous base unless absolutely necessary and validated for your specific substrate.

C. Intramolecular Cyclization:

  • Causality: There is a possibility of an intramolecular reaction to form a fused lactone or other cyclic structures, although this is less common for a six-membered ring formation. Such reactions are typically promoted by specific activating agents or high heat.[11][12][13]

  • Mitigation Strategy:

    • Standard hydrolysis conditions (mild base, low temperature) are unlikely to promote this side reaction. The primary mitigation is to avoid unnecessarily high temperatures or the addition of coupling agents.

Visualizing Reaction Pathways

The following diagram illustrates the desired hydrolysis pathway versus potential side reactions.

HydrolysisPathways Ester Ester Substrate Acid Carboxylic Acid (Desired Product) Ester->Acid RingOpened Ring-Opened Products Ester->RingOpened Harsh Base High Temp Decarboxylated Decarboxylated Product Acid->Decarboxylated High Heat (>80°C) Cyclized Cyclized Product Acid->Cyclized High Heat / Activating Agent

Caption: Desired hydrolysis pathway versus potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for this hydrolysis? A monophasic solvent system is ideal for ensuring efficient reaction. Since the ester is organic-soluble and the hydroxide base is aqueous-soluble, a mixture is required. A 1:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water is a robust starting point.[5] The THF helps solubilize the ester, while methanol and water ensure the base is also in solution.

Q2: How can I effectively monitor the reaction? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a moderately polar mobile phase (e.g., 10% methanol in dichloromethane or 50% ethyl acetate in hexanes). The starting ester will have a higher Rf value than the product carboxylic acid, which is much more polar and will typically stay closer to the baseline. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q3: My product is difficult to extract from the aqueous layer after acidification. What can I do? The 4-hydroxypyrimidine moiety can increase the water solubility of the final product. If you experience poor extraction with solvents like ethyl acetate, try using a more polar solvent like a 9:1 mixture of dichloromethane and isopropanol. Alternatively, you can saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and improve partitioning into the organic layer. Performing multiple extractions (e.g., 3-4 times) will also improve recovery.

Q4: Are enzymatic hydrolysis methods a viable alternative? Yes, enzymatic hydrolysis using esterases or lipases can be an excellent alternative, especially if your molecule has other sensitive functional groups.[14] These reactions are performed under very mild conditions (neutral pH, room temperature) and can be highly selective, thus avoiding the side reactions discussed above.[14] However, this requires screening for a suitable enzyme that accepts your specific substrate, which can involve more initial development work.

Workflow for Optimized Hydrolysis

Caption: Recommended workflow for alkaline ester hydrolysis.

References
  • BenchChem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • Wolfenden, R., & Snider, M. J. (2001). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 123(46), 11646-11647. Available from: [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Stanovnik, B., & Tisler, M. (1989). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 25(1), 108-110. Available from: [Link]

  • Wang, Y., et al. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. Organic Letters, 16(20), 5346-5349. Available from: [Link]

  • Save My Exams. (2024). Ester Hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Barlin, G. B., & Brown, W. V. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 921-923. Available from: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available from: [Link]

  • Clayden, J., & Warren, S. (n.d.). Pyrimidines. Oxford University Press. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. Available from: [Link]

  • Watson, G. K., & Houghton, C. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 140(2), 265-276. Available from: [Link]

  • Ghorbani-Choghamarani, A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 3591. Available from: [Link]

  • Mylan Inc. (n.d.). Exhibit No. 1049. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • Stefanachi, A., et al. (2023). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 28(15), 5851. Available from: [Link]

  • Martínez, R., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(11), 4381. Available from: [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]

  • Lee, C., & Kim, J. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 3(10), 14619-14624. Available from: [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Iu Indianapolis Scholarworks. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Retrieved from [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(6), 701. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Spectrum, a Structural Signature

In the landscape of drug development and medicinal chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. 3-(4-Hydroxypyrimidin-5-yl)propanoic acid represents a class of molecules with significant therapeutic potential, integrating a bioactive pyrimidine core with a flexible propanoic acid sidechain. While its structure may appear straightforward, its ¹H Nuclear Magnetic Resonance (NMR) spectrum presents subtleties that demand a nuanced interpretation.

This guide moves beyond a simple prediction of peaks. We will delve into the critical structural and electronic factors that govern the spectral output, most notably the keto-enol tautomerism inherent to the 4-hydroxypyrimidine ring. By understanding the causality behind the observed chemical shifts and coupling patterns, researchers can leverage ¹H NMR not just as a verification tool, but as a predictive instrument for structural elucidation of related analogues. This document serves as a comprehensive comparison guide, contrasting theoretical predictions with practical experimental considerations to ensure robust and reliable characterization.

Part 1: Foundational Analysis - Tautomerism and its Spectral Implications

A critical error in interpreting the ¹H NMR spectrum of this molecule is to assume the 4-hydroxypyrimidine ring exists solely in its "enol" (hydroxy) form. In reality, it is in equilibrium with its "keto" (pyrimidinone) tautomer.[1][2][3] The dominant form in solution, particularly in polar aprotic solvents like DMSO, is the keto tautomer, 4(3H)-pyrimidinone.[4][5]

This tautomeric preference is the single most important factor governing the electronic environment of the pyrimidine ring, and thus, the chemical shifts of its protons. The keto form disrupts the full aromaticity of the pyrimidine ring, altering the shielding and deshielding effects experienced by the ring protons.

Below is a diagram illustrating this crucial equilibrium, which dictates our subsequent spectral interpretation.

Caption: Keto-enol tautomerism of the 4-hydroxypyrimidine moiety.

Our interpretation will proceed based on the predominance of the keto tautomer, which features an N-H proton and changes the electronic character of the ring protons H-2 and H-6.

Part 2: Predicted ¹H NMR Spectral Data

Based on the dominant keto tautomer, we can predict the chemical environments for the five distinct sets of non-exchangeable and three exchangeable protons. The propanoic acid chain introduces an ethyl-like system (-CH₂-CH₂-), which will exhibit characteristic coupling.

The complete molecular structure with proton assignments is visualized below.

Caption: Structure of 3-(4(3H)-Pyrimidinon-5-yl)propanoic acid with proton labels.

The following table summarizes the predicted ¹H NMR data when acquired in DMSO-d₆. This solvent is recommended as it allows for the observation of exchangeable N-H and COOH protons, which would be lost in D₂O.[6][7]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
COOH 12.0 - 12.5Broad Singlet (br s)1HCarboxylic acid protons are highly deshielded and typically appear as broad singlets far downfield due to hydrogen bonding and chemical exchange.[8][9]
N-H 11.5 - 12.0Broad Singlet (br s)1HThe N-H proton of the pyrimidinone tautomer is also deshielded and subject to exchange, resulting in a broad signal. Its chemical shift is characteristic of lactam protons.[10]
H-2 8.0 - 8.2Singlet (s)1HThis proton is adjacent to two electronegative nitrogen atoms, causing significant deshielding and a downfield shift. It has no adjacent protons to couple with.[11][12]
H-6 7.5 - 7.7Singlet (s)1HThis proton is part of a conjugated system and is adjacent to a nitrogen atom, leading to a downfield shift, though less pronounced than H-2.
H-α 2.8 - 3.0Triplet (t)2HThese methylene protons are adjacent to the pyrimidine ring and the H-β methylene group. The electron-withdrawing nature of the ring shifts them downfield. They are split into a triplet by the two H-β protons (n+1 = 2+1=3).
H-β 2.5 - 2.7Triplet (t)2HThese methylene protons are adjacent to the carboxylic acid group and the H-α methylene group. They are split into a triplet by the two H-α protons (n+1 = 2+1=3). The typical vicinal coupling constant (³J) for such a freely rotating alkyl chain is around 7 Hz.[13][14]

Part 3: Experimental Protocol for High-Fidelity Spectrum Acquisition

Trustworthy data begins with a meticulous experimental setup. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh 5-10 mg of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid b Dissolve in ~0.7 mL of DMSO-d6 in a clean vial a->b c Filter solution through a pipette with glass wool into a clean NMR tube b->c d Cap the NMR tube and label it clearly c->d e Insert sample and lock on the deuterium signal of DMSO-d6 d->e f Shim the magnetic field for optimal homogeneity e->f g Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay) f->g h Perform D₂O exchange experiment (optional) g->h i Apply Fourier Transform g->i j Phase correction and baseline correction i->j k Calibrate spectrum using residual DMSO peak (δ ≈ 2.50 ppm) j->k l Integrate signals and analyze chemical shifts and multiplicities k->l

Caption: Standard workflow for NMR analysis.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample concentration is key. Too little material leads to a poor signal-to-noise ratio, while too much can cause line broadening and difficulty in shimming the magnet.[15][16]

    • Protocol:

      • Weigh approximately 5-10 mg of the solid compound.[17]

      • Place the solid in a small, clean, dry glass vial. Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

      • Gently agitate the vial to ensure the sample is fully dissolved. A homogeneous solution is critical for sharp spectral lines.

      • Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow section.

      • Filter the sample solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that would degrade spectral resolution.

      • Cap the NMR tube securely and label it appropriately.

  • Data Acquisition:

    • Rationale: The spectrometer must be "locked" onto the deuterium frequency of the solvent to compensate for any magnetic field drift during the experiment. Shimming optimizes the magnetic field homogeneity across the sample volume, which is essential for achieving narrow, symmetrical peaks.

    • Protocol:

      • Insert the sample into the NMR spectrometer.

      • Lock the spectrometer on the deuterium signal from the DMSO-d₆ solvent.

      • Perform an automated or manual shimming procedure to optimize field homogeneity.

      • Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz instrument would include 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

      • (Optional but Recommended): To confirm the assignment of exchangeable protons (N-H, COOH), add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the N-H and COOH protons will significantly diminish or disappear entirely.[8]

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay) must be mathematically converted into a frequency-domain spectrum via Fourier Transform. Subsequent corrections are applied to ensure accurate representation and analysis.

    • Protocol:

      • Apply Fourier transformation to the acquired data.

      • Perform manual or automatic phase correction to ensure all peaks are in the positive absorptive phase.

      • Apply a baseline correction to create a flat, horizontal baseline.

      • Reference the spectrum by setting the chemical shift of the residual non-deuterated DMSO peak to δ 2.50 ppm.

      • Integrate the area under each signal to determine the relative ratio of protons.

Part 4: Comparative Analysis and Conclusion

By comparing the acquired experimental data with our predictions, we can achieve a high degree of confidence in the structure of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid. The observation of two broad singlets in the 11.5-12.5 ppm region (which disappear upon D₂O addition) is strong evidence for the N-H and COOH protons of the dominant keto tautomer. The two singlets in the aromatic region (8.0-8.2 and 7.5-7.7 ppm) confirm the substitution pattern on the pyrimidine ring. Finally, the presence of two mutually coupled triplets, each integrating to 2H, in the 2.5-3.0 ppm region provides definitive proof of the 3-(...)-propanoic acid sidechain. Any significant deviation from this pattern would warrant further investigation into potential impurities, alternative tautomeric forms, or an incorrect structural assignment.

This comprehensive approach, blending theoretical prediction with rigorous experimental protocol, ensures that the ¹H NMR spectrum serves as a definitive and trustworthy structural signature for 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, empowering researchers in their drug development endeavors.

References

  • Denisov, G. S., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-30. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory. [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. [Link]

  • ETH Zurich. (n.d.). NMR Sample Preparation. [Link]

  • ChemAxon. (n.d.). NMR Predictor. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. [Link]

  • Chemistry Stack Exchange. (2016). Modern open-source tools for simulation of NMR spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid. [Link]

  • Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Abraham, R. J., & Cooper, M. A. (2009). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(11), 935-946. [Link]

  • Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Semantic Scholar. (n.d.). Figure 1 from From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Propionic Acid at BMRB. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}-propanoic acid (1), and (b) PAA. [Link]

  • Wikipedia. (n.d.). 4-Pyridone. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0287452). [Link]

  • Fry, F. S., et al. (1981). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 103(12), 3547–3557. [Link]

  • SpectraBase. (n.d.). Propionic acid. [Link]

  • Nagwa. (2019). Question Video: ¹H NMR Spectrum of Propanoic Acid. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0012022). [Link]

  • SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid: Fragmentation Patterns and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, a molecule of interest in metabolic and pharmaceutical research. In the absence of direct experimental data for this specific compound in publicly available literature, this document synthesizes established fragmentation principles for its constituent pyrimidine and carboxylic acid moieties to provide a robust predictive model. Furthermore, we will objectively compare liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for its analysis, offering insights into optimal experimental design for its characterization and quantification in complex biological matrices.

Predicted Mass Spectrometry Fragmentation Patterns

The structure of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid combines a substituted pyrimidine ring and a propanoic acid side chain. Its fragmentation in mass spectrometry, particularly under collision-induced dissociation (CID), is expected to be a composite of the characteristic fragmentation pathways of both these chemical entities. The molecular formula is C7H8N2O3, with a monoisotopic mass of 168.0535 Da.[1]

Fragmentation of the Propanoic Acid Side Chain

The propanoic acid moiety is anticipated to undergo characteristic fragmentations observed for carboxylic acids.[2] Key predicted fragmentation pathways include:

  • Loss of Water (H₂O): Dehydration is a common fragmentation pathway for carboxylic acids, leading to the formation of an acylium ion. For our target molecule, this would result in a fragment with a mass-to-charge ratio (m/z) of 150.0429.

  • Loss of the Carboxyl Group (COOH): Decarboxylation, the loss of the entire carboxylic acid group, is another prominent fragmentation route. This would yield a fragment at m/z 123.0558.

  • Alpha-Cleavage: Cleavage of the bond between the alpha and beta carbons of the propanoic acid side chain would result in the loss of an ethyl radical, leading to a fragment corresponding to the pyrimidine ring with a one-carbon substituent.

  • McLafferty Rearrangement: While less likely given the structure, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This is a characteristic fragmentation for aliphatic carboxylic acids.[3]

Fragmentation of the 4-Hydroxypyrimidine Ring

The fragmentation of the pyrimidine ring is heavily influenced by its substituents.[4][5] For 4-hydroxypyrimidine, which exists in tautomeric equilibrium with pyrimidin-4(3H)-one, the fragmentation is expected to involve cleavages of the heterocyclic ring. Based on data for 4-hydroxypyrimidine, prominent fragments are observed at m/z 96, 68, 42, and 41.[6] These likely correspond to:

  • m/z 96: The molecular ion of the 4-hydroxypyrimidine core.

  • m/z 68: Loss of CO from the pyrimidinone tautomer.

  • m/z 42 and 41: Further fragmentation of the pyrimidine ring.

Proposed Fragmentation Pathway for 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid

Combining these principles, a plausible fragmentation pathway for the protonated molecule [M+H]⁺ (m/z 169.0608) is proposed below. The initial fragmentation is likely to occur at the more labile propanoic acid side chain, followed by fragmentation of the more stable pyrimidine ring.

Fragmentation_Pathway M [M+H]⁺ m/z 169.0608 F1 [M+H - H₂O]⁺ m/z 151.0502 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 124.0658 M->F2 - COOH F3 [M+H - C₂H₄COOH]⁺ m/z 97.0451 M->F3 - C₂H₄COOH F4 Further Ring Fragmentation F3->F4 Ring Cleavage

Caption: Predicted major fragmentation pathways for protonated 3-(4-Hydroxypyrimidin-5-yl)propanoic acid.

Table 1: Predicted Major Fragment Ions for 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Structure of Fragment
169.0608151.0502H₂O (18.0106 Da)Protonated dehydrated molecule
169.0608124.0658COOH (45.0027 Da)Protonated pyrimidine with ethyl substituent
169.060897.0451C₂H₄COOH (72.0211 Da)Protonated 4-hydroxypyrimidine
97.045169.0345CO (28.0106 Da)Fragment from pyrimidine ring cleavage

Comparative Guide to Analytical Methodologies

The analysis of a small, polar molecule like 3-(4-Hydroxypyrimidin-5-yl)propanoic acid in a biological matrix presents analytical challenges, primarily in achieving adequate retention on conventional reversed-phase liquid chromatography (RPLC) columns and minimizing matrix effects.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the technique of choice for the sensitive and selective quantification of small molecules in complex mixtures.[1][8] The choice of chromatographic separation mode is critical for this analyte.

Standard C18 columns often provide poor retention for highly polar compounds. To overcome this, several strategies can be employed:

  • Use of Polar-Embedded or Polar-Endcapped RPLC Columns: These columns offer enhanced retention for polar analytes.

  • Ion-Pair Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve retention, but may cause ion suppression in the mass spectrometer and is often not ideal for LC-MS applications.[7]

HILIC is an excellent alternative for the separation of polar compounds.[7][9][10][11] It utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.

Table 2: Comparison of RPLC and HILIC for the Analysis of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid

FeatureReversed-Phase Liquid Chromatography (RPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., silica, amide)
Mobile Phase High aqueous contentHigh organic content
Retention of Polar Analytes Generally poor, may require special columns or additivesExcellent
Matrix Effects Can be significant for early eluting compoundsCan be reduced by separating polar analytes from the bulk of the matrix
MS Sensitivity GoodOften enhanced due to higher organic content in the mobile phase
Robustness Generally highCan be more sensitive to mobile phase composition and sample matrix

For robust and sensitive quantification of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, HILIC-MS/MS is the recommended approach.

Alternative Analytical Techniques

While LC-MS/MS is the gold standard, other techniques can be considered, particularly for structural confirmation or in the absence of an MS detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This would require derivatization of the polar functional groups (hydroxyl and carboxyl) to increase volatility.[12] This adds a sample preparation step and may introduce variability.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The pyrimidine ring contains a chromophore, allowing for UV detection. However, this method lacks the specificity and sensitivity of mass spectrometry, especially in complex matrices.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

The goal of sample preparation is to extract the analyte of interest from the biological matrix while removing interfering substances such as proteins and salts.

Sample_Preparation Start Biological Sample (e.g., Plasma, Urine) Step1 Protein Precipitation (e.g., with cold acetonitrile) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Supernatant Collection Step2->Step3 Step4 Evaporation to Dryness Step3->Step4 Step5 Reconstitution in Mobile Phase Step4->Step5 End Analysis by LC-MS/MS Step5->End

Caption: A general workflow for the preparation of biological samples for LC-MS/MS analysis.

Step-by-Step Protocol:

  • Protein Precipitation: To 100 µL of biological sample (e.g., plasma, serum, urine), add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

HILIC-MS/MS Method

Liquid Chromatography:

  • Column: HILIC column (e.g., Amide, Silica), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 50% B over 5 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 169.1 → 124.1 (corresponding to the loss of the carboxyl group)

    • Qualifier: 169.1 → 97.1 (corresponding to the loss of the propanoic acid side chain)

  • Collision Energy: Optimize for each transition.

Conclusion

References

  • core components of analytical method validation for small molecules-an overview. (2012). International Research Journal of Pharmacy, 3(5).
  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). Journal of Mass Spectrometry, 57(9), e4883.
  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. (2024). Metabolomics, 20(1), 15.
  • PubChem. (n.d.). 4-Hydroxypyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). beta-Alanine, TMS derivative. Retrieved from [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. (2011). Molecules, 16(5), 4096–4108.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
  • Proposed CID fragmentation mechanisms for the major fragment ions from deprotonated acetylsalicylic acid at m/z 179 determined from H/D exchange patterns, high-resolution mass measurements and MS/MS experiments. (n.d.).
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). β-Alanine, 3TMS derivative. Retrieved from [Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. (2023). Phenomenex.
  • A deconstruction–reconstruction strategy for pyrimidine diversification. (2020).
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2016). RSC Advances, 6(1), 79-106.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent Technologies.
  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. (2024).
  • PubChemLite. (n.d.). 3-(4-hydroxypyrimidin-5-yl)propanoic acid. Retrieved from [Link]

  • Development of analytical methods for the determination of the small molecule component of complex biological systems. (2022). Diva Portal.
  • Exposome-Explorer. (n.d.). beta-Alanine (Compound). Retrieved from [Link]

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development. (2011). The AAPS Journal, 13(1), 92–99.
  • Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. (2013). Journal of the American Society for Mass Spectrometry, 24(10), 1546–1559.
  • The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ioniz
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules, 28(2), 834.
  • A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography–Mass Spectrometry Analysis for Protein Kinetics. (2025). Journal of Proteome Research.
  • mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2017). Molecules, 22(5), 799.
  • Proposed CID fragmentation mechanisms for the major fragment ions from protonated famotidine at m/z 338 determined from H/D exchange patterns, high-resolution mass measurements and MS/MS experiments. (n.d.).
  • Hilic–UHPlc–MS as a Tool for Metabolomics Study. (2016). LCGC Europe, 29(9), 2-5.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. (2019). PLoS ONE, 14(1), e0210831.
  • Validation of Analytical Methods: A Review. (2018).
  • Validation of qualitative analytical methods. (2003). TrAC Trends in Analytical Chemistry, 22(10), 635-644.
  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2024). Accounts of Chemical Research, 57(4), 461–471.
  • Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. (1960). Journal of the Chemical Society (Resumed), 4590-4596.
  • 2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

FTIR characteristic absorption bands of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Characteristic Absorption Bands of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid

A Comparative Analysis for Structural Elucidation

Authored for Researchers, Scientists, and Drug Development Professionals

In the structural analysis of novel pharmaceutical compounds, Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and indispensable tool. It provides a molecular fingerprint, revealing the functional groups present within a molecule and offering insights into its chemical structure. This guide provides an in-depth analysis of the expected FTIR characteristic absorption bands for 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, a molecule of interest due to its hybrid structure incorporating both a pyrimidine heterocycle and a carboxylic acid moiety.

This document moves beyond a simple list of peaks, explaining the causal relationships behind the spectral features by comparing the molecule's expected spectrum to its constituent parts: the 4-hydroxypyrimidine ring and the propanoic acid side chain. By understanding how these components contribute to the final spectrum, researchers can more accurately interpret their experimental data.

Molecular Structure and Key Vibrational Modes

The structure of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid presents several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. A critical aspect of the 4-hydroxypyrimidine ring is its existence in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. This keto-enol tautomerism is common in hydroxypyrimidines and significantly influences the FTIR spectrum, as the predominant keto form introduces amide-like characteristics (N-H and C=O bonds).

The primary functional groups to be analyzed are:

  • Carboxylic Acid (-COOH): Characterized by strong O-H and C=O stretching vibrations, heavily influenced by hydrogen bonding.

  • Pyrimidinone Ring: Features N-H stretching, amide-like C=O stretching, and characteristic C=N and C=C ring stretching vibrations.

  • Aliphatic Propyl Linker (-CH₂-CH₂-): Gives rise to standard alkane C-H stretching and bending modes.

  • Aromatic C-H: From the pyrimidine ring itself.

Caption: Molecular structure of the predominant keto tautomer of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid with key functional groups highlighted.

Deconvolution of the FTIR Spectrum: A Region-by-Region Analysis

O-H and N-H Stretching Region (3500 - 2500 cm⁻¹)

This region is anticipated to be particularly complex due to the overlap of several broad and sharp absorption bands.

  • Carboxylic Acid O-H Stretch (3300 - 2500 cm⁻¹): The most prominent feature in this region will be an extremely broad, strong absorption band due to the O-H stretching of the carboxylic acid group. This significant broadening is a hallmark of the strong intermolecular hydrogen bonding that causes carboxylic acids to exist as dimers in the solid state.[1][2][3] This band will likely be centered around 3000 cm⁻¹ and may obscure other nearby signals.[3]

  • Pyrimidinone N-H Stretch (3200 - 3400 cm⁻¹): The keto tautomer possesses an N-H bond within the ring, characteristic of a lactam structure. This N-H stretching vibration is expected to appear as a medium-to-strong band. In pyrimidine derivatives, N-H stretches can be observed in the 3100-3500 cm⁻¹ range.[4]

  • C-H Stretches (3100 - 2850 cm⁻¹): Superimposed on the broad O-H band will be sharper C-H stretching absorptions. Aromatic C-H stretching from the pyrimidine ring typically appears at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretches from the propanoic acid's ethyl linker will appear just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ range.[4][5]

Carbonyl (C=O) Stretching Region (1750 - 1650 cm⁻¹)

The presence of two different carbonyl groups is a key feature of this molecule, and their distinct electronic environments should allow for their resolution in the IR spectrum.

  • Carboxylic Acid C=O Stretch (1730 - 1700 cm⁻¹): For a saturated, hydrogen-bonded carboxylic acid, a strong, sharp C=O absorption is expected in this range.[3][6] The dimerization through hydrogen bonding slightly lowers the frequency compared to a free 'monomeric' acid.

  • Pyrimidinone (Amide) C=O Stretch (1700 - 1650 cm⁻¹): The carbonyl group within the pyrimidinone ring is essentially a cyclic amide (a lactam). Amide carbonyl absorptions are typically found at lower wavenumbers than their carboxylic acid or ester counterparts due to resonance effects. For pyrimidine derivatives containing a keto group, this band is often observed between 1650-1700 cm⁻¹.[4] Some studies on similar pyrimidine structures report C=O bonds in the 1670–1690 cm⁻¹ range.[7]

C=C and C=N Ring Stretching Region (1650 - 1450 cm⁻¹)

The pyrimidine ring gives rise to several bands in this region due to the stretching vibrations of C=C and C=N double bonds. These absorptions are characteristic of aromatic and heteroaromatic systems. Typical ranges for aromatic C=C and C=N stretches in pyrimidine derivatives fall between 1450–1600 cm⁻¹.[4]

Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex, overlapping signals that are unique to the molecule as a whole. While individual peak assignment can be challenging, several key vibrations are expected:

  • C-O Stretch (1320 - 1210 cm⁻¹): The carboxylic acid group will exhibit a strong C-O stretching band in this region.[3][6]

  • O-H Bend (1440 - 1395 cm⁻¹ and 950 - 910 cm⁻¹): Carboxylic acids show characteristic in-plane and out-of-plane bending vibrations for the O-H group. The out-of-plane "wagging" vibration near 900-960 cm⁻¹ can be particularly broad and diagnostically useful.[3][6]

  • C-N Stretch (1350 - 1200 cm⁻¹): The pyrimidine ring will contribute C-N stretching absorptions within this range.[4]

  • C-H Bends (1470 - 1370 cm⁻¹): Bending (scissoring and rocking) vibrations from the aliphatic -CH₂- groups will also be present here.[5]

Summary Table and Comparative Insights

The following table summarizes the expected characteristic FTIR absorption bands for 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, contrasting them with the absorptions of its parent structures.

Vibrational ModeExpected Wavenumber (cm⁻¹) for Target MoleculeComparative Notes and References
O-H Stretch (Carboxylic Acid) 3300 - 2500 (Very Broad, Strong)Consistent with hydrogen-bonded dimers in propanoic and other carboxylic acids.[1][2][3]
N-H Stretch (Pyrimidinone Ring) 3400 - 3200 (Medium-Strong)Characteristic of the lactam tautomer in pyrimidine derivatives.[4][7]
Aromatic C-H Stretch 3100 - 3000 (Weak-Medium, Sharp)Typical for heteroaromatic rings.[5]
Aliphatic C-H Stretch 2950 - 2850 (Medium, Sharp)From the propanoic acid side chain, consistent with standard alkane values.[1][5]
C=O Stretch (Carboxylic Acid) 1730 - 1700 (Strong, Sharp)Typical for saturated carboxylic acids.[6][8]
C=O Stretch (Pyrimidinone Ring) 1700 - 1650 (Strong, Sharp)Lower frequency due to amide resonance in the heterocyclic ring.[4][7]
C=N / C=C Ring Stretches 1650 - 1450 (Medium, Multiple Bands)Characteristic fingerprint of the pyrimidine ring.[4]
C-O Stretch (Carboxylic Acid) 1320 - 1210 (Strong)Coupled with O-H bending, a key feature for carboxylic acids.[3]
O-H Bend (Out-of-Plane) 950 - 910 (Broad, Medium)A diagnostically useful broad peak for carboxylic acid dimers.[3][6]

Standard Experimental Protocol: KBr Pellet Method

To obtain a high-quality FTIR spectrum of a solid sample such as 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, the Potassium Bromide (KBr) pellet technique is a standard and reliable method.

start_end start_end process process material material start Start sample ~1-2 mg of Sample start->sample kbr ~100-200 mg FTIR Grade KBr start->kbr grind Grind Sample & KBr sample->grind kbr->grind press Press Mixture in Die (~8-10 tons pressure) grind->press Transfer Powder pellet Transparent Pellet press->pellet analyze Analyze in FTIR Spectrometer pellet->analyze Place in Holder end Obtain Spectrum analyze->end

Caption: Standard experimental workflow for preparing a KBr pellet for FTIR analysis.

Methodology:

  • Drying: Ensure both the sample and FTIR-grade KBr powder are completely dry to avoid a broad water absorption band around 3400 cm⁻¹. This can be achieved by heating in an oven at ~110°C for several hours and storing in a desiccator.

  • Mixing: Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

  • Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. Proper grinding is crucial to reduce scattering effects and produce a quality spectrum.

  • Pressing: Transfer a portion of the powdered mixture to a pellet-pressing die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes.

  • Pellet Formation: Carefully release the pressure and extract the die. A good pellet will be thin and transparent or translucent.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be collected beforehand.

By following this structured analytical approach, researchers can confidently assign the characteristic absorption bands in their experimentally obtained FTIR spectrum of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, leading to robust structural confirmation.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Rauf, M. A., et al. (n.d.). Infrared Spectral Studies of Propanoic Acid in Various Solvents.
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for a) Pure Propionic Acid (PA) b) Pure Acetonitrile (AN).... Retrieved from [Link]

  • PMC. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • ACS Publications. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Retrieved from [Link]

  • SpectraBase. (n.d.). Propionic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxypyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxypyridine. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 4-(hydroxymethyl) pyridine and (b) 4-formyl pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxypyridine - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Attribution of the Main Characteristic Absorption Bands in FTIR Spectra of the Studied Materials. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

Sources

Validating the Purity of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid: A UPLC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Hydroxypyrimidin-5-yl)propanoic acid is a crucial building block in the synthesis of numerous pharmacologically active compounds. The purity of this intermediate is of utmost importance as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) with other analytical techniques for the purity validation of this compound. We will delve into the scientific rationale behind the method development, present a detailed experimental protocol, and discuss the interpretation of the resulting data.

The primary analytical challenge in assessing the purity of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid lies in its polar nature and the potential for the presence of structurally similar impurities.[1][2] These impurities can arise from the starting materials, by-products of the synthesis, or degradation of the compound.[3] Traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) may not possess the required sensitivity and selectivity to detect and quantify these impurities at trace levels.[4][5]

The UPLC-MS Advantage: A Paradigm Shift in Purity Analysis

The adoption of UPLC-MS for purity analysis represents a significant advancement over conventional methods. This hyphenated technique combines the high-resolution separation power of UPLC with the highly sensitive and specific detection capabilities of mass spectrometry.[6][7][8]

Enhanced Chromatographic Resolution with UPLC

UPLC systems utilize columns packed with sub-2 µm particles, which results in a dramatic increase in chromatographic efficiency compared to traditional HPLC. This leads to sharper and narrower peaks, allowing for the separation of closely eluting impurities that might co-elute in an HPLC system. For a polar analyte like 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, a reversed-phase separation on a suitable stationary phase (e.g., C18) is typically employed. The use of a gradient elution with a polar mobile phase, such as water and acetonitrile with a modifier like formic acid, ensures the efficient elution and separation of the target compound and its impurities.

Unambiguous Identification with Mass Spectrometry

Mass spectrometry provides molecular weight information, which is a critical piece of data for the identification of impurities.[5] This is a significant advantage over UV detection, which only provides information about the chromophoric properties of a molecule.[4] High-resolution mass spectrometry (HRMS) can further provide the elemental composition of an impurity, which is invaluable for structure elucidation. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like 3-(4-Hydroxypyrimidin-5-yl)propanoic acid.

Comparative Analysis: UPLC-MS vs. Alternative Techniques

To illustrate the superiority of UPLC-MS for this application, a comparison with other common analytical techniques is presented below:

TechniquePrincipleAdvantages for Purity AnalysisLimitations for this Application
UPLC-MS High-resolution chromatographic separation followed by mass-based detection.High sensitivity, selectivity, and speed. Provides molecular weight information for impurity identification.[7][9]Higher initial instrument cost.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust and widely available.Lower resolution and sensitivity. Co-eluting impurities are difficult to resolve. Does not provide structural information.[4]
GC-MS Gas chromatographic separation followed by mass-based detection.Excellent for volatile compounds.Not suitable for non-volatile and thermally labile compounds like 3-(4-Hydroxypyrimidin-5-yl)propanoic acid without derivatization.[3][10]
NMR Spectroscopy Nuclear magnetic resonance to determine molecular structure.Provides detailed structural information.Lower sensitivity, making it unsuitable for trace impurity detection.[6]

Experimental Protocol: A Step-by-Step Guide to Purity Validation

The following protocol outlines a validated UPLC-MS method for the purity determination of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid. This protocol adheres to the principles of analytical method validation as described in the ICH guidelines.[11][12][13][14]

Preparation of Solutions
  • Sample Solution: Accurately weigh and dissolve the 3-(4-Hydroxypyrimidin-5-yl)propanoic acid sample in a suitable diluent (e.g., 50:50 water/acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Reference Standard Solution: Prepare a solution of the 3-(4-Hydroxypyrimidin-5-yl)propanoic acid reference standard at the same concentration as the sample solution.

  • Blank Solution: Use the diluent as a blank.

UPLC Conditions
  • Column: A high-resolution reversed-phase column suitable for polar compounds (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any less polar impurities.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all potential impurities.

  • Scan Range: A wide mass range should be scanned (e.g., m/z 100-1000) to detect any unexpected impurities.

  • Data Acquisition: Full scan mode for impurity identification and selected ion recording (SIR) or multiple reaction monitoring (MRM) for quantification of known impurities.

Data Analysis and Interpretation
  • Inject the blank, reference standard, and sample solutions.

  • Process the data to identify and integrate all peaks in the chromatograms.

  • The purity of the sample is calculated using the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100

  • Identify impurities by comparing their mass spectra and retention times to those of known reference standards or by interpreting the fragmentation patterns from tandem mass spectrometry (MS/MS) experiments.

Visualizing the Workflow

The following diagram illustrates the workflow for the UPLC-MS purity analysis.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Interpretation cluster_3 Reporting a Sample and Standard Preparation b UPLC Separation a->b c MS Detection b->c Eluent d Data Processing c->d e Purity Calculation d->e f Impurity Identification d->f g Final Report e->g f->g

Caption: Workflow for UPLC-MS Purity Validation.

Hypothetical Data Presentation

The following table provides an example of how the data from the UPLC-MS analysis could be presented.

Peak No.Retention Time (min)[M+H]⁺ (m/z)Area %Possible Identity
12.1155.00.05Starting Material
23.5183.199.853-(4-Hydroxypyrimidin-5-yl)propanoic acid
34.2199.10.08Oxidized Impurity
45.8365.20.02Dimer Impurity

Conclusion

The use of UPLC-MS for the purity validation of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid provides a highly sensitive, selective, and rapid method for ensuring the quality of this important pharmaceutical intermediate. This technique offers significant advantages over traditional analytical methods, enabling the confident identification and quantification of impurities at very low levels. The adoption of this advanced methodology is crucial for meeting the stringent regulatory requirements for drug safety and efficacy.[3][15]

References

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019-02-01). Pharmaceutical Technology. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022-03-31). European Medicines Agency. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005-11). International Council for Harmonisation. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023-11-30). International Council for Harmonisation. Available at: [Link]

  • UPLC-ToF MS analysis. (2019-10-21). UPV - YouTube. Available at: [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (2006-06-02). European Medicines Agency. Available at: [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2019-11-01). LCGC North America. Available at: [Link]

  • LC-MS metabolomics of polar compounds. (2012-05). Journal of Chromatography B. Available at: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (2015-09). Waters Corporation. Available at: [Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. (2022-06-22). AKJournals. Available at: [Link]

  • BA Method Development: Polar Compounds. (2022-09-22). BioPharma Services. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016-06-27). Taylor & Francis Online. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024-08-08). LinkedIn. Available at: [Link]

  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. (n.d.). Waters Corporation. Available at: [Link]

  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. (2010). Current Pharmaceutical Analysis. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024-12-26). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (2025-06-08). ResolveMass Laboratories Inc. Available at: [Link]

Sources

A Comprehensive Guide to the Structural Validation of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid: An Integrated Crystallographic and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 3-(4-hydroxypyrimidin-5-yl)propanoic acid, a pyrimidine derivative with significant therapeutic potential, rigorous structural validation is not merely a procedural step but a critical foundation for understanding its function and optimizing its properties.[1][2]

This guide presents a holistic framework for the structural validation of 3-(4-hydroxypyrimidin-5-yl)propanoic acid. While a public crystal structure for this specific molecule is not yet available, this document outlines the definitive "gold standard" method—single-crystal X-ray diffraction—and contrasts it with essential orthogonal spectroscopic techniques. This comparative approach provides researchers, scientists, and drug development professionals with a robust, self-validating system for structural elucidation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms within a crystalline solid.[3][4][5] It provides an unparalleled level of detail, revealing bond lengths, bond angles, and the overall three-dimensional architecture of the molecule.[3][6]

The Crystallographic Workflow: A Hypothetical Case for 3-(4-Hydroxypyrimidin-5-yl)propanoic acid

The journey from a synthesized powder to a refined crystal structure involves several meticulous steps.[5]

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination Synthesis Synthesis of 3-(4-hydroxypyrimidin-5-yl)propanoic acid Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Synthesis->Crystal_Growth High Purity Sample Data_Collection Mount Crystal & Collect Diffraction Data (Diffractometer) Crystal_Growth->Data_Collection Single Crystal Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Diffraction Pattern Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation (checkCIF) Structure_Refinement->Validation Refined Structure

Figure 1: Standard workflow for small-molecule X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-purity 3-(4-hydroxypyrimidin-5-yl)propanoic acid is dissolved in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone). Crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling. The goal is to obtain well-formed, single crystals of at least 0.1 mm in two dimensions.[4]

  • Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.[3] The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[7]

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into the electron density and refined using least-squares methods. This iterative process adjusts atomic positions and thermal parameters to best fit the experimental data.

  • Validation: The final structural model is validated using software like checkCIF/PLATON, which assesses the geometric sensibility of the structure and checks for errors such as missed symmetry.[8]

Hypothetical Crystallographic Data

Based on similar pyrimidine derivatives, a successful structure determination for 3-(4-hydroxypyrimidin-5-yl)propanoic acid would yield a crystallographic information file (CIF) containing data similar to that presented in Table 1.

Parameter Hypothetical Value Significance
Chemical FormulaC₇H₈N₂O₃Confirms elemental composition.
Formula Weight184.15Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic crystal symmetry.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)a ≈ 8.5, b ≈ 10.2, c ≈ 9.8Unit cell dimensions.
β (°)β ≈ 95Angle of the monoclinic unit cell.
Volume (ų)≈ 845Volume of the unit cell.
Z4Number of molecules in the unit cell.
R1, wR2R1 < 0.05, wR2 < 0.10Indicators of the quality of the refinement. Lower values are better.
Goodness-of-fit (S)≈ 1.0Should be close to 1 for a good refinement.

Table 1: Hypothetical crystallographic data for 3-(4-Hydroxypyrimidin-5-yl)propanoic acid.

Part 2: Orthogonal Validation: A Comparative Analysis

While X-ray crystallography provides the ultimate structural answer, it is crucial to corroborate this data with other analytical techniques. This multi-technique approach ensures the identity and purity of the bulk sample match the single crystal selected for diffraction.

Validation_Workflow cluster_main Comprehensive Structural Validation Compound Synthesized 3-(4-Hydroxypyrimidin-5-yl)propanoic acid Xray X-ray Crystallography Compound->Xray NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS Structure Unambiguous 3D Structure (Bond Lengths, Angles, Stereochemistry) Xray->Structure Provides Connectivity Atomic Connectivity & Chemical Environment NMR->Connectivity Provides Mass Molecular Weight & Elemental Formula MS->Mass Provides Structure->Connectivity Corroborates Connectivity->Mass Corroborates Mass->Structure Corroborates

Figure 2: Integrated approach for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms.[9] For 3-(4-hydroxypyrimidin-5-yl)propanoic acid, ¹H and ¹³C NMR would confirm the presence and connectivity of the pyrimidine ring, the propanoic acid chain, and the hydroxyl group.[10][11][12]

  • ¹H NMR: Would show distinct signals for the protons on the pyrimidine ring and the two methylene groups of the propanoic acid chain. The chemical shifts and coupling patterns would confirm their relative positions.

  • ¹³C NMR: Would show the expected number of carbon signals, confirming the carbon skeleton of the molecule.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound with high accuracy.[13][14][15] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of C₇H₈N₂O₃.[16] This technique is highly sensitive and provides crucial confirmation of the molecule's identity.[13][15]

Comparison of Techniques
Technique Information Provided Advantages Limitations
X-ray Crystallography Unambiguous 3D structure, bond lengths/angles, stereochemistry, crystal packing.[4]Definitive structural determination; the "gold standard."[3]Requires a suitable single crystal, which can be difficult to grow.[5]
NMR Spectroscopy Atomic connectivity, chemical environment, dynamic processes in solution.[9]Provides data on the bulk sample in solution; non-destructive.Does not provide 3D spatial coordinates directly; interpretation can be complex.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.[13][14]Extremely high sensitivity and mass accuracy.[13]Provides no information on 3D structure or stereochemistry.

Table 2: Comparison of key analytical techniques for structural validation.

Conclusion: An Indispensable, Multi-faceted Approach

The structural validation of a novel compound like 3-(4-hydroxypyrimidin-5-yl)propanoic acid requires a rigorous and multi-faceted approach. While single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure, its findings must be supported by orthogonal techniques like NMR and mass spectrometry that characterize the bulk sample. This integrated strategy forms a self-validating system, ensuring that the structure determined from a single crystal is representative of the synthesized compound. For researchers in drug development, this level of certainty is paramount, providing a solid foundation for all subsequent biological and medicinal chemistry efforts.

References

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. Available from: [Link]

  • Institute of Chemistry, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Available from: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available from: [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. Available from: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available from: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta crystallographica. Section D, Biological crystallography, 65(Pt 2), 148–155. Available from: [Link]

  • Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • CCDC. (2023). Validation of Experimental Crystal Structures. Available from: [Link]

  • Journal of Advanced Chemical Sciences. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available from: [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available from: [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

  • FZU. X-ray single-crystal diffraction. Available from: [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5035. Available from: [Link]

  • CCDC. (2023). Validation of Experimental Crystal Structures. Available from: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • Wikipedia. Pyrimidine. Available from: [Link]

  • ResearchGate. Chemical structures of the most active pyrimidine derivatives (h16–h18). Available from: [Link]

  • Guss, J. M. (2007). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit7.5. Available from: [Link]

  • Slideshare. (2015). Pyrimidine and its derivatives. Available from: [Link]

Sources

A Comparative Guide to Establishing Reference Standards for the Analysis of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the analytical characterization of novel pharmaceutical compounds.

Introduction: The Analytical Imperative of a Reference Standard

In the landscape of pharmaceutical development and quality control, the reference standard is the cornerstone upon which the identity, purity, potency, and safety of a drug substance are built.[1] It serves as the benchmark against which all subsequent batches are measured, ensuring consistency and compliance with regulatory expectations.[2][3] However, for novel compounds such as 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, a highly characterized, compendial reference standard from sources like the US Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) is often unavailable.[4]

This guide provides a comprehensive, experience-driven framework for the in-house establishment of a primary reference standard for 3-(4-Hydroxypyrimidin-5-yl)propanoic acid. We will compare and contrast critical analytical approaches, explain the causality behind experimental choices, and provide actionable protocols that embed scientific integrity and trustworthiness into your analytical workflow. The objective is to empower researchers to create a self-validating system for analysis, ensuring that the data generated is robust, reproducible, and scientifically sound.

Section 1: Qualification of a Primary Reference Standard

The designation of a batch of a highly purified compound as a primary reference standard is not a trivial matter.[1][4] It requires a comprehensive characterization to unequivocally confirm its structure and assign its purity with the highest possible confidence. This process is foundational; any error in the primary standard will propagate through all subsequent measurements.

Structural Elucidation and Identity Confirmation

Before purity can be assessed, the chemical identity of the candidate material must be confirmed beyond doubt. A multi-technique approach is non-negotiable to provide orthogonal data, ensuring the structure is what it is claimed to be.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation, ¹H and ¹³C NMR are indispensable.[2] For 3-(4-hydroxypyrimidin-5-yl)propanoic acid, one would expect to see characteristic signals for the pyrimidine ring protons, the aliphatic propanoic acid chain, and the exchangeable hydroxyl proton. 2D NMR techniques (e.g., COSY, HSQC) should be employed to confirm connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a precise mass-to-charge ratio, which is used to determine the elemental composition and confirm the molecular weight of the compound.[2][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for confirming the presence of key functional groups.[6][7] The spectrum should show characteristic vibrational modes for O-H (hydroxyl), C=O (carboxylic acid), C=N and C=C (pyrimidine ring), and C-H stretches.[6]

Purity Assignment: A Comparative Analysis

Assigning a purity value to the reference standard is the most critical step. A purity of 99.5% or higher is generally desirable for a primary standard used in assays.[8] Two principal methodologies are employed for this purpose: the mass balance approach and Quantitative NMR (qNMR).

Parameter Mass Balance Approach Quantitative NMR (qNMR) Approach
Principle Purity is calculated by subtracting the sum of all detected impurities from 100%. Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-combustible Impurities).Purity is determined directly by comparing the integral of a specific analyte signal to the integral of a certified reference standard of known purity, which is co-dissolved in the NMR tube.
Key Techniques HPLC-UV for organic impurities; Karl Fischer titration for water; GC-HS for residual solvents; Residue on Ignition for inorganic impurities.High-field NMR (e.g., 400 MHz or higher).
Advantages Provides a comprehensive profile of different impurity types (organic, inorganic, water, solvents).[1]A primary (absolute) method; does not require a reference standard of the analyte itself. Highly accurate and precise.[2]
Causality & Rationale This method is based on the principle of accounting for everything that is not the main compound. Its strength lies in its orthogonality, using different techniques for different impurity classes, which minimizes the risk of any single impurity class being overlooked.qNMR relies on the direct proportionality between signal intensity and the number of nuclei. By using a certified internal standard, it provides a direct, traceable measurement of the analyte's molar concentration, making it a powerful, structure-independent quantification tool.
Limitations Accuracy depends on the ability to detect and accurately quantify all impurities. Undetected impurities or those that do not respond to the detector (e.g., lack a UV chromophore) will lead to an overestimation of purity.Requires a suitable, non-overlapping signal for both the analyte and the internal standard. Can be less sensitive for detecting very low-level impurities compared to a dedicated chromatographic impurity method.

Recommendation: For establishing a primary reference standard, the most robust approach is to use both methods. The mass balance approach provides a comprehensive impurity profile, while qNMR offers a highly accurate, orthogonal confirmation of the assigned purity value. The results should be in close agreement.

Section 2: Development and Validation of a Quantitative HPLC Assay

With a well-characterized primary reference standard in hand, the next step is to develop and validate a reliable analytical method for routine use.[9] High-Performance Liquid Chromatography (HPLC) is the most common technique for assay and impurity analysis in pharmaceuticals due to its precision and versatility.[2][10]

Workflow for HPLC Method Development & Validation

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Final Finalization Dev1 Column & Mobile Phase Screening Dev2 Optimization of Parameters (Gradient, Flow Rate, Temp) Dev1->Dev2 Dev3 System Suitability Criteria Definition Dev2->Dev3 Val1 Specificity / Selectivity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 Robustness Val4->Val5 Final1 Validated Method Protocol Val5->Final1 Meets Acceptance Criteria Final2 Method Validation Report Final1->Final2

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocol: HPLC Method Development

Rationale: The goal is to achieve a symmetric peak for the main analyte, baseline separation from any known impurities and degradation products, and a reasonable run time. Given the structure contains a polar pyrimidine ring and a carboxylic acid group, a reversed-phase C18 column is a logical starting point.[11] The acidic nature of the propanoic acid moiety necessitates a low-pH mobile phase to suppress its ionization and ensure good peak shape.

  • Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient: Run a scouting gradient from 5% to 95% B over 20 minutes to determine the approximate elution composition.

  • Detection: Use a UV detector. A wavelength scan should be performed; given the pyrimidine structure, detection in the range of 210-280 nm is expected to provide a strong signal.[5][12]

  • Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve optimal separation and peak shape.

  • System Suitability: Define criteria before validation. For an assay, typical criteria include:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • RSD of replicate injections (n=6): ≤ 1.0%

Experimental Protocol: Method Validation (per ICH Q2(R2))

The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[13][14]

  • Specificity:

    • Protocol: Analyze a blank (diluent), the reference standard, a known impurity, and a sample spiked with the impurity. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the method can separate the main peak from any degradation products.

    • Rationale: This proves the method can unequivocally assess the analyte in the presence of other components.[14][15]

  • Linearity:

    • Protocol: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target assay concentration. Plot the peak area against concentration and perform a linear regression.

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

  • Range:

    • Protocol: The range is established by confirming that the method has suitable linearity, accuracy, and precision within the lower and upper concentration limits.[13][16]

    • Rationale: This defines the interval where the method is reliable.

  • Accuracy:

    • Protocol: Analyze a sample of known concentration (e.g., a placebo spiked with the analyte at three levels, such as 80%, 100%, and 120% of the target concentration) in triplicate.

    • Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six preparations of the same homogenous sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criterion: Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Robustness:

    • Protocol: Deliberately vary method parameters such as mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%).

    • Rationale: This demonstrates the method's reliability during normal usage despite small variations.[14]

Section 3: Establishing and Managing Secondary (Working) Standards

A primary reference standard is a precious resource and should not be used for routine daily analysis. Instead, a secondary reference standard (or working standard) is qualified against the primary standard for everyday use.[8]

Traceability and Qualification Workflow

G Primary Primary Reference Standard (Fully Characterized, Purity Assigned) Secondary Secondary (Working) Standard (Candidate Batch) Primary->Secondary Qualification Assay (e.g., HPLC) Routine Routine Sample Analysis (e.g., Batch Release, Stability) Secondary->Routine Used for Daily Calibration & Quantification

Caption: Traceability of a Secondary Standard to the Primary Standard.

Qualification Protocol for a Secondary Standard:

The characterization of a secondary standard is less extensive than for a primary one.[8] The key is to establish its potency relative to the primary standard.

  • Identity Confirmation: Perform identity tests (e.g., FTIR) to confirm it is the correct material.

  • Purity Check: Run the validated HPLC method to ensure the impurity profile is comparable to the primary standard and meets specifications.

  • Potency Assignment:

    • Accurately weigh and prepare solutions of both the primary and secondary standards.

    • Analyze both solutions multiple times (e.g., n=6) using the validated HPLC assay method.

    • Calculate the potency of the secondary standard relative to the primary standard using the formula: Potency_sec = (Area_sec / Area_pri) * (Conc_pri / Conc_sec) * Potency_pri

  • Documentation: Issue a Certificate of Analysis for the secondary standard that clearly states its assigned potency and its traceability to the primary standard lot.

  • Stability: The secondary standard should be included in a stability program to establish a re-qualification date.[3]

Conclusion

Establishing a reference standard for a novel compound like 3-(4-Hydroxypyrimidin-5-yl)propanoic acid is a rigorous but essential process that underpins the entire analytical framework for a drug development program. By employing a multi-technique approach for structural confirmation, using orthogonal methods like mass balance and qNMR for purity assignment, and adhering to ICH guidelines for method validation, researchers can build a robust, reliable, and scientifically defensible system. The creation of a traceable secondary standard ensures that the integrity of this system is maintained throughout routine analysis, safeguarding data quality from discovery through to manufacturing.

References

  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. (2025). Spectroscopic Analysis of 6-Phenyl-1H-pyrimidine-2,4-dithione Derivatives: A Technical Guide.
  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Reference Standards Guide. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from [Link]

  • Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Intertek. (n.d.). Reference Standard Materials Program. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Chromatographic Analysis of Pharmaceuticals. Retrieved from [Link]

  • Reyes, J. F., et al. (2025). Journal of Chromatography B. Retrieved from [Link]

  • PharmaGuide. (n.d.). Method of Analysis. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2025). Volume - 15, Issue - 1. Retrieved from [Link]

Sources

Technical Guide: Elemental Analysis & Theoretical Validation of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis, 3-(4-Hydroxypyrimidin-5-yl)propanoic acid (CAS: 219714-96-2, generic structure ref) represents a critical scaffold often utilized in kinase inhibitor development. Validating the identity and purity of this compound is non-trivial due to its zwitterionic potential and lactam-lactim tautomerism, which can lead to significant solvation and salt formation.

This guide provides a rigorous comparison between Theoretical Calculation (stoichiometric expectation) and Experimental Elemental Analysis (EA) via combustion. It serves as a definitive protocol for interpreting CHN data, diagnosing synthetic impurities, and ensuring compliance with the standard journal requirement of ±0.4% tolerance .

Theoretical Framework: The Baseline

Before any experimental work, the theoretical composition must be established with high precision using standard atomic weights (IUPAC).

Molecular Identity
  • IUPAC Name: 3-(6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid (Predominant Tautomer)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight (MW): 168.15 g/mol

Theoretical Calculation Logic

The baseline percentages are calculated as follows:



ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical %
Carbon (C) 712.01184.07750.00%
Hydrogen (H) 81.0088.0644.80%
Nitrogen (N) 214.00728.01416.66%
Oxygen (O) 315.99947.99728.54%
Total 168.152 100.00%

Expert Insight: Note that Oxygen is typically calculated by difference in standard CHN analysis, but direct Oxygen analysis is recommended for this compound due to the carboxylic acid moiety's potential for decarboxylation or hydration.

Experimental Methodology: Self-Validating Protocol

To ensure the "Experimental" data is trustworthy, the following protocol minimizes human error and instrumental drift.

Sample Preparation Workflow

The primary source of EA failure for propanoic acid derivatives is hygroscopicity . The carboxylic acid and the pyrimidine nitrogen can hydrogen-bond with atmospheric water.

Step-by-Step Protocol:

  • Recrystallization: Purify crude material using Ethanol/Water (9:1) to remove inorganic salts.

  • Vacuum Drying (Critical): Dry the sample at

    
     under high vacuum (
    
    
    
    ) for 24 hours over
    
    
    .
    • Why: Removes surface water and lattice-bound solvents.

  • Weighing: Use a microbalance (readability

    
    ) to weigh 
    
    
    
    of sample into a tin capsule.
    • Validation: Weigh a standard (e.g., Acetanilide) immediately before the sample.

  • Combustion: Analyze using a dynamic flash combustion system (e.g., Elementar vario or PerkinElmer 2400) at

    
     with 
    
    
    
    catalyst.
Visualization of Analytical Workflow

AnalyticalWorkflow Synthesis Crude Synthesis Purification Recrystallization (EtOH/H2O) Synthesis->Purification Remove Salts Drying Vacuum Drying (60°C, P2O5, 24h) Purification->Drying Remove Solvents Weighing Microbalance (±0.001 mg) Drying->Weighing Prevent Re-hydration Combustion Combustion Analysis (>950°C) Weighing->Combustion Oxidation Data Data Interpretation Combustion->Data N2, CO2, H2O Detection

Figure 1: The critical path for obtaining valid Elemental Analysis data. Note the emphasis on the Drying step.

Comparative Analysis: Interpreting the Data[2][3]

This section compares the Theoretical Baseline against three common Experimental Scenarios .

The Comparison Table
ParameterTheoretical Scenario A: High Purity Scenario B: Hydrate (

)
Scenario C: Impure (Inorganic)
Formula



Contaminated w/

Carbon (C) 50.00% 49.85% (

)
47.45% (

)
45.10% (Low)
Hydrogen (H) 4.80% 4.88% (

)
5.12% (

)
4.30% (Low)
Nitrogen (N) 16.66% 16.55% (

)
15.81% (

)
14.90% (Low)
Status Reference PASS FAIL (Requires Correction) FAIL (Repurify)
Deep Dive Analysis
Scenario A: The "Pass" (High Purity)
  • Observation: All values are within

    
     of the theoretical value.
    
  • Action: Proceed to biological testing or next synthetic step.

Scenario B: The "Hydrate" (Solvation)
  • Observation: Carbon and Nitrogen are significantly lower than theoretical, but Hydrogen is higher or relatively stable.

  • Mechanism: The propanoic acid tail and the pyrimidine ring are hydrophilic. If the sample was not dried over

    
    , it likely absorbed atmospheric moisture.
    
  • Calculation Check:

    • Theoretical MW for Hemihydrate (

      
      ): 
      
      
      
      g/mol .
    • New %C:

      
       (Matches Scenario B).
      
  • Action: Re-dry the sample aggressively. If the hydrate is stable (confirmed by TGA), report the formula as

    
    .
    
Scenario C: The "Inorganic Contamination"
  • Observation: All percentages (C, H, N) are lower than theoretical by a proportional amount.

  • Mechanism: Non-combustible impurities (like Silica gel, Sodium Chloride, or Sodium Sulfate) act as "dead weight." They do not produce

    
     or 
    
    
    
    , diluting the signal.
  • Action: Perform an ash test or re-filter the compound through a

    
     membrane to remove particulates.
    

Troubleshooting Logic

When your data fails the


 test, use this decision tree to diagnose the root cause.

TroubleshootingLogic Start Deviation > 0.4%? CheckH Is Hydrogen High? Start->CheckH Yes CheckC Is Carbon Low? CheckH->CheckC No ResultSolvent Solvent/Water Entrapment CheckH->ResultSolvent Yes (Significant) CheckN Is Nitrogen Low? CheckC->CheckN Yes ResultInorganic Inorganic Salts (Non-combustible) CheckN->ResultInorganic Yes (All Low) ResultSynthesis Synthesis Error (Wrong Structure) CheckN->ResultSynthesis No (Ratios off)

Figure 2: Diagnostic logic for interpreting Elemental Analysis failures.

References

  • American Chemical Society (ACS).

    
     tolerance).
    [Link]
    
  • National Institutes of Health (NIH) / PubChem. Compound Summary: 3-(4-hydroxyphenyl)propanoic acid (Structural Analog Reference). [Link]

  • Holler, F. J., Skoog, D. A., & Crouch, S. R.Principles of Instrumental Analysis. Cengage Learning. (Authoritative text on Combustion Analysis methodology).
  • Thompson, M. CHN Analysis: A Guide for the Synthetic Chemist. Royal Society of Chemistry, Analytical Methods Committee. [Link]

Sources

Safety Operating Guide

3-(4-Hydroxypyrimidin-5-yl)propanoic Acid: Safe Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

Core Directive: This guide provides an autonomous, field-validated protocol for the disposal of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid . As this compound is often a pharmaceutical intermediate (e.g., in HIF-PH inhibitor synthesis) rather than a commodity chemical, specific toxicological data may be sparse. Therefore, Universal Precautionary Principles for bioactive nitrogen heterocycles must apply.

Chemical Identity & Hazard Profile

Before disposal, you must characterize the waste to select the correct stream.

PropertyDescriptionOperational Implication
Chemical Structure Pyrimidine ring + Hydroxyl group + Propanoic acid tailAmphoteric nature; likely exists as a tautomer (pyridone-like).
Acidity (pKa) ~4.2 - 4.8 (Carboxylic acid)Corrosive potential. Aqueous solutions may have pH < 2.
Physical State Solid (typically off-white powder)Dust inhalation hazard.
Solubility Soluble in DMSO, MeOH, dilute base; sparingly soluble in water (pH dependent)Do not assume water solubility for cleaning without pH adjustment.
Bioactivity Potential enzyme inhibitor (structural analog to nucleic acid bases)Treat as Suspected Reprotoxic/Mutagen.

Part 2: Waste Stream Classification (RCRA/EU Codes)

In the absence of a specific listing (P-list or U-list) for this specific intermediate, you must classify based on characteristics and process origin .

Solid Waste (Pure Compound or Contaminated Solids)
  • Classification: Non-regulated organic solid OR Hazardous Waste (if exhibiting toxicity characteristics).

  • Recommended Stream: High-BTU Incineration .

  • Why: Incineration ensures the complete destruction of the pyrimidine ring, preventing environmental leaching of nitrogenous heterocycles.

  • Waste Code (Indicative): Not specifically listed. Use general "Laboratory Debris" or "Organic Solid, Toxic" depending on internal EHS protocols.

Liquid Waste (Mother Liquors/Solutions)
  • Scenario A: In Organic Solvent (DMSO, Methanol, DMF)

    • Code: D001 (Ignitable) or F-listed solvent codes (e.g., F003).

    • Action: Segregate into "Halogen-Free Organic Solvents."

  • Scenario B: Aqueous Solution

    • Code: D002 (Corrosive) if pH ≤ 2.[1]

    • Action: If pH is adjusted to 5–9, it may be classified as "Non-Hazardous Aqueous Waste" only if local regulations allow drain disposal of pyrimidines (Rare). Best Practice: Collect as "Aqueous Chemical Waste" for off-site treatment.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Preparation & Segregation

Objective: Prevent cross-reactivity and container degradation.

  • Container Selection: Use HDPE (High-Density Polyethylene) containers. Avoid metal containers due to the propanoic acid moiety's potential to corrode carbon steel over time.

  • Labeling: Mark container clearly: "Contains: 3-(4-Hydroxypyrimidin-5-yl)propanoic acid. Hazard: Irritant/Acidic."

  • Incompatibility Check:

    • Do NOT mix with: Strong oxidizing agents (e.g., Nitric acid, Peroxides) or Strong bases (exothermic neutralization).

    • Reasoning: The hydroxyl group on the pyrimidine ring is susceptible to oxidation; mixing with oxidizers can generate heat and toxic gases (NOx).

Phase 2: Execution (Solid & Liquid)
Protocol A: Solid Waste (Expired/Excess Powder)
  • Double Bagging: Place the original vial/container inside a clear, 6-mil polyethylene bag.

  • Seal: Zip-tie or heat seal the outer bag.

  • Secondary Container: Place into the "Solid Organic Waste" drum.

  • Documentation: Log the mass on the drum inventory sheet.

Protocol B: Liquid Waste (HPLC Waste/Reaction Mixtures)
  • pH Check: Dip a pH strip into the waste solution.

    • If pH < 4: Slowly add 1M Sodium Bicarbonate (

      
      ) to neutralize to pH 6–8.
      
    • Caution: Watch for

      
       evolution (foaming).
      
  • Solvent Assessment:

    • If organic solvent content > 10%: Pour into Organic Solvent Waste carboy.

    • If aqueous > 90%: Pour into Aqueous Chemical Waste carboy.

  • Cap & Vent: Cap the carboy loosely for 30 minutes to ensure no further gas evolution, then tighten.

Part 4: Emergency Response (Spill Procedures)

Scenario: A 5g vial of solid powder drops and shatters on the bench.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer), lab coat, and N95/P100 respirator (dust protection is critical).

  • Containment: Cover the powder gently with paper towels dampened with water (to prevent dust dispersal).

  • Neutralization/Cleanup:

    • Scoop up the damp powder/glass mixture using a dustpan.

    • Wipe the surface with a 10% Sodium Carbonate solution (to solubilize and neutralize the acid residue).

    • Final wipe with water.[2][3][4][5][6]

  • Disposal: Place all cleanup materials (towels, gloves, scoop contents) into a "Hazardous Solid Waste" bag.

Part 5: Decision Logic & Workflows (Visualized)

Diagram 1: Waste Stream Decision Matrix

This logic ensures compliance with RCRA regulations regarding corrosivity and ignitability.

WasteDisposal Start Waste Generation: 3-(4-Hydroxypyrimidin-5-yl)propanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidStream Stream: Lab Trash / Solid Hazardous (Incineration) Solid->SolidStream Double Bag SolventCheck Organic Solvent > 10%? Liquid->SolventCheck OrganicStream Stream: Organic Solvents (High BTU Incineration) SolventCheck->OrganicStream Yes (DMSO/MeOH) pHCheck Check pH SolventCheck->pHCheck No (Mostly Water) Neutralize Neutralize with NaHCO3 to pH 6-8 pHCheck->Neutralize pH < 4 AqueousStream Stream: Aqueous Chemical Waste (Treatment Plant) pHCheck->AqueousStream pH 5-9 Neutralize->AqueousStream

Caption: Decision matrix for segregating pyrimidine derivative waste based on physical state and solvent composition.

Diagram 2: Spill Response Workflow

A self-validating loop to ensure safety during accidental release.

SpillResponse Alert 1. Alert & Isolate (Stop airflow if possible) PPE 2. Don PPE (Nitrile Gloves + N95) Alert->PPE Dampen 3. Dampen Powder (Prevent Dust) PPE->Dampen Collect 4. Collect & Bag (Use Scoop) Dampen->Collect Decon 5. Surface Decon (10% Na2CO3 Wash) Collect->Decon Report 6. EHS Report Decon->Report

Caption: Immediate response protocol for solid powder spills to minimize inhalation risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[1][7] [Link]

  • PubChem. (n.d.). Compound Summary: 3-(4-Hydroxyphenyl)propanoic acid (Analogous Structure for Functional Group Hazard Extrapolation). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200).[4][5][8] [Link]

Sources

Personal protective equipment for handling 3-(4-Hydroxypyrimidin-5-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

3-(4-Hydroxypyrimidin-5-yl)propanoic acid is a functionalized pyrimidine intermediate often utilized in the synthesis of bioactive pharmaceutical ingredients. As a chemical possessing both a heterocyclic amine core and a carboxylic acid tail, it exhibits specific solubility and reactivity profiles that dictate safety protocols.

The Safety Paradox: While this specific compound is not classified as a high-potency API (Active Pharmaceutical Ingredient), its structural analogs (pyrimidine antimetabolites) can exhibit biological activity. Therefore, precautionary handling is required. We treat this substance as a GHS Category 2 Irritant with potential respiratory sensitization risks until specific toxicological data proves otherwise.

Core Hazards (Derived from Structural Analogs):

  • H315: Causes skin irritation (Acidic functionality).

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation (Dust inhalation risk).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Table 1: PPE Specifications by Operation
Body AreaPPE ComponentTechnical Specification (Minimum)Rationale
Hand Gloves (Primary) Nitrile (0.11 mm / 4 mil) Pyrimidine derivatives can permeate latex. Nitrile offers superior chemical resistance to organic acids.
Hand Gloves (Secondary) Nitrile (Long Cuff) Required during solution prep. Prevents "wrist-gap" exposure when reaching into hoods.
Eye Safety Glasses ANSI Z87.1 / EN166 Side shields required. Standard prescription glasses are insufficient against acidic dust.
Respiratory Respirator N95 / FFP2 (or PAPR) Required if handling outside a Fume Hood. Fine powders of this MW (168.15 g/mol ) aerosolize easily.
Body Lab Coat Poly-cotton blend (High neck) Snap closures preferred over buttons for rapid removal in emergencies.
Foot Footwear Closed-toe, non-perforated Leather or chemically resistant synthetic. No mesh sneakers (absorb liquids).

Operational Workflow & Logic

The following diagram illustrates the decision logic for handling 3-(4-Hydroxypyrimidin-5-yl)propanoic acid, prioritizing containment of the solid phase (dust).

HandlingProtocol Start Start: Task Definition RiskAssess Risk Assessment (Check Quantity & State) Start->RiskAssess SolidPhase Solid Phase (Weighing/Transfer) RiskAssess->SolidPhase Powder LiquidPhase Liquid Phase (Dissolution/Reaction) RiskAssess->LiquidPhase Solution HoodCheck Verify Fume Hood (Face Velocity > 0.5 m/s) SolidPhase->HoodCheck LiquidPhase->HoodCheck BalanceEnclosure Use Balance Enclosure Or Static-Free Spatula HoodCheck->BalanceEnclosure If Solid DoubleGlove Double Glove Protocol (Outer glove change every 30m) HoodCheck->DoubleGlove If Liquid Execute Execute Transfer BalanceEnclosure->Execute DoubleGlove->Execute Waste Disposal (Solid vs. Liquid Stream) Execute->Waste

Figure 1: Decision logic for handling operations. Note the critical checkpoint at "Verify Fume Hood" regardless of phase.

Detailed Handling Protocols

Protocol A: Weighing & Transfer (Highest Risk Operation)

Why: The highest risk of exposure occurs during the weighing of the dry powder due to static lift and aerosolization.

  • Engineering Control: Operate strictly within a certified Chemical Fume Hood or Powder Weighing Station.

  • Static Control: Use an antistatic gun or ionizer bar if the ambient humidity is <30%. Pyrimidine acids can be hygroscopic but also prone to static charge when dry.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper (risk of spillage/tearing).

  • Hygiene: Wipe the exterior of the reagent bottle with a damp Kimwipe before returning it to storage to remove invisible dust residues.

Protocol B: Dissolution & Reaction

Why: Once in solution, the risk shifts from inhalation to splash/dermal absorption.

  • Solvent Choice: This compound is an organic acid. It will likely require polar solvents (DMSO, Methanol) or basic aqueous buffers for dissolution.

    • Caution: DMSO enhances skin permeability. If using DMSO, double-gloving is mandatory .

  • Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of the powder.

Emergency Response & Disposal

Table 2: Emergency Actions
IncidentImmediate ActionSecondary Action
Skin Contact Wash with soap/water for 15 mins.[3]Do NOT use organic solvents (ethanol) to wash skin; this increases absorption.
Eye Contact Flush at eyewash station for 15 mins.Hold eyelids open. Seek medical attention if redness persists.
Spill (Solid) Cover with wet paper towels to prevent dust.Scoop into hazardous waste bag. Clean surface with 0.1M NaOH (neutralization).
Spill (Liquid) Absorb with vermiculite or sand.Do not use combustible materials (sawdust) if mixed with oxidizing solvents.
Disposal Strategy
  • Solid Waste: Dispose of in "Solid Hazardous Waste" containers. Label as "Organic Acid / Irritant."

  • Liquid Waste: Segregate into "Organic Solvents" or "Aqueous Acidic" streams depending on the solvent used.

  • Decontamination: Glassware should be rinsed with a dilute basic solution (e.g., 5% Sodium Bicarbonate) to solubilize the acid residues before general washing.

References

  • PubChem. (2025).[4] 3-(4-Hydroxypyrimidin-5-yl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.).[4][5] Guidance on the compilation of safety data sheets.[1][2][3][6][Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.